Malvidin 3-Glucoside
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKCZBMBPOGFT-DIONPBRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028795 | |
| Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-78-6, 1329-33-5 | |
| Record name | Malvidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvidin beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malvidin-3-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALVIDIN 3-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34F52D7NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Malvidin 3-Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin 3-glucoside, an O-methylated anthocyanin, is a prominent natural pigment responsible for the red, purple, and blue hues observed in a wide variety of plant tissues, including fruits, flowers, and leaves.[1][2] As a member of the flavonoid class of polyphenols, it has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, suggesting potential applications in the prevention and management of various chronic diseases.[3] This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Natural Sources and Distribution
This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in berries, grapes, and red wine.[1] Its presence is a key determinant of the color and potential health benefits of these food sources.
Major Dietary Sources
The primary dietary sources of this compound are fruits and beverages derived from them. Grapes (Vitis vinifera), especially red varieties, are a particularly rich source, with this compound being the most abundant anthocyanin in many cultivars.[1][4][5] Consequently, red wine also contains significant levels of this compound.[4][6][7]
Berries are another major source, with blueberries (Vaccinium corymbosum and Vaccinium angustifolium), bilberries (Vaccinium myrtillus), and blackcurrants containing substantial amounts.[8][9][10] The concentration of this compound can vary significantly depending on the specific cultivar, growing conditions, and ripeness of the fruit.[1]
Distribution in Plants
Within the plant, this compound is primarily localized in the skins of fruits, contributing to their vibrant colors.[6] It is also found in the flowers of many species, where it plays a role in attracting pollinators.[1] The distribution of malvidin glycosides can differ, with this compound and malvidin 3-galactoside being the most prevalent forms in fruits, while malvidin 3,5-diglucoside is more common in flowers.[1]
Quantitative Data on this compound Content
The concentration of this compound varies widely among different natural sources. The following tables summarize quantitative data from various studies, providing a comparative overview.
| Food Source | Mean Content (mg/100g FW or mg/100mL) | Range | References |
| Fruits and Berries | |||
| Black Grape (Vitis vinifera) | 39.23 | 0.88 - 120.26 | [11][12] |
| Highbush Blueberry (Vaccinium corymbosum), raw | 11.18 | 1.87 - 15.33 | [11] |
| Lowbush Blueberry (Vaccinium angustifolium), raw | 26.06 | 12.60 - 44.38 | [11] |
| Aestivalis Grape (Vitis aestivalis), Black | 6.95 | - | [11] |
| Red Raspberry (Rubus idaeus), raw | 0.62 | 0.00 - 3.99 | [11] |
| Beverages | |||
| Red Wine | 9.97 | 0.00 - 38.20 | [11] |
| White Wine | 0.04 | 0.00 - 0.35 | [11] |
| Other | |||
| Common Bean (Phaseolus vulgaris), Black, raw | 0.60 | - | [11] |
FW: Fresh Weight
Table 1: this compound Content in Various Food Sources. This table presents the average and range of this compound concentrations found in different foods, highlighting the significant variability.
| Grape Variety | This compound (mg/L) |
| Syrah | 277.54 |
| Cabernet Sauvignon | 208.32 |
| Cimin | 196.27 |
| Öküzgözü | 170.81 |
| Merlot | 74.26 |
Table 2: this compound Content in Red Grape Juices from Different Varieties. This table showcases the substantial differences in this compound levels among various grape cultivars.[5]
Experimental Protocols
Accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail common methodologies for its extraction, isolation, and analysis.
Extraction and Isolation
A common method for the extraction and isolation of this compound from plant material, particularly grape skins, involves the following steps:
-
Extraction: The plant material (e.g., grape skins) is extracted with an acidic methanol solution (e.g., methanol/0.5 N HCl; 95:5 v/v).[6][13] This acidic environment helps to stabilize the flavylium cation form of the anthocyanin.
-
Purification: The crude extract is then loaded onto a Sephadex LH-20 column.[6][13]
-
Elution: The column is eluted with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1.0).[6][13] The fraction containing this compound is collected.
-
Purity Check and Lyophilization: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography with Diode-Array Detection-Mass Spectrometry (HPLC-DAD-MS). Fractions with high purity (>95%) are combined and freeze-dried to obtain a purified powder.[13]
Another effective isolation technique is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to isolate pure this compound from red wine.[14][15]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantification of this compound. A typical HPLC protocol involves:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[16][17]
-
Column: A reversed-phase C18 column is commonly used for separation.[18]
-
Mobile Phase: A gradient elution is typically employed using a combination of an acidic aqueous phase (e.g., water/formic acid/acetic acid) and an organic solvent like acetonitrile.[17][18]
-
Detection: this compound is detected and quantified at its maximum absorbance wavelength, which is around 520 nm.[17][19]
-
Quantification: Quantification is performed by comparing the peak area of the sample to that of a pure this compound standard.[19]
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, contributing to its potential health benefits.
Anti-inflammatory Effects via NF-κB Pathway
One of the well-documented mechanisms of action for this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[20] In endothelial cells, it has been shown to decrease the degradation of IκBα and block the nuclear translocation of the p65 subunit of NF-κB.[20] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[20]
References
- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins and Their Variation in Red Wines I. Monomeric Anthocyanins and Their Color Expression [mdpi.com]
- 5. ijeab.com [ijeab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Blueberry Anthocyanins Malvidin and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB002714) - FooDB [foodb.ca]
- 10. mdpi.com [mdpi.com]
- 11. Showing all foods in which the polyphenol Malvidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 12. Concentration data for Malvidin 3-O-glucoside in Grape [Black] - Phenol-Explorer [phenol-explorer.eu]
- 13. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - ProQuest [proquest.com]
- 17. benthamopen.com [benthamopen.com]
- 18. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modelling the Mass Transfer Process of Malvidin-3-Glucoside during Simulated Extraction from Fresh Grape Solids under Wine-Like Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The intricate pathway of malvidin 3-glucoside biosynthesis in plants: a technical guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core biosynthesis pathway of malvidin 3-glucoside, a key anthocyanin responsible for the red and purple hues in many plants. This document details the enzymatic steps, intermediate compounds, regulatory mechanisms, and quantitative data associated with its production. Furthermore, it offers detailed experimental protocols for the analysis of this pathway and visual representations of the core processes.
The Biosynthesis Pathway: From Phenylalanine to a Vibrant Pigment
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. This intricate metabolic route involves a series of enzymatic reactions that sequentially modify a precursor molecule to yield the final pigmented compound.
The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
4-coumaroyl-CoA then enters the flavonoid biosynthesis pathway. The first committed step is catalyzed by chalcone synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI) .
Naringenin is subsequently hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. At this crucial branch point, the pathway diverges towards different flavonoid classes. For the synthesis of this compound, flavonoid 3',5'-hydroxylase (F3'5'H) adds two hydroxyl groups to the B-ring of dihydrokaempferol, yielding dihydromyricetin.
The subsequent steps are specific to anthocyanin biosynthesis. Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin. This colorless intermediate is then oxidized by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), to form the unstable colored anthocyanidin, delphinidin.
To stabilize the delphinidin molecule, a glucose moiety is attached at the 3-position of the C-ring by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , forming delphinidin 3-glucoside. The final modifications leading to this compound involve methylation. An O-methyltransferase (OMT) first converts delphinidin 3-glucoside to petunidin 3-glucoside, and a subsequent methylation by the same or a different OMT yields this compound.
Quantitative Data on the Biosynthesis Pathway
The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for every enzyme across all plant species is not available, the following tables summarize known quantitative information.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| CHS | Arabidopsis thaliana | 4-Coumaroyl-CoA | 1.6 | 1.7 | |
| Malonyl-CoA | 6.2 | - | |||
| CHI | Arabidopsis thaliana | Naringenin chalcone | 30 | 1200 | |
| DFR | Vitis vinifera | Dihydromyricetin | 25 | - | |
| ANS | Vitis vinifera | Leucocyanidin | 50 | - | |
| UFGT | Vitis vinifera | Delphinidin | 250 | - | |
| UDP-Glucose | 1100 | - |
Table 2: this compound Concentration in Plant Tissues
| Plant Species | Tissue | Concentration (mg/100g FW) | Reference |
| Vitis vinifera (Cabernet Sauvignon) | Grape Skin | 150-300 | |
| Vitis vinifera (Merlot) | Grape Skin | 100-250 |
An In-depth Technical Guide to Malvidin 3-Glucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin 3-glucoside, a prominent anthocyanin, is a key determinant of the color of many red wines and fruits. Beyond its role as a natural pigment, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its extraction, characterization, and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound, also known as oenin, is a member of the flavonoid family. Its structure consists of a malvidin aglycone, which is a 3',5'-di-O-methylated derivative of delphinidin, linked to a glucose molecule at the 3-hydroxyl position via an O-glycosidic bond.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1] |
| Synonyms | Oenin, Malvidin 3-O-glucoside, Malvidin-3-O-β-D-glucoside[1][2] |
| CAS Number | 18470-06-9[1][2] |
| Chemical Formula | C₂₃H₂₅O₁₂⁺[1] |
| Molecular Weight | 493.4 g/mol [1] |
| SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, stability, and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Water Solubility | 0.37 g/L (Predicted) | [4] |
| Solubility | Soluble in Methanol and Water.[5] Soluble in DMSO and DMF.[6] | Multiple Sources |
| pKa (Strongest Acidic) | 6.38 (Predicted) | [4] |
The solubility of this compound is influenced by the pH of the medium. Its solubility in water increases at lower pH values due to the protonation of the molecule.[7]
Biological Activities and Signaling Pathways
This compound is recognized for its potent antioxidant and anti-inflammatory properties. These activities are primarily attributed to its ability to scavenge free radicals and modulate key inflammatory signaling pathways.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated in various in vitro assays. It can effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ / Value | Reference |
| DPPH radical scavenging activity | Lower than Vitisin A | [8] |
| FRAP (Ferric Reducing Antioxidant Power) | Higher than Vitisin A | [8] |
Anti-inflammatory Activity and the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (IL-6, MCP-1).[9] this compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[9]
Experimental Protocols
Extraction and Isolation of this compound from Grape Skins
This protocol describes a common method for the extraction and purification of this compound from grape skins.
Methodology:
-
Extraction: Grape skins are extracted with a solution of methanol acidified with hydrochloric acid (e.g., methanol/0.5 N HCl; 95:5 v/v).[1] The mixture is agitated for a specified period to ensure efficient extraction.
-
Filtration and Concentration: The extract is filtered under vacuum to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The concentrated extract is subjected to column chromatography for initial purification. A common resin used for this purpose is Amberlite XAD-7.
-
Preparative HPLC: Further purification to obtain high-purity this compound is achieved using preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
HPLC Analysis of this compound
This protocol outlines a typical analytical HPLC method for the quantification of this compound.
Table 4: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water/Formic Acid (e.g., 90:10 v/v) |
| Mobile Phase B | Acetonitrile/Water/Formic Acid (e.g., 50:40:10 v/v/v) |
| Gradient | A time-based gradient from a lower to a higher concentration of mobile phase B |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at 520 nm |
| Injection Volume | 20 µL |
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α-Induced Inflammation in HUVECs
This protocol details an in vitro assay to evaluate the anti-inflammatory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium until they reach confluence.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 18 hours).
-
Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 6 hours) to induce an inflammatory response.
-
Endpoint Analysis:
-
Protein Expression: The expression of adhesion molecules (ICAM-1, VCAM-1) and cytokines (MCP-1) in the cell culture supernatant or cell lysates is quantified using ELISA or Western blotting.
-
mRNA Expression: The mRNA levels of the corresponding genes are measured by quantitative real-time PCR (qRT-PCR).
-
NF-κB Translocation: The nuclear translocation of the p65 subunit of NF-κB is assessed by immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.
-
Biosynthesis of this compound
This compound is synthesized in plants through the flavonoid biosynthesis pathway. This pathway starts from the general phenylpropanoid pathway, leading to the formation of chalcones, which are then converted through a series of enzymatic steps to anthocyanidins. The final steps involve glycosylation, where a glucose molecule is attached to the malvidin aglycone by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).
Conclusion
This compound is a multifaceted natural compound with significant potential in the fields of food science, nutrition, and medicine. Its well-characterized chemical structure and properties, coupled with its potent antioxidant and anti-inflammatory activities, make it a compelling candidate for further investigation and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this promising anthocyanin. Future research should focus on elucidating its bioavailability and in vivo efficacy in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of Malvidin on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
The Physiological Significance of Malvidin 3-Glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin 3-glucoside, a prominent member of the anthocyanin family, plays a multifaceted role in plant physiology, extending far beyond its contribution to the vibrant purple and red hues of flowers and fruits. This technical guide provides an in-depth exploration of the physiological importance of this compound, detailing its functions in pollination, seed dispersal, and as a crucial component of the plant's defense arsenal against a variety of biotic and abiotic stressors. Through its potent antioxidant properties, this molecule is instrumental in mitigating cellular damage from reactive oxygen species (ROS) generated under adverse conditions such as high-intensity light, UV radiation, and temperature extremes. This document synthesizes current research to present a comprehensive overview of the biosynthesis of this compound, its regulatory signaling pathways, and its direct impact on plant resilience and reproductive success. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside quantitative data to support the described physiological effects. This guide is intended to be a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development, offering insights into the intricate mechanisms by which this vital anthocyanin contributes to plant survival and adaptation.
Introduction
This compound is an anthocyanin, a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors seen in the plant kingdom.[1] Beyond its role as a pigment, this compound is a key secondary metabolite that significantly influences a plant's interaction with its environment. It is particularly abundant in the skins of red grapes (Vitis vinifera), blueberries, and the flowers of various species, contributing not only to their visual appeal but also to their ecological fitness and resilience.[1][2] This guide delves into the core physiological functions of this compound, its biosynthesis, and the experimental methodologies used to study its role in plants.
Core Physiological Roles of this compound
The physiological contributions of this compound are diverse, impacting processes from reproduction to defense.
Attracting Pollinators and Seed Dispersers
The coloration provided by this compound in flowers and fruits is a critical visual cue for attracting animal pollinators and seed dispersers.[3] The specific hue, which can be modulated by pH and the presence of co-pigments, can be tailored to the visual systems of specific pollinators, thereby enhancing reproductive success. For instance, the purple-type flowers of the Eastern Redbud (Cercis canadensis L.) contain significant amounts of this compound, which contributes to their distinct color that attracts pollinators.[4]
Protection Against Abiotic Stress
This compound plays a significant protective role against various abiotic stressors.
Plants accumulate anthocyanins, including this compound, in their epidermal tissues to shield photosynthetic tissues from the damaging effects of excessive UV-B and high-intensity visible light.[5] These molecules absorb high-energy photons, preventing them from generating harmful reactive oxygen species (ROS) that can damage cellular components.[5] The phenylpropanoid pathway, which produces anthocyanins, is activated by UV radiation, leading to the accumulation of these protective pigments.
There is evidence to suggest that anthocyanins like this compound contribute to tolerance against both high and low temperature stress. In the case of cold stress, the accumulation of anthocyanins has been correlated with a lower rate of cell death in leaves by countering ROS.[3]
Under water deficit conditions, many plant species upregulate the biosynthesis of anthocyanins. The accumulation of this compound in the leaves and other tissues during drought is thought to enhance the plant's antioxidant capacity, thereby mitigating oxidative stress induced by water scarcity.[6] Studies on grapevine have shown that water deficit leads to an increased concentration of this compound in grape skins.[6]
Antioxidant and Biotic Stress Defense
As a potent antioxidant, this compound can directly scavenge free radicals, thus protecting the plant from oxidative damage.[1] This antioxidant activity is also crucial in the plant's defense against pathogens. Upon pathogen attack, plants often exhibit a "hypersensitive response" which involves the rapid production of ROS to limit the spread of the pathogen. This compound can help to contain this oxidative burst and protect the host tissues from excessive damage. There is evidence that this compound can inhibit the growth of certain plant pathogens.[7]
Quantitative Data on this compound
The concentration of this compound varies significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize some of the available quantitative data.
| Plant Species | Tissue | Condition | This compound Concentration (mg/100g FW) | Reference |
| Cercis canadensis L. | Petiole (Purple-type flower) | Normal | 2.36 | [4] |
| Cercis canadensis L. | Petiole (Red-type flower) | Normal | Not Detected | [4] |
| Cercis canadensis L. | Petiole (White-type flower) | Normal | Not Detected | [4] |
| Cercis canadensis L. | Petiole (Purple foliage) | Normal | 8.28 | [4] |
| Cercis canadensis L. | Petiole (Non-purple foliage) | Normal | 0.45 | [4] |
Table 1: Concentration of this compound in Eastern Redbud (Cercis canadensis L.) Petioles.
| Assay | IC50 Value (µM) | Reference |
| COX-1 Inhibition | 74.78 ± 0.06 | [8] |
| COX-2 Inhibition | 39.92 ± 3.02 | [8] |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of this compound.
| Antioxidant Assay | Antioxidant Performance | Reference |
| FRAP | 3.77 ± 0.13 mM Trolox/g phenol | [9] |
| DPPH | 2.14 ± 0.07 mM Trolox/g phenol | [9] |
Table 3: Antioxidant Performance of this compound in FRAP and DPPH Assays.
Experimental Protocols
Extraction of this compound from Plant Tissue
This protocol describes a general method for the extraction of this compound from plant tissues, such as grape skins.
Materials:
-
Fresh or frozen plant tissue
-
Acidified methanol (Methanol/0.5 N HCl; 95:5 v/v)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Sephadex LH-20 column
-
Aqueous HCl (0.1 M, pH 1.0)
Procedure:
-
Homogenize the plant tissue in acidified methanol.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant, which contains the anthocyanins.
-
Concentrate the supernatant using a rotary evaporator.
-
Resuspend the concentrated extract in a minimal volume of acidic water (0.1 M HCl, pH 1.0).
-
Load the resuspended extract onto a Sephadex LH-20 column pre-conditioned with acidic water.
-
Elute the column with the aqueous HCl solution.
-
Collect the fractions containing this compound, which can be monitored by HPLC analysis of the fractions.
Quantification of this compound by HPLC
Instrumentation and Conditions:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water/Formic Acid (90:10 v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard curve using a pure standard of this compound at various concentrations.
-
Filter the extracted plant samples through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered sample onto the HPLC column.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Antioxidant Activity Assays
Materials:
-
DPPH solution in methanol.
-
This compound extract or standard.
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Prepare different concentrations of the this compound sample in methanol.
-
Add a fixed volume of the DPPH solution to each sample concentration.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.
Materials:
-
ABTS solution.
-
Potassium persulfate solution.
-
This compound extract or standard.
-
Ethanol or buffer.
-
Spectrophotometer.
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of the this compound sample.
-
Add a fixed volume of the diluted ABTS radical cation solution to each sample concentration.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Signaling Pathways and Logical Relationships
Anthocyanin Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.
References
- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An unusual acylated this compound from flowers of Impatiens textori Miq. (Balsaminaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Stability of Malvidin 3-Glucoside Under Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of malvidin 3-glucoside, a prominent anthocyanin, across a range of pH conditions. Understanding the pH-dependent stability of this compound is critical for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where environmental pH can significantly impact its efficacy, bioavailability, and appearance. This document summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of the chemical transformations involved.
Introduction to this compound and pH-Dependent Stability
This compound is a major anthocyanin found in many fruits and vegetables, including grapes, berries, and red wine.[1][2] Its structure, characterized by the flavylium cation, is highly susceptible to changes in pH, leading to a cascade of reversible and irreversible reactions that alter its color and chemical integrity.[3][4][5][6] Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3), where the red flavylium cation predominates.[5][7][8] As the pH increases, the molecule undergoes transformations to colorless or less stable forms, and degradation reactions become more prominent, particularly in neutral to alkaline conditions.[3][4][6]
Quantitative Stability Data
The stability of this compound is often quantified by its degradation rate constant (k) or half-life (t½) at a given pH and temperature. The following table summarizes quantitative data on the stability of this compound at various pH values, compiled from multiple studies. It is important to note that experimental conditions such as temperature and solvent composition can influence these values.
| pH | Temperature (°C) | Initial Concentration | Degradation Rate Constant (k) | Half-life (t½) | Observations | Reference |
| 1.5 | Not Specified | 25 mg/L | - | - | Degradation accelerated with increasing pH. | [9] |
| 3.0 | 5, 30, 60 | 1% wine powder solution | - | - | More stable at lower temperatures. | [10] |
| 3.3 | Not Specified | Not Specified | - | - | Favorable for co-pigmentation, inhibiting precipitation. | [1][11][12] |
| 3.5 | Not Specified | 25 mg/L | - | - | Degradation follows first-order kinetics. | [9] |
| 4.5 | Not Specified | 25 mg/L | - | - | Degradation accelerated with increasing pH. | [9] |
| 6.0 | 5, 30, 60 | 1% wine powder solution | - | - | Less stable compared to pH 3.0. | [10] |
| 6.3 | Not Specified | 2 x 10⁻⁵ M | 1.5 x 10⁻⁶ s⁻¹ | - | Monoexponential degradation kinetics observed. | [3] |
| 7.4 (Physiological pH) | Not Specified | Not Specified | - | - | Degradation reactions occur faster, preventing equilibrium. | [3][4][13][14] |
| 8.1 | 25 | 1 x 10⁻³ M | - | - | Formation of malvidin-3-O-glucoside dimer observed after 2 and 24 hours. | [3] |
| 11.6 | Not Specified | Not Specified | - | - | Degradation rate can be calculated from the disappearance of the flavylium cation. | [15][16] |
Chemical Transformations and Degradation Pathways
The structural changes of this compound across the pH spectrum are complex, involving multiple equilibrium species and degradation products.
pH-Dependent Equilibrium of this compound
The following diagram illustrates the reversible chemical transformations of this compound as a function of pH. In highly acidic conditions, the red flavylium cation (AH+) is the dominant species. As the pH increases, hydration leads to the formation of the colorless carbinol pseudobase (B). Deprotonation of the flavylium cation yields the violet quinonoidal base (A). Further increases in pH can lead to the formation of the chalcone (C), which exists in cis and trans isomeric forms and is typically colorless or yellowish.[6]
Caption: pH-dependent equilibrium of this compound species.
Degradation Pathway at Neutral to Alkaline pH
In neutral to slightly basic conditions, particularly around physiological pH (7.4), the degradation of this compound accelerates.[3][4] The primary degradation pathway involves the opening of the pyran ring of the chalcone form, leading to the formation of smaller phenolic compounds.
Caption: Simplified degradation pathway of this compound.
Experimental Protocols for Stability Assessment
The stability of this compound is typically evaluated using spectrophotometric and chromatographic methods.
General Experimental Workflow for pH Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound at different pH values.
Caption: General workflow for pH stability testing of this compound.
Detailed Methodologies
4.2.1. Sample Preparation
-
Stock Solution Preparation: A stock solution of this compound is prepared in an acidic solvent (e.g., 0.1 M HCl) to ensure initial stability.[3] The concentration is determined spectrophotometrically.
-
Buffer Preparation: A series of buffer solutions covering the desired pH range are prepared. Universal buffers or specific buffer systems (e.g., citrate-phosphate for acidic range, phosphate for neutral range, borate for alkaline range) can be used.[3][17]
-
Incubation: Aliquots of the this compound stock solution are added to the different buffer solutions to achieve the desired final concentration. The samples are then incubated in a controlled environment (e.g., water bath or incubator) at a specific temperature.[9][18]
4.2.2. Analytical Methods
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the preferred method for quantifying the concentration of this compound and identifying its degradation products over time.
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][19]
-
Detection: The DAD detector is set to monitor the absorbance at the λmax of the flavylium cation (around 520-530 nm) and at other wavelengths to detect degradation products.[3][20]
-
-
UV-Vis Spectrophotometry: This method can be used to monitor the overall color change and the disappearance of the flavylium cation. The absorbance is measured at the λmax of the flavylium cation. The pH-differential method can be used to determine total monomeric anthocyanin content.[18][19][21]
-
Stopped-Flow Spectrophotometry: This technique is used to study the rapid kinetics of the reversible transformations between the different forms of this compound (flavylium cation, quinonoidal base, etc.) immediately after a pH jump.[3][13]
4.2.3. Data Analysis
The concentration of this compound at each time point is plotted against time. The degradation kinetics are often modeled using a first-order reaction model, from which the degradation rate constant (k) and half-life (t½) can be calculated.[9]
Conclusion
The stability of this compound is profoundly influenced by pH. It exhibits maximum stability in highly acidic environments, where the colored flavylium cation is the predominant form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes a series of transformations to less stable forms, and degradation processes accelerate, leading to a loss of color and biological activity. A thorough understanding of these pH-dependent behaviors, facilitated by robust experimental protocols and analytical techniques, is essential for the effective formulation and application of this compound in various industries. Researchers and developers must carefully consider the pH of the surrounding matrix to ensure the stability and efficacy of this valuable natural compound.
References
- 1. Malvidin-3- O-glucoside Chemical Behavior in the Wine pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.unl.pt [research.unl.pt]
- 14. Comparing the Chemistry of Malvidin-3- O-glucoside and Malvidin-3,5- O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Intermolecular Copigmentation of Malvidin-3-O-glucoside with Caffeine in Water: The Effect of the Copigment on the pH-Dependent Reversible and Irreversible Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Structural characterization of new this compound-catechin aryl/alkyl-linked pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Degradation of Malvidin 3-Glucoside: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin 3-glucoside, a primary anthocyanin responsible for the red and purple hues in many fruits and vegetables, is of significant interest to the food, pharmaceutical, and nutraceutical industries for its vibrant color and potential health benefits. However, its inherent instability presents a considerable challenge for its application. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its degradation products, the mechanisms of their formation, and the analytical methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with anthocyanins.
Introduction
Anthocyanins, a subclass of flavonoids, are water-soluble pigments that have garnered substantial attention for their antioxidant, anti-inflammatory, and potential therapeutic properties. This compound is one of the most abundant anthocyanins found in nature, particularly in red grapes and wine. The stability of this compound is paramount for maintaining the color and bioactive properties of products in which it is a component. This guide delves into the chemical transformations that this compound undergoes under various conditions, leading to its degradation.
Factors Influencing the Degradation of this compound
The degradation of this compound is a complex process influenced by a multitude of factors, including:
-
pH: The structure and stability of this compound are highly pH-dependent. In acidic conditions (pH < 3), the flavylium cation, which imparts a red color, is the predominant and most stable form. As the pH increases, it undergoes hydration and proton transfer reactions to form the colorless carbinol pseudobase and the blue quinonoidal base. At neutral to alkaline pH, the molecule is highly unstable and prone to degradation.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation often involves the hydrolysis of the glycosidic bond and the opening of the heterocyclic C-ring.
-
Oxygen: The presence of oxygen can lead to the oxidative degradation of this compound, resulting in the formation of various phenolic acids and other smaller molecules.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of the anthocyanin structure.
-
Enzymes: Enzymes such as polyphenol oxidases (PPOs) and peroxidases can catalyze the degradation of this compound.
-
Microwave Treatment: Microwave irradiation can accelerate degradation through both thermal and non-thermal effects, potentially leading to the formation of unique degradation products.
Major Degradation Products of this compound
The degradation of this compound results in the formation of several smaller molecules. The primary degradation products identified in various studies are:
-
Syringic Acid: Formed through the cleavage of the C-ring of the malvidin aglycone.
-
2,4,6-Trihydroxybenzaldehyde (Phloroglucinol Aldehyde): Another product resulting from the cleavage of the C-ring.
-
Vanillic Acid and Protocatechuic Acid: These phenolic acids can be formed through further degradation and modification of the initial breakdown products.
-
This compound Chalcone: Formed by the opening of the C-ring, this chalcone is a key intermediate in the degradation pathway.
Quantitative Data on this compound Degradation
The rate and extent of this compound degradation are dependent on the specific conditions. The following tables summarize quantitative data from various studies.
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 3.0 | 60 | - | - | [1] |
| 6.0 | 60 | - | - | [1] |
| 3.5 | 98 ± 2 | - | Follows first-order kinetics | [2] |
| 3.5 | 100 (Microwave) | Shorter than water bath | Follows first-order kinetics | [2] |
Table 1: Effect of pH and Temperature on this compound Degradation. This table illustrates the influence of pH and temperature on the stability of this compound. Note that specific half-life and rate constant values were not always provided in the search results, but the trend of increased degradation with higher pH and temperature is consistently reported.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its degradation products.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the separation and quantification of anthocyanins and their degradation products.
Objective: To separate and quantify this compound and its degradation products in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Standards of expected degradation products (e.g., syringic acid, 2,4,6-trihydroxybenzaldehyde)
Procedure:
-
Sample Preparation:
-
Extract anthocyanins from the sample matrix using an appropriate solvent (e.g., acidified methanol).
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Elution:
-
0-15 min: 10-25% B
-
15-30 min: 25-40% B
-
30-35 min: 40-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
Monitor at 520 nm for this compound.
-
Monitor at 280 nm for phenolic degradation products (e.g., syringic acid).
-
Acquire full spectra (200-600 nm) to aid in peak identification.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound and its degradation products of known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and structural elucidation of unknown degradation products.
Objective: To identify and confirm the structure of this compound degradation products.
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Reagents:
-
As per HPLC-DAD protocol.
Procedure:
-
Sample Preparation and LC Conditions:
-
Follow the same procedure as for HPLC-DAD.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Desolvation and Cone): 600 L/hr and 50 L/hr, respectively.
-
Tandem MS (MS/MS): For structural elucidation, perform fragmentation of parent ions of interest.
-
-
Data Analysis:
-
Identify peaks based on their mass-to-charge ratio (m/z).
-
Compare the fragmentation patterns of unknown peaks with those of known standards or with literature data to confirm their identity.
-
Degradation Pathways and Visualizations
The degradation of this compound can proceed through several pathways depending on the conditions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key degradation routes.
General Degradation Pathway of this compound
This pathway shows the initial steps of degradation, including the formation of the chalcone and subsequent cleavage to phenolic acids.
Experimental Workflow for Degradation Analysis
This diagram outlines a typical experimental workflow for studying the degradation of this compound.
Conclusion
The degradation of this compound is a multifaceted process that significantly impacts the quality and bioactivity of various products. A thorough understanding of the factors influencing its stability, the resulting degradation products, and the analytical techniques for their characterization is crucial for developing strategies to mitigate its degradation and harness its full potential. This technical guide provides a foundational understanding and practical methodologies to aid researchers and professionals in the field of food science, pharmacology, and drug development in their work with this important anthocyanin. Further research is warranted to explore novel stabilization techniques and to fully elucidate the complex degradation pathways under various processing and storage conditions.
References
The In Vivo Journey of Malvidin 3-Glucoside: A Technical Guide to its Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Malvidin 3-glucoside, a prominent anthocyanin found in red grapes, berries, and red wine, has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its bioavailability and metabolic fate within the body is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Bioavailability of this compound: A Quantitative Perspective
The bioavailability of this compound is generally low and exhibits significant inter-individual variation. Following oral ingestion, it is absorbed from the stomach and small intestine, with peak plasma concentrations typically observed within 1 to 2 hours. The majority of ingested this compound, however, reaches the colon where it is extensively metabolized by the gut microbiota.
Pharmacokinetic Data in Humans
Clinical studies have provided valuable insights into the pharmacokinetics of this compound in humans. The following tables summarize key quantitative data from studies involving the consumption of red wine and red grape juice, rich sources of this anthocyanin.
| Beverage | Dose of this compound (mg) | Number of Subjects | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | Urinary Excretion (% of dose) | Reference |
| Red Wine | 68 | 6 healthy males | Not explicitly stated, but plasma concentrations were measured | ~0.83 | 288 ± 127 | < 0.03% within 6h | [1][2] |
| Dealcoholized Red Wine | 58 | 6 healthy males | Not explicitly stated, but plasma concentrations were measured | ~1.5 | 214 ± 124 | Not reported | [1][2] |
| Red Grape Juice | 117 | 6 healthy males | ~2.8 | 1.5 - 3 | 662 ± 210 | Not reported | [1][2][3] |
| Red Wine | 279.6 (total anthocyanins) | 9 healthy volunteers | Not specified for this compound alone | Not specified for this compound alone | Not specified for this compound alone | 0.18% (total anthocyanins) within 7h | [4] |
| Red Grape Juice | 283.5 (total anthocyanins) | 9 healthy volunteers | Not specified for this compound alone | Not specified for this compound alone | Not specified for this compound alone | 0.23% (total anthocyanins) within 7h | [4] |
Table 1: Pharmacokinetic parameters of this compound in humans after consumption of different beverages. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Bioavailability in Animal Models
Animal studies, primarily in rats, have been instrumental in understanding the absorption, distribution, and metabolism of this compound.
| Animal Model | Route of Administration | Dose | Tissue Distribution | Key Findings | Reference |
| Rats | Oral | Not specified | Stomach, small intestine, plasma, urine | This compound can be absorbed in its intact glycosylated form. | [5] |
| Rats | Oral | 5 mg/kg | Gut | This compound demonstrated anti-inflammatory effects in the gut. | [6] |
| Mice | Oral | Not specified | Colon | Modulated gut microbiota and ameliorated colitis. | [7] |
Table 2: Summary of in vivo studies on this compound bioavailability in animal models.
Metabolism of this compound: A Two-Phase Process
The metabolism of this compound is a complex process involving both host and microbial enzymatic activities. It can be broadly divided into two phases: metabolism in the upper gastrointestinal tract and extensive degradation by the gut microbiota in the colon.
Phase I and Phase II Metabolism
After absorption, this compound can undergo Phase II metabolism, primarily in the liver, where it can be conjugated with glucuronic acid or sulfate groups to increase its water solubility and facilitate excretion. However, studies have reported that conjugated metabolites of this compound are often not detected in plasma or urine, suggesting that this may be a minor metabolic pathway for this specific anthocyanin[1][2].
Gut Microbiota Metabolism
The majority of ingested this compound reaches the colon intact, where it is subjected to the vast metabolic capacity of the gut microbiota. The primary metabolic transformation is the cleavage of the glycosidic bond by bacterial β-glucosidases, releasing the aglycone, malvidin. The malvidin aglycone is unstable and undergoes further degradation. One of the major breakdown products identified is syringic acid [8]. Other phenolic acids may also be formed. These smaller phenolic metabolites are more readily absorbed into the bloodstream and are thought to contribute significantly to the overall health effects attributed to this compound consumption.
Experimental Protocols for In Vivo Studies
Detailed and standardized protocols are crucial for obtaining reliable and comparable data on the bioavailability and metabolism of this compound. Below are synthesized methodologies based on common practices reported in the literature.
Human Clinical Trials
A typical human clinical trial to assess the bioavailability of this compound would involve the following steps:
-
Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, no history of gastrointestinal diseases, not taking medications that could interfere with absorption or metabolism).
-
Dietary Control: Subjects follow a low-polyphenol diet for a specified period (e.g., 48 hours) before the study to minimize baseline levels of phenolic compounds.
-
Intervention: Subjects consume a standardized dose of this compound, either as a pure compound or within a food matrix (e.g., red wine, grape juice).
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-ingestion into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine Collection: Complete urine collections are performed over a specified period (e.g., 0-24 hours) and stored at -20°C or -80°C.
-
Sample Preparation and Analysis: Plasma and urine samples are prepared for analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or diode array detection (DAD) for the quantification of this compound and its metabolites.
Animal Studies (Rat Model)
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are typically used. They are housed in a controlled environment (temperature, light-dark cycle) and allowed to acclimatize for at least one week.
-
Diet: Animals are fed a standard chow diet. For specific studies, a custom diet with or without this compound is provided.
-
Administration of this compound: this compound is administered orally via gavage at a specific dose.
-
Sample Collection:
-
Blood: Blood is collected via tail vein or cardiac puncture at designated time points. Plasma is prepared and stored as in human studies.
-
Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, intestine, brain) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
-
Sample Processing and Analysis: Tissues are homogenized, and all samples undergo extraction and purification steps before analysis by HPLC-MS/MS.
Quantification by HPLC-MS/MS
The quantification of this compound and its metabolites in biological matrices is a critical step. HPLC-MS/MS offers high sensitivity and selectivity.
-
Sample Preparation:
-
Plasma/Urine: Protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is commonly used to remove interfering substances.
-
Tissues: Homogenization followed by liquid-liquid or solid-phase extraction.
-
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of two mobile phases, such as water with a small percentage of formic acid (to maintain anthocyanin stability) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
-
Quantification: Quantification is achieved by using a calibration curve constructed with authentic standards.
Signaling Pathways and Logical Relationships
This compound and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes related to health and disease.
Metabolic Pathway of this compound in the Gut
The following diagram illustrates the breakdown of this compound by the gut microbiota.
Caption: Gut microbial metabolism of this compound.
Experimental Workflow for In Vivo Bioavailability Studies
This diagram outlines the typical workflow for an in vivo study investigating the bioavailability of this compound.
Caption: General experimental workflow for in vivo bioavailability studies.
Modulation of NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Involvement in PI3K/Akt Signaling Pathway
Emerging evidence suggests that this compound may also interact with the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
The in vivo bioavailability of this compound is limited, with a significant portion undergoing extensive metabolism by the gut microbiota. The resulting phenolic acid metabolites, such as syringic acid, are readily absorbed and likely contribute to the observed health benefits. Further research is needed to fully elucidate the complete metabolic profile and to understand the specific roles of the parent compound and its various metabolites in modulating key signaling pathways. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for future studies aimed at unraveling the complex in vivo journey of this promising natural compound.
References
- 1. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of anthocyanidin-3-glucosides following consumption of red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulated Gut Microbial Dysbiosis and Global Metabolome Disrupted in a Murine Colitis Model Induced by Dextran Sulfate Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential Health Benefits of Malvidin 3-Glucoside Supplementation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin 3-glucoside (M3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current research on the health benefits of M3G supplementation. We delve into its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic regulatory effects. This document details the molecular mechanisms and signaling pathways through which M3G exerts its biological activities, supported by quantitative data from in vitro, in vivo, and human studies. Furthermore, we provide detailed experimental protocols for key assays and visualizations of critical signaling pathways to facilitate further research and development in this promising area of nutritional science and pharmacology.
Introduction
Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many plants.[1] Among these, this compound (M3G) is one of the most abundant in the human diet, particularly in red grapes and red wine.[2] A growing body of evidence suggests that M3G possesses a wide range of biological activities, making it a compelling candidate for nutraceutical and pharmaceutical development.[1][3] These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties, which are linked to the modulation of critical cellular signaling pathways.[1] This guide aims to provide a detailed technical summary of the health benefits of M3G, focusing on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental methodologies to aid in the design of future investigations.
Bioavailability and Metabolism
The therapeutic efficacy of any bioactive compound is contingent upon its absorption and metabolism. Studies in humans have shown that M3G is absorbed, appearing in plasma and urine after ingestion.[4][5] However, its bioavailability is considered relatively low.[6]
A human study involving six healthy male subjects investigated the bioavailability of M3G from red wine, dealcoholized red wine, and red grape juice.[4][5] The results indicated that M3G was absorbed in its glycosylated form, with no aglycone, sulfate, or glucuronate conjugates detected in plasma or urine.[4][5] The area under the plasma concentration curve showed a linear relationship with the amount of M3G consumed.[4]
Table 1: Bioavailability of this compound in Humans
| Beverage (500 mL) | M3G Content (mg) | Area Under Plasma Concentration Curve (nmol x h/L) |
| Red Wine | 68 | 288 +/- 127 |
| Dealcoholized Red Wine | 58 | 214 +/- 124 |
| Red Grape Juice | 117 | 662 +/- 210 |
| Data from Bub et al. (2001).[4][5] |
Molecular Mechanisms and Health Benefits
Antioxidant and Anti-inflammatory Effects
M3G exhibits significant antioxidant and anti-inflammatory properties, which are central to its protective effects against a range of pathologies.[1] These effects are mediated through the modulation of key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[1][2][7]
3.1.1. Nrf2/HO-1 Pathway Activation
M3G has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[7][8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[2][7] This mechanism contributes to the cytoprotective effects of M3G against oxidative stress.[7][8]
Figure 1: M3G-mediated activation of the Nrf2/HO-1 signaling pathway.
3.1.2. Inhibition of the NF-κB Pathway
Chronic inflammation is a key contributor to many diseases. M3G has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[2][9][10] It can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[11] This leads to a downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][9][12]
Figure 2: Inhibition of the NF-κB inflammatory pathway by M3G.
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | M3G Concentration | Observed Effect | Reference |
| Bovine Aortic Endothelial Cells | Peroxynitrite | 25 µM | Inhibition of NF-κB activation, suppression of iNOS and COX-2 expression. | [9] |
| Human Endothelial Cells | TNF-α | 1 µM | 35.9% inhibition of MCP-1, 54.4% inhibition of ICAM-1, 44.7% inhibition of VCAM-1. | [10] |
| Human Microglial (HMC3) Cells | α-synuclein + MPTP | 50 µM | Attenuation of pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) expression. | [7][8] |
Cardiovascular Protection
M3G has demonstrated significant potential in promoting cardiovascular health through various mechanisms, including improving endothelial function and protecting against myocardial injury.[1][9]
3.2.1. Endothelial Function
M3G can enhance the bioavailability of nitric oxide (NO) by upregulating endothelial NO synthase (eNOS) expression and activity.[9] It also protects endothelial cells from damage induced by reactive species like peroxynitrite, thereby helping to maintain vascular homeostasis. Furthermore, M3G has been shown to reduce the adhesion of monocytes to endothelial cells, a key event in the development of atherosclerosis.
3.2.2. Myocardial Protection
In animal models of myocardial infarction, M3G supplementation has been shown to exert cardioprotective effects.[7] It can reduce oxidative damage by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and decreasing lipid peroxidation.[7]
Table 3: Cardioprotective Effects of this compound in an Animal Model
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Rats with Isoproterenol-induced Myocardial Infarction | This compound | 100 and 200 mg/kg | - Significant reduction in lipid peroxidation. - Restoration of SOD and CAT activities. - Amelioration of histopathological changes. | [7] |
Neuroprotection
Emerging research suggests that M3G may have neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases like Parkinson's disease.[7][8] In a human microglial cell model of Parkinson's disease, M3G demonstrated anti-apoptotic, anti-inflammatory, and antioxidative effects.[7][8] These protective actions were mediated by the activation of the Nrf2/HO-1 signaling pathway.[7][8]
Metabolic Regulation
M3G has shown promise in the management of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[13][14][15]
3.4.1. Glycolipid Metabolism
In a mouse model of glycolipid metabolic disorder, M3G treatment helped control body weight, improved glucose metabolism, and ameliorated insulin resistance.[13][14][16] It also reduced fat accumulation in the liver by alleviating inflammation and oxidative stress.[14]
3.4.2. Insulin Secretion
Studies using pancreatic β-cell lines (INS-1) have revealed that M3G can directly stimulate insulin secretion.[17][18] It achieves this by increasing intracellular calcium levels through both influx via L-type voltage-dependent calcium channels and release from the endoplasmic reticulum via the PLC/IP3 pathway.[17][18] M3G also upregulates the expression of genes crucial for glucose-stimulated insulin secretion.[17]
Figure 3: M3G-induced insulin secretion pathway in pancreatic β-cells.
3.4.3. Nonalcoholic Fatty Liver Disease (NAFLD)
In a cellular model of NAFLD, M3G was found to ameliorate lipid accumulation and inhibit oxidative stress.[15] The underlying mechanisms involve the upregulation of transcription factor EB (TFEB)-mediated lysosomal function and the activation of the Nrf2/ARE signaling pathway.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Purification of this compound from Grapes
Figure 4: Workflow for the extraction and purification of M3G.
Protocol based on García-Estévez et al.[4]
-
Extraction: Extract grape skins with a solution of acidic methanol (methanol/0.5 N HCl; 95:5 v/v).
-
Concentration: Concentrate the resulting extract to obtain a residue.
-
Column Chromatography:
-
Prepare a Sephadex LH-20 column and condition it with acidic water (0.1 M HCl, pH 1.0).
-
Load the concentrated residue onto the prepared column.
-
Elute the column with the aqueous HCl solution.
-
Collect the first fraction of approximately 20 mL, which contains the purified this compound.
-
In Vitro Anti-inflammatory Assay in Endothelial Cells
Protocol based on Paixão et al. and Huang et al.[9][10]
-
Cell Culture: Culture bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.
-
Pre-incubation: Pre-incubate the confluent cells with varying concentrations of M3G (e.g., 1 µM, 10 µM, 25 µM) for a specified period (e.g., 14 hours).
-
Induction of Inflammation:
-
For peroxynitrite-induced inflammation, treat the cells with a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite for a short duration (e.g., 10 minutes).
-
For TNF-α-induced inflammation, add TNF-α to the culture medium at a final concentration of (e.g., 10 ng/mL) and incubate for a specified time (e.g., 6 hours).
-
-
Assessment of Inflammatory Markers:
-
Western Blot: Analyze the expression of key inflammatory proteins such as NF-κB (p65), IκBα, iNOS, and COX-2 in cell lysates.
-
ELISA: Measure the secretion of inflammatory mediators like MCP-1, ICAM-1, and VCAM-1 in the cell culture supernatant.
-
Western Blot Analysis for NF-κB and Nrf2 Pathways
General Protocol[19]
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, and a loading control like β-actin or Lamin B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a valuable compound for promoting health and preventing chronic diseases. Its multifaceted biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic regulatory effects, are well-documented in preclinical studies. The modulation of key signaling pathways such as Nrf2 and NF-κB provides a solid mechanistic basis for these observed benefits.
However, to translate these promising findings into clinical applications, further research is imperative. Future studies should focus on:
-
Clinical Trials: Well-designed, placebo-controlled clinical trials in human subjects are needed to establish the efficacy and optimal dosage of M3G supplementation for specific health conditions.
-
Bioavailability and Metabolism: Further investigation into the metabolism of M3G and the biological activities of its metabolites is crucial for a comprehensive understanding of its in vivo effects.
-
Synergistic Effects: Exploring the potential synergistic effects of M3G with other dietary polyphenols or therapeutic agents could lead to more effective health interventions.
-
Long-term Safety: While M3G is generally considered safe as a component of a healthy diet, long-term safety studies of M3G supplementation at therapeutic doses are necessary.
References
- 1. Effects of peroxynitrite and superoxide radicals on endothelial monolayer permeability: potential role of peroxynitrite in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malvidin-3-glucoside induces insulin secretion by activating the PLC/IP3 pathway and enhancing Ca2+ influx in INS-1 pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the signals for glucose-induced insulin secretion in INS1 (832/13) β-cells using metformin-induced metabolic deceleration as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effects of Malvidin Against Isoproterenol-Induced Myocardial Infarction in Rats: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-induced peroxynitrite production from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Role of Malvidin-3-Glucoside on Peroxynitrite-Induced Damage in Endothelial Cells by Counteracting Reactive Species Formation and Apoptotic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malvidin, a red wine polyphenol, modulates mammalian myocardial and coronary performance and protects the heart against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Superoxide limits cyclosporine-A-induced formation of peroxynitrite in endothelial cells(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective role of malvidin-3-glucoside on peroxynitrite-induced damage in endothelial cells by counteracting reactive species formation and apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico Molecular Modeling to Identify the Role of Enzymes Involved in Mitochondriogenesis Upon Malvidin-3-Glucoside Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malvidin-3-glucoside induces insulin secretion by activating the PLC/IP3 pathway and enhancing Ca2+ influx in INS-1 pancreatic β-cells | Semantic Scholar [semanticscholar.org]
- 18. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Malvidin 3-Glucoside with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between malvidin 3-glucoside (Mv3G), a prominent anthocyanin, and other classes of phenolic compounds. Understanding these interactions is crucial for applications ranging from the development of stable natural colorants to the formulation of functional foods and nutraceuticals with enhanced bioavailability and synergistic bioactivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Interaction: Copigmentation
The most extensively studied interaction between this compound and other phenolic compounds is copigmentation. This phenomenon involves the formation of non-covalent complexes, primarily through π-π stacking and hydrophobic interactions, between the anthocyanin (pigment) and a copigment. This association protects the colored flavylium cation form of Mv3G from hydration, which would otherwise lead to a colorless form, thus enhancing and stabilizing its color.[1]
Quantitative Analysis of Copigmentation
The strength and nature of the interaction between Mv3G and various phenolic copigments have been quantified using techniques such as UV-vis spectrophotometry and Isothermal Titration Calorimetry (ITC). These studies provide valuable data on interaction constants, thermodynamic parameters, and resulting color modifications.
Table 1: Interaction Constants and Thermodynamic Parameters for this compound with Phenolic Copigments [1][2]
| Copigment | Molar Ratio (Mv3G:Copigment) | Interaction Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG) (cal·mol⁻¹) | Enthalpy (ΔH) (cal·mol⁻¹) | Entropy (-TΔS) (cal·mol⁻¹) | Dominant Driving Forces |
| Quercetin 3-O-β-glucopyranoside (QG) | 1:1 | 9.72 × 10⁸ | -1.22 × 10⁴ | -4.01 × 10³ | -8.23 × 10³ | Hydrogen Bonds & Hydrophobic |
| 1:2 | 8.40 × 10¹⁷ | -2.44 × 10⁴ | -1.36 × 10² | -2.43 × 10⁴ | Hydrogen Bonds & Hydrophobic | |
| Caffeic Acid (CA) | 1:1 | 1.27 × 10⁴ | -5.59 × 10³ | -1.39 × 10¹ | -5.58 × 10³ | Hydrogen Bonds & Hydrophobic |
| 1:2 | 3.85 × 10⁷ | -1.03 × 10⁴ | 2.74 × 10² | -1.06 × 10⁴ | Hydrophobic | |
| (-)-Epicatechin (E) | 1:1 | 2.01 × 10³ | -4.50 × 10³ | -2.56 × 10² | -4.24 × 10³ | Hydrogen Bonds & Hydrophobic |
| 1:2 | 3.78 × 10⁶ | -8.96 × 10³ | -1.50 × 10² | -8.81 × 10³ | Hydrogen Bonds & Hydrophobic | |
| (+)-Catechin (C) | 1:1 | 1.50 × 10² | -2.96 × 10³ | -2.65 × 10³ | -3.19 × 10² | Hydrogen Bonds & Hydrophobic |
| 1:2 | 1.05 × 10⁵ | -6.85 × 10³ | -5.39 × 10³ | -1.46 × 10³ | Hydrogen Bonds & Hydrophobic | |
| Gallic Acid (GA) | 1:1 | 1.95 × 10² | -3.12 × 10³ | -1.89 × 10³ | -1.23 × 10³ | Hydrogen Bonds & Hydrophobic |
| 1:2 | 1.53 × 10⁵ | -6.95 × 10³ | -3.51 × 10³ | -3.44 × 10³ | Hydrogen Bonds & Hydrophobic |
Data sourced from a supramolecular study conducted at pH 1.1 and 298 K.[1][2] The affinity of Mv3G for the studied phenolic compounds follows the order: Quercetin 3-O-β-glucopyranoside > Caffeic Acid > (-)-Epicatechin > Gallic Acid > (+)-Catechin.[1]
Colorimetric Impact of Copigmentation
The formation of these complexes results in measurable changes in the color of the Mv3G solution, typically a hyperchromic effect (increased color intensity) and a bathochromic shift (shift to a more purplish-blue hue). These changes can be quantified using the CIELAB color space.
Table 2: CIELAB Color Parameters for this compound in the Presence of Phenolic Copigments [2]
| Sample | Molar Ratio (Mv3G:Copigment) | L* (Lightness) | a* (Redness) | b* (Yellowness) | C*ab (Chroma) | hab (Hue Angle) |
| Mv3G Control | - | 86.87 ± 0.05 | 23.99 ± 0.09 | 8.87 ± 0.09 | 25.59 ± 0.09 | 20.27 ± 0.22 |
| Mv3G + QG | 1:1 | 86.82 ± 0.04 | 23.50 ± 0.12 | -1.40 ± 0.13 | 23.54 ± 0.12 | -3.41 ± 0.31 |
| 1:2 | 86.72 ± 0.03 | 22.86 ± 0.11 | -3.73 ± 0.12 | 23.16 ± 0.11 | -9.28 ± 0.29 | |
| Mv3G + CA | 1:1 | 86.88 ± 0.03 | 23.97 ± 0.07 | 8.71 ± 0.11 | 25.52 ± 0.07 | 19.98 ± 0.25 |
| 1:2 | 86.88 ± 0.04 | 23.95 ± 0.07 | 8.67 ± 0.11 | 25.48 ± 0.07 | 19.89 ± 0.25 | |
| Mv3G + E | 1:1 | 86.87 ± 0.03 | 23.99 ± 0.06 | 8.84 ± 0.09 | 25.58 ± 0.06 | 20.21 ± 0.21 |
| 1:2 | 86.86 ± 0.03 | 23.99 ± 0.06 | 8.80 ± 0.09 | 25.57 ± 0.06 | 20.12 ± 0.21 | |
| Mv3G + C | 1:1 | 86.87 ± 0.03 | 24.00 ± 0.06 | 8.85 ± 0.09 | 25.59 ± 0.06 | 20.24 ± 0.21 |
| 1:2 | 86.86 ± 0.03 | 24.00 ± 0.06 | 8.83 ± 0.09 | 25.58 ± 0.06 | 20.19 ± 0.21 | |
| Mv3G + GA | 1:1 | 86.88 ± 0.03 | 23.98 ± 0.06 | 8.78 ± 0.10 | 25.55 ± 0.06 | 20.10 ± 0.23 |
| 1:2 | 86.88 ± 0.03 | 23.97 ± 0.06 | 8.75 ± 0.10 | 25.53 ± 0.06 | 20.02 ± 0.23 |
Measurements taken at pH 1.1. A negative b* value and a decreasing hue angle (hab) indicate a shift towards a bluer color.[2] Quercetin 3-O-β-glucopyranoside (QG) demonstrates the most significant impact on color, inducing a distinct bluish hue.[2]
Caption: Mechanism of Copigmentation Stabilizing this compound.
Synergistic and Antagonistic Effects
Beyond color stabilization, the interaction of this compound with other phenolic compounds can lead to synergistic or antagonistic effects on their biological activities.
Antioxidant Synergy
A notable synergistic antioxidant effect has been observed between this compound and (+)-catechin. In studies on the peroxidation of linoleic acid, catechin, which is a relatively inefficient antioxidant on its own, was found to regenerate the highly efficient antioxidant, this compound.[3] This recycling mechanism significantly enhances the overall antioxidant efficiency of the mixture.[3]
Caption: Synergistic antioxidant mechanism of Mv3G and Catechin.
Antimicrobial Interactions
The interaction of this compound with other phenolics can also influence its antimicrobial properties. A study investigating the antibiofilm activity of Mv3G against Staphylococcus strains found that its association with neochlorogenic acid (NChA) had varied effects.[4] In some instances, the presence of NChA enhanced the inhibitory activity of Mv3G, while in others, it hindered it.[4] This highlights the context-dependent nature of these interactions, which can be either synergistic or antagonistic depending on the specific compounds and bacterial strains involved. While Mv3G and its mixture with NChA did not significantly inhibit bacterial growth after 24 hours, they did exhibit noteworthy antibiofilm activity, with reductions in biofilm-entrapped cells of up to 2.5 log cycles and metabolic inhibition rates up to 81%.[4]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interactions between this compound and other phenolic compounds.
Isolation of this compound
-
Extraction: Mv3G is typically isolated from grape skins using an acidic methanol solution (e.g., methanol/0.5 N HCl; 95:5 v/v).[2]
-
Purification: The crude extract is loaded onto a Sephadex LH-20 column. The column is conditioned and eluted with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1.0).[1]
-
Fraction Collection: The initial fractions containing Mv3G are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using HPLC-DAD-MS. Fractions with purity greater than 95% are pooled.[1][2]
-
Lyophilization: The purified solution is freeze-dried to obtain a dark reddish-purple powder.[1]
UV-Vis Spectrophotometry for Copigmentation Analysis
This method is used to observe changes in the visible absorption spectrum of Mv3G upon the addition of a copigment.
-
Preparation of Solutions:
-
Prepare a stock solution of purified Mv3G in an acidic medium (e.g., pH 1.1) to a concentration that minimizes self-association (e.g., 50 μM).[1][2]
-
Prepare stock solutions of the phenolic copigments to be tested.
-
Create a series of binary solutions containing Mv3G at a fixed concentration and the copigment at varying molar ratios (e.g., 1:1, 1:2).[1][2]
-
Prepare a control solution of Mv3G at the same concentration and pH.
-
-
Equilibration: Allow all solutions to equilibrate in the dark at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[1]
-
Spectral Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the visible spectrum from 400 to 700 nm.
-
Use the acidic medium as a blank.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax). A bathochromic shift is indicated by an increase in λmax.
-
Measure the absorbance at λmax. A hyperchromic effect is indicated by an increase in absorbance.
-
Calculate CIELAB parameters (L, a, b*) from the spectral data to quantify color changes.[2]
-
Caption: Workflow for UV-Vis Spectrophotometry in Copigmentation Studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters of the interaction.
-
Sample Preparation:
-
Prepare solutions of Mv3G and the phenolic copigment in the same buffer (e.g., acidic water, pH 1.1) to minimize heats of dilution.[2]
-
Degas both solutions prior to the experiment.
-
Concentrations must be carefully chosen to achieve saturation and a measurable heat signal. For example: 200 μM Mv3G in the syringe and 250 μM Quercetin 3-O-β-glucopyranoside in the cell.[2]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 298 K).[2]
-
Fill the sample cell with the Mv3G solution and the injection syringe with the copigment solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the copigment into the Mv3G solution.
-
Measure the heat released or absorbed after each injection.
-
-
Control Experiments:
-
Perform blank titrations by injecting the copigment solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks to obtain the enthalpy change per injection.
-
Plot the enthalpy change against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the interaction constant (K), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational changes and intermolecular forces driving the interaction at an atomic level.
-
System Setup:
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate the pressure (e.g., 1 bar) to achieve a stable state. This is typically done in multiple steps (e.g., 100 ps).[2]
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the simulation trajectory to identify stable complex conformations.
-
Calculate binding energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[2]
-
Identify the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the complex.
-
Impact on Bioavailability and Signaling Pathways
While the direct impact of phenolic interactions on the bioavailability of this compound is an area requiring more research, it is known that the bioavailability of Mv3G is generally low.[5] The stability conferred by copigmentation may play a role in protecting the anthocyanin during digestion, potentially influencing its absorption and metabolism.
Similarly, while individual anthocyanins and phenolic compounds are known to modulate various cellular signaling pathways, such as the NF-κB pathway involved in inflammation, research into the synergistic or antagonistic effects of their combinations on these pathways is still emerging.[6] The enhanced stability or altered chemical properties of Mv3G within a complex could theoretically lead to differential modulation of these pathways compared to the administration of the individual compounds. Further investigation is needed to elucidate these complex interactions in a biological context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antioxidant effect of catechin and this compound on free radical-initiated peroxidation of linoleic acid in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiadhesive and Antibiofilm Effect of Malvidin-3-Glucoside and Malvidin-3-Glucoside/Neochlorogenic Acid Mixtures upon Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Malvidin 3-Glucoside from Grape Skins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin 3-glucoside is the most abundant anthocyanin found in the skins of red grapes (Vitis vinifera), contributing significantly to the color of red wine.[1] Beyond its role as a natural colorant, this compound exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for the pharmaceutical, nutraceutical, and food industries. This document provides detailed protocols for the extraction and purification of this compound from grape skins, summarizing key quantitative data and outlining various methodologies to suit different laboratory scales and objectives. The anthocyanins in Vitis vinifera are primarily 3-O-monoglucosides and their acylated derivatives of five main anthocyanidins: delphinidin, cyanidin, petunidin, peonidin, and malvidin.[2]
Pre-Extraction Preparation of Grape Skins
Proper preparation of the grape skin material is crucial for efficient extraction. The following steps are recommended:
-
Source Material : Grape pomace, the solid residue remaining after winemaking, is a rich source of grape skins.[3]
-
Separation : Manually separate the skins from seeds and stems.
-
Drying : The skins can be used fresh, frozen at -20°C, or dried.[2] Drying can be performed in an oven at a controlled temperature (e.g., 70°C for 48 hours) to determine the moisture content gravimetrically.[2]
-
Grinding : To increase the surface area for extraction, grind the dried or frozen skins into a fine powder using a laboratory mill or a simple coffee grinder.[3]
Extraction Protocols
Several methods can be employed for the extraction of this compound from grape skins. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment. Polar solvents are typically used for anthocyanin extraction.[2]
Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
This is a traditional and straightforward method suitable for any laboratory setting.
Materials and Reagents:
-
Ground grape skins
-
Solvent: Acidified methanol (e.g., methanol/0.5 N HCl; 95:5 v/v) or acidified ethanol (e.g., 60% ethanol with 2% lactic acid).[4][5][6]
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of ground grape skin powder (e.g., 10 g).
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Agitate the mixture on an orbital shaker or with a magnetic stirrer for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) in the dark to prevent degradation of light-sensitive compounds.[3]
-
Separate the solid residue from the liquid extract by centrifugation (e.g., 9000 rpm for 15 minutes) followed by filtration.[2]
-
The extraction process can be repeated on the solid residue to maximize yield.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.
-
The resulting crude extract can be freeze-dried to obtain a powder for storage and further purification.[5][6]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]
Materials and Reagents:
-
Ground grape skins
-
Solvent: Acidified water or acidified ethanol are effective.[8]
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the ground grape skins with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound at a specific power (e.g., 400 W) and temperature (e.g., 50°C) for a shorter duration compared to conventional extraction (e.g., 20-60 minutes).[7][9]
-
After sonication, separate the solid and liquid phases by centrifugation and filtration.
-
Concentrate the extract using a rotary evaporator.
Studies have shown that in ultrasound-assisted extraction, anthocyanins are stable at temperatures up to 75°C.[7]
Protocol 3: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and sample, leading to rapid extraction.
Materials and Reagents:
-
Ground grape skins
-
Solvent: A mixture of 40% methanol in water has been shown to be effective.[10][11]
-
Microwave extractor
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the ground grape skins and extraction solvent in a sealed microwave-safe vessel.[2]
-
Set the microwave parameters, such as power (e.g., 800 W), temperature (e.g., 45-100°C), and time (e.g., 5-27.5 minutes).[2][10]
-
After extraction, cool the vessel and separate the extract by centrifugation and filtration.
-
Concentrate the extract using a rotary evaporator.
Microwave-assisted extraction with a choline chloride:oxalic acid deep eutectic solvent yielded 172 ± 7 mg/kg of malvidin-3-O-glucoside.[2]
Purification Protocol
The crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Column chromatography is a common and effective method.
Materials and Reagents:
-
Crude grape skin extract
-
Stationary phase: Amberlite XAD-7 resin or Sephadex LH-20.[5][6][12]
-
Elution solvents:
-
Glass column
-
Fraction collector
-
HPLC-DAD for purity analysis
Procedure:
-
Pack a glass column with the chosen stationary phase and equilibrate it with the initial mobile phase.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Begin the elution process, starting with the weaker solvent to wash away impurities.
-
Gradually increase the solvent strength to elute the anthocyanins.
-
Collect fractions using a fraction collector.
-
Analyze the collected fractions by HPLC-DAD at 520 nm to identify the fractions containing this compound.[13]
-
Pool the pure fractions and remove the solvent under vacuum.
-
The purified this compound can be freeze-dried to obtain a stable powder.[5][6] Purity can be confirmed by HPLC-DAD-MS and NMR.[5][6][12]
Data Presentation
Table 1: Comparison of Extraction Methods for Anthocyanins from Grape Skins
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound (mg/kg) | Reference |
| Microwave-Assisted | Choline chloride:oxalic acid | 45 | 27.5 min | 172 ± 7 | [2] |
| Ultrasound-Assisted | Choline chloride:glycerol | - | 60 min | 119.5 ± 0.5 | [2] |
| Microwave-Assisted | 40% Methanol in water | 100 | 5 min | Not specified for this compound alone | [10][11] |
| Pressurized Liquid | Acidified Methanol | 20-140 | Not specified | Methanol was more effective than ethanol and water | [14] |
| Conventional | Acidified Methanol | 25 | 24 h | Not specified | [3] |
Table 2: Solvents for Anthocyanin Extraction from Grape Skins
| Solvent | Acidification | Efficacy | Reference |
| Methanol | HCl or organic acids | More effective than ethanol and water | [14] |
| Ethanol | Lactic acid | Effective for food-grade applications | [4] |
| Water | HCl or organic acids | Less effective than methanol and ethanol | [14] |
| Deep Eutectic Solvents | - | Environmentally friendly alternative to methanol | [2] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship of key parameters influencing extraction efficiency.
References
- 1. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 2. New Approaches for the Extraction of Anthocyanins from Grape Skins Using Deep Eutectic Solvents [mdpi.com]
- 3. cetjournal.it [cetjournal.it]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of anthocyanins from grape pomace using acidified water: Assessing total monomeric anthocyanin and specific anthocyanin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted enzymatic extraction of anthocyanins from grape skins: optimization, identification, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave assisted extraction of anthocyanins from grape skins [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Malvidin 3-Glucoside Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of malvidin 3-glucoside, a primary anthocyanin found in red grapes and wine, utilizing column chromatography techniques. These methodologies are crucial for obtaining high-purity this compound for research, reference standards, and potential therapeutic applications.
Introduction
This compound is a key anthocyanin responsible for the color of red wines and many fruits.[1][2] Beyond its role as a natural colorant, it is of significant interest to the pharmaceutical and nutraceutical industries due to its antioxidant and potential health-promoting properties. Obtaining this compound in a highly purified form is essential for accurate biological and chemical studies. Column chromatography is a robust and widely used technique for the isolation and purification of natural products like this compound. This document outlines two effective column chromatography methods: High-Speed Counter-Current Chromatography (HSCCC) and conventional column chromatography using Amberlite and Sephadex resins.
Data Presentation
The following table summarizes quantitative data from cited purification protocols for this compound, offering a clear comparison of their effectiveness.
| Parameter | Method 1: High-Speed Counter-Current Chromatography (HSCCC) | Method 2: Solid-Phase Extraction & Gel Filtration |
| Starting Material | Red Wine | Skins of Vitis vinifera cv. Tempranillo grapes |
| Initial Cleanup | Amberlite XAD-7 Column Chromatography | Methanolic Extraction |
| Primary Purification | HSCCC | Sephadex LH-20 Column Chromatography |
| Yield | 65 mg of pure this compound per liter of red wine.[3] | Not explicitly quantified in the provided text. |
| Purity | Pure enough to serve as a standard reference compound (confirmed by HPLC-DAD, ESI-MS/MS, and 1H-NMR).[3] | >95% (checked by HPLC–DAD-MS).[1] |
| Final Product Form | Red Powder (after lyophilization).[3] | Dark reddish-purple powder (after freeze-drying).[1] |
Experimental Workflows
The following diagrams illustrate the logical flow of the purification protocols described in this document.
Caption: Workflow for this compound Purification using HSCCC.
Caption: Workflow for this compound Purification using Sephadex LH-20.
Experimental Protocols
Protocol 1: Purification of this compound from Red Wine using HSCCC
This protocol details a rapid method for the preparative isolation of this compound from red wine.[3]
1. Initial Cleanup on Amberlite XAD-7:
-
Sample Preparation: Start with red wine. Evaporate the ethanol under vacuum to obtain a dealcoholized wine solution.[3]
-
Column Packing: Pack a column (e.g., 50 cm x 4 cm) with Amberlite XAD-7 resin.
-
Loading: Apply the dealcoholized wine to the column.
-
Washing: Wash the column with 1 liter of water to remove sugars and organic acids.[3]
-
Elution: Elute the pigments with a solution of methanol:acetic acid (19:1, v/v).[3]
-
Post-Elution Processing: Evaporate the methanol from the eluate in vacuo. Partition the resulting aqueous solution twice against 300 ml of ethyl acetate to remove other phenolic compounds. Lyophilize the aqueous phase to obtain a red powder.[3]
2. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Instrumentation: A high-speed Model CCC-1000 with preparative coils (total volume: 850 ml) is used.
-
Solvent System: The two-phase solvent system consists of TBME:n-butanol:acetonitrile:water (2:2:1:5, v/v/v/v), acidified with 0.1% TFA. The less dense organic layer serves as the stationary phase.[3]
-
HSCCC Operation:
-
Run the separation at 1000 rpm.
-
Set the flow rate to 5 ml/min.
-
The elution mode is head to tail.[3]
-
-
Sample Injection: Dissolve the freeze-dried pigment powder in a 1:1 mixture of the light and heavy phases of the solvent system and inject it into the system.[3]
-
Fraction Collection: Collect the fractions containing the purified this compound.
3. Purity and Identity Verification:
-
Analyze the purity and confirm the identity of the isolated compound using HPLC-DAD, ESI-MS/MS, and 1H-NMR.[3]
Protocol 2: Purification of this compound from Grape Skins using Sephadex LH-20
This protocol is suitable for isolating this compound from grape skins.[1]
1. Extraction:
-
Extract the this compound from the skins of Vitis vinifera grapes using acidic methanol (methanol/HCl 0.5 N; 95:5 v/v).[1]
2. Sephadex LH-20 Column Chromatography:
-
Column Conditioning: Condition a Sephadex LH-20 column with acidic water (aqueous HCl 0.1 M, pH 1.0) as the eluent.[1]
-
Sample Loading: Load the residue from the methanolic extraction onto the conditioned column.[1]
-
Elution: Elute the column with the aqueous HCl solution (0.1 M, pH 1.0).[1]
-
Fraction Collection: Collect the first fraction (approximately 20 mL), which will contain the this compound. Repeat this process to obtain several fractions.[1]
3. Purity Assessment and Final Processing:
-
Purity Check: Assess the purity of the collected fractions using HPLC-DAD-MS.[1]
-
Pooling and Lyophilization: Gather the fractions that show a purity higher than 95% and freeze-dry them to obtain a dark reddish-purple powder of pure this compound.[1]
Concluding Remarks
The protocols detailed in this document provide robust and effective methods for the purification of this compound from natural sources. The choice of method will depend on the available equipment, the starting material, and the desired scale of purification. The HSCCC method is particularly advantageous for rapid, preparative-scale isolation with high sample loads, while the Sephadex LH-20 method offers a reliable approach for achieving high purity. For professionals in drug development and research, the successful application of these protocols will yield high-quality this compound, enabling further investigation into its biological activities and potential therapeutic uses.
References
Application Note: Quantification of Malvidin 3-Glucoside in Wine using High-Performance Liquid Chromatography (HPLC)
Introduction
Malvidin 3-O-glucoside is one of the most abundant anthocyanins in red wines, significantly contributing to their color and stability.[1] Accurate quantification of this compound is crucial for quality control, authenticity assessment, and research into the phenolic evolution of wine during aging. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a powerful and widely used technique for the separation and quantification of individual anthocyanins in complex matrices like wine.[2][3] This application note provides a detailed protocol for the quantification of malvidin 3-glucoside in wine samples using a validated HPLC-DAD method.
Principle
The method employs reverse-phase HPLC to separate anthocyanins based on their polarity.[2] A C18 column is used as the stationary phase, and a gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol) allows for the separation of this compound from other phenolic compounds.[4] The acidic mobile phase ensures that the anthocyanins are in their colored flavylium cation form.[4] Detection is performed at 520 nm, the wavelength of maximum absorbance for anthocyanins, enabling sensitive and selective quantification.[5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from a certified standard.
Experimental Protocol
1. Materials and Reagents
-
Malvidin 3-O-glucoside chloride standard (≥95% purity)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (analytical grade, ~98%)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters (PTFE or other compatible material)
2. Instrumentation
-
HPLC system equipped with:
-
Binary gradient pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: 10% formic acid in water (v/v).
-
Mobile Phase B: 10% formic acid in acetonitrile (v/v).
-
Standard Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of this compound standard, dissolve it in a small volume of methanol, and then bring it to the final volume with Mobile Phase A in a volumetric flask. Store in the dark at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve a concentration range that brackets the expected concentration in the wine samples (e.g., 0.5 - 50 mg/L).
4. Sample Preparation
-
For clear wine samples, direct injection is often possible after filtration.[6][7]
-
For cloudy or high-particulate wines, centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the wine sample (or the supernatant) through a 0.45 µm syringe filter into an HPLC vial.[6][7]
5. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water/Formic acid/Acetonitrile (87:10:3, v/v/v)[6][7] |
| Mobile Phase B | Water/Formic acid/Acetonitrile (40:10:50, v/v/v)[6][7] |
| Gradient Program | 0-15 min, 6-30% B; 15-30 min, 30-50% B; 30-35 min, 50-60% B; 35-40 min, 60% B; followed by a re-equilibration step to initial conditions. Note: This is an example gradient and should be optimized for the specific column and sample matrix. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL[6] |
| Column Temperature | 35 - 40°C[6] |
| Detection | DAD at 520 nm[5] |
6. Data Analysis and Quantification
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the identified this compound peak.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Data
The following table summarizes typical method validation parameters for the HPLC quantification of this compound in wine, compiled from various studies.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range (mg/L) | 0.5 - 250 | [1][5] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) (mg/L) | 0.06 - 0.18 | [3][5] |
| Limit of Quantification (LOQ) (mg/L) | 0.20 - 0.60 | [3] |
| Within-day Repeatability (RSD%) | < 3 - 6.2% | [1][3][5] |
| Between-day Repeatability (RSD%) | < 3 - 8.5% | [1][3][5] |
| Recovery (%) | > 95% | [1][5] |
Experimental Workflow
Caption: Workflow for the quantification of this compound in wine.
Conclusion
The described HPLC-DAD method provides a reliable and robust approach for the routine quantification of this compound in wine samples. The simple sample preparation and validated performance make it suitable for quality control laboratories and research applications. Proper system suitability checks and the use of certified reference materials are recommended to ensure accurate and precise results.
References
- 1. benthamopen.com [benthamopen.com]
- 2. High-Performance Liquid Chromatography (HPLC) for Pigment Analysis Of Red Wine - Rubicon Science [rubiconscience.com.au]
- 3. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. oiv.int [oiv.int]
- 7. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
Application Note: LC-MS/MS Analysis of Malvidin 3-Glucoside and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malvidin 3-glucoside (M3G), also known as oenin, is a prominent anthocyanin responsible for the red and blue colors in many plants, including grapes, berries, and flowers.[1] As a potent antioxidant, the study of M3G and its acylated derivatives (e.g., acetyl-glucosides, coumaroyl-glucosides) is crucial for the food industry, winemaking, and pharmaceutical research.[2][3] This document provides detailed protocols and application data for the sensitive and accurate quantification of this compound and its related compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for various matrices including plasma, urine, and plant extracts.[4][5]
General Experimental Workflow
The overall process for the analysis of M3G and its derivatives involves several key stages, from sample acquisition to final data analysis. The workflow ensures the stability of the analytes and aims for high sensitivity and reproducibility.[4]
Caption: General workflow for LC-MS/MS analysis of anthocyanins.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. A low pH environment is generally required to maintain the stability of anthocyanins in their colored flavylium form.[1]
Protocol 1: Solid-Liquid Extraction (for Plant Material, e.g., Grape Skins)
-
Freeze-dry the solid material (e.g., grape skins, pomace) to remove water.[2]
-
Homogenize the dried material into a fine powder.
-
Prepare an extraction solution of methanol/phosphoric acid (95/5, v/v) or acidic methanol (methanol/0.5 N HCl; 95:5 v/v).[6][7][8]
-
Add the extraction solution to the powdered sample and extract using a water bath or sonicator. For exhaustive extraction, up to three consecutive extraction rounds may be necessary.[2][6]
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[2]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[5]
Protocol 2: Protein Precipitation (for Plasma/Serum Samples) This method is suitable for removing proteins from biological fluids, which can interfere with the analysis.
-
To a small volume of plasma (e.g., 100 µL), add an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant and transfer it to an HPLC vial for direct injection. This simple preparation method improves the stability of anthocyanins.[4]
Protocol 3: Dilute-and-Shoot (for Urine or Wine Samples) For cleaner liquid samples like urine or wine, a simple dilution is often sufficient.
-
Dilute the sample (e.g., 100 times) with a solution of 0.1% hydrochloric acid or a solvent mixture (methanol-water-formic acid, 65:35:5%).[4][9]
-
If necessary, add an internal standard stock solution to all samples for improved quantitative accuracy.[9]
-
Vortex the solution and inject it directly into the LC-MS/MS system.[4]
Liquid Chromatography (LC) Method
A reversed-phase C18 column is commonly used for the separation of anthocyanins.[5][10][11] Gradient elution is required to achieve good separation of the various glucosides and their acylated derivatives.
-
Column: C18 reversed-phase column (e.g., Shim-pack XR-ODS, 50 mm × 3.0 mm, 2.2 µm; Synergi RP-Max, 250 × 4.6 mm, 4 µm).[4][9]
-
Mobile Phase A: Water with an acid modifier (e.g., 0.1-1% formic acid).[4][5][10]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred as it can produce narrower peaks and provide better elution strength.[2][6]
-
Column Temperature: Maintained between 25 °C and 50 °C.[9][10][11]
Representative Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 79 | 21 |
| 35.0 | 60 | 40 |
| 37.0 | 10 | 90 |
| 40.0 | 10 | 90 |
| 40.1 | 95 | 5 |
| 45.0 | 95 | 5 |
| This is an example gradient adapted from multiple sources. The actual gradient should be optimized for the specific column and analytes of interest.[4][9] |
Mass Spectrometry (MS/MS) Method
Electrospray ionization (ESI) in the positive ion mode is the standard for detecting anthocyanins, as they readily form positive ions [M]+.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[6]
-
Capillary Voltage (VCap): ~1800 V.[5]
-
Fragmentor Voltage: ~175 V.[5]
-
Mass Range: m/z 100-1500 for full scan analysis.[12]
For MS/MS analysis, the [M]+ ion of the parent compound is selected and fragmented. The resulting fragment ion, corresponding to the aglycone (the anthocyanidin part), is used for confirmation and quantification. For Malvidin-3-glucoside, the parent ion is m/z 493, which fragments to the malvidin aglycone at m/z 331.
Quantitative Data and Method Performance
Calibration curves are constructed by preparing standard solutions at different concentration levels.[6] The linear range and limits of quantification are determined to assess method performance.
Table 1: LC Gradient Conditions from Published Methods
| Parameter | Method 1[6] | Method 2[4] | Method 3[9] |
| Column | Not Specified | Synergi RP-Max (250x4.6mm, 4µm) | Shim-pack XR-ODS (50x3.0mm, 2.2µm) |
| Mobile Phase A | Water (Formic Acid 0.1%) | Water (Formic Acid 1%) | Water (Formic Acid 0.5%) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | 0.5 mL/min | 0.6 mL/min | 0.6 mL/min |
| Gradient | 10-100% B over 40 min | 5-40% B over 35 min | 5-90% B over 40 min |
Table 2: MS/MS Parameters and Quantitative Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range | LOQ (ng/mL) | Reference |
| Malvidin-3-glucoside | 493 | 331 | 0.3 - 100 ng/mL | 0.15 | [4] |
| Malvidin-3-galactoside | 493 | 331 | 0.3 - 100 ng/mL | 0.15 | [4] |
| Cyanidin-3-glucoside | 449 | 287 | 0.3 - 100 ng/mL | 0.15 | [4] |
| Delphinidin-3-glucoside | 465 | 303 | 0.3 - 100 ng/mL | 0.50 | [4] |
| Malvidin 3,5-diglucoside | 655 | 493 | 0.5 - 10 mg/L | 0.09 mg/L | [1] |
LOQ: Limit of Quantitation. Note that units may differ between studies.
Identification of this compound Derivatives
Derivatives of M3G are typically formed by the addition of acetyl, coumaroyl, or caffeoyl groups to the glucose moiety. These can be identified by characteristic mass shifts from the parent M3G molecule in the mass spectrum. Tandem MS (MS/MS) confirms the identity by showing a common fragment ion corresponding to the malvidin aglycone (m/z 331).
Caption: Identification of M3G derivatives via mass shifts and fragmentation.
References
- 1. benthamopen.com [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. mdpi.com [mdpi.com]
- 6. A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Malvidin 3-Glucoside: A Versatile Natural Colorant for Food and Pharmaceutical Applications
Application Notes and Protocols for Researchers and Drug Development Professionals
Malvidin 3-glucoside, a prominent anthocyanin found in sources such as grapes and blueberries, is gaining significant attention as a natural and functional alternative to synthetic food colorants.[1][2][3] Its vibrant red and purplish hues, coupled with potential health benefits, make it a compelling ingredient for a wide range of applications in the food, beverage, and pharmaceutical industries.[4][5] This document provides detailed application notes, experimental protocols, and an overview of its biological interactions for researchers, scientists, and drug development professionals.
Physicochemical Properties and Stability
This compound's color and stability are highly dependent on environmental factors, primarily pH, temperature, and light.[6][7] Understanding these parameters is crucial for its successful application.
Table 1: Color Characteristics of this compound at Different pH Values
| pH | Visual Color | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| 1.0 | Bright Red | - | - | - |
| 1.3 | Distinct Red | - | +43.8 | -9.7 |
| 3.0 | Red | - | - | - |
| 3.41 | Red-Purple | - | - | - |
| 4.40 | Purplish | - | - | - |
| 5.65 | Bluish-Purple | - | - | - |
| 6.0-7.0 | Purple to Bluish | - | - | - |
| Alkaline | Bluish | - | - | - |
Data compiled from multiple sources.[2][6][8][9]
Table 2: Stability of this compound Under Various Conditions
| Condition | Observation |
| pH | Stable in acidic conditions (pH < 3), with color transitioning from red to blue as pH increases.[6][8][10] Some studies show relatively high stability and intense bluish colors in the alkaline region.[8] |
| Temperature | Generally, higher temperatures accelerate degradation.[6][7] |
| Light | Susceptible to degradation upon exposure to light.[6] |
| Co-pigmentation | Interaction with other phenolic compounds (co-pigments) can enhance and stabilize its color.[10][11] |
| Stabilizing Agents | Soybean insoluble dietary fiber (SIDF) has been shown to improve stability against pH changes, heat, and sunlight.[6] Anionic SDS micelles can also provide substantial stability.[12] |
Experimental Protocols
Extraction and Purification of this compound
This protocol provides a general method for the extraction and purification of this compound from grape skins.
Materials:
-
Grape skins (e.g., from Vitis vinifera)
-
Methanol with 0.5% N HCl (acidified methanol)
-
Sephadex LH-20 resin
-
Aqueous HCl (0.1 M, pH 1.0)
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Extraction: Macerate grape skins in acidified methanol (methanol/HCl 0.5 N; 95:5 v/v).[11]
-
Concentration: Concentrate the extract using a rotary evaporator to remove the methanol.
-
Purification:
-
Verification: Confirm the purity and identity of the isolated compound using HPLC-DAD, ESI-MS/MS, and 1H-NMR.[13]
Quantification of this compound by HPLC
This protocol outlines a method for quantifying this compound in a sample, such as wine.
Materials:
-
Sample containing this compound
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 HPLC column
-
Mobile Phase A: Water/formic acid/acetic acid (1000:8:9, v/v/v), pH 2
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Centrifuge
Protocol:
-
Sample Preparation: Centrifuge the sample to remove any suspended solids.[14]
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Use a C18 column maintained at 28°C.
-
Employ a gradient elution with a flow rate of 1.5 mL/min:
-
0-10 min: Linear gradient from 10-45% Mobile Phase B.
-
Followed by a wash with 100% Mobile Phase B and re-equilibration to initial conditions.[15]
-
-
Detect the eluting compounds at 520 nm.[15]
-
-
Quantification: Prepare a standard curve using the this compound standard to quantify the amount in the sample.
Application in Food Products
This compound can be incorporated into various food and beverage products as a natural colorant.
Considerations for Application:
-
Product pH: The final pH of the product will dictate the resulting color. Acidic products (e.g., fruit juices, yogurts) will appear red, while less acidic products may have a purplish hue.
-
Processing Temperature: Minimize heat exposure during processing to prevent color degradation.
-
Packaging: Use light-blocking packaging to protect the color during storage.
-
Interactions: Be mindful of potential interactions with other ingredients, such as metal ions, which can affect color stability. The addition of Al³⁺ can cause a shift in the absorption maximum towards the blue zone.[9]
Biological Activity and Relevance for Drug Development
Beyond its coloring properties, this compound exhibits biological activities that are of interest to drug development professionals.
Antioxidant and Anti-inflammatory Properties
This compound is a potent antioxidant, capable of scavenging free radicals.[4][16] This activity is attributed to its chemical structure. It has also demonstrated anti-inflammatory effects.[4]
Table 3: Antioxidant Activity of this compound
| Assay | Result (Trolox Equivalents) |
| FRAP | 3.77 ± 0.13 mM Trolox/g |
| DPPH | 2.14 ± 0.07 mM Trolox/g |
Data from a study comparing this compound with other phenols.[16]
Signaling Pathway Interactions
A. Insulin Secretion Pathway:
This compound has been shown to stimulate insulin secretion in pancreatic β-cells.[1][17] It achieves this by increasing intracellular calcium levels through two main mechanisms: promoting Ca²⁺ influx through L-type voltage-dependent calcium channels (L-type VDCCs) and facilitating Ca²⁺ release from the endoplasmic reticulum (ER) via the PLC/IP3 pathway.[1][17]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Natural Sources of Food Colorants as Potential Substitutes for Artificial Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. docsdrive.com [docsdrive.com]
- 11. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benthamopen.com [benthamopen.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Malvidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin 3-glucoside, a prominent anthocyanin found in red grapes, wine, and various berries, is of significant interest to the research and drug development community due to its potent antioxidant properties.[1] These properties are attributed to its ability to scavenge free radicals and chelate metal ions, which are implicated in the pathogenesis of numerous chronic diseases. Accurate and reproducible assessment of the antioxidant activity of this compound is crucial for understanding its therapeutic potential.
These application notes provide detailed protocols for four commonly employed in vitro antioxidant activity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. The protocols are tailored for the analysis of this compound and include information on data interpretation and presentation.
Data Presentation
The antioxidant activity of this compound, as determined by various in vitro assays, is summarized in the table below. It is important to note that direct comparisons between different assays are not always feasible due to the different mechanisms of antioxidant action being measured.
| Assay | Parameter | This compound | Standard (Trolox/Ascorbic Acid) | Reference |
| DPPH | Trolox Equivalents (mM Trolox/g) | 2.14 ± 0.07 | Not Reported | [2] |
| ABTS | IC50 (mg/mL) | 0.34 ± 0.02 (in an ethanol extract) | Not Reported | [3] |
| FRAP | Trolox Equivalents (mM Trolox/g) | 3.77 ± 0.13 | Not Reported | [2] |
| ORAC | µmol of Trolox/g | 293.22 ± 34.73 (in an extract containing 17.69 ± 2.59 mg of malvidin-3-glucoside/100 g) | Not Reported | Malvidin-3-O-β glucoside, major grape anthocyanin, inhibits human macrophage-derived inflammatory mediators and decreases clinical scores in arthritic rats |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[5]
Experimental Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.
-
Standard: Prepare a series of dilutions of Trolox or ascorbic acid in methanol to be used as a positive control.
-
-
Assay Procedure:
-
To 2.9 mL of the 0.1 mM DPPH solution, add 0.1 mL of the this compound solution (or standard/blank).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as the blank.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[6]
Experimental Workflow:
Caption: Workflow of the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours.[6]
-
Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffer). Prepare a series of dilutions.
-
Standard: Prepare a series of dilutions of Trolox as a positive control.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution (or standard/blank) to 1 mL of the working ABTS•+ solution.
-
Mix thoroughly.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
-
Calculation of Inhibition: The percentage of inhibition of absorbance is calculated as follows:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is determined from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7]
Experimental Workflow:
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O. Warm the reagent to 37°C before use.
-
This compound Stock Solution: Prepare a stock solution of this compound and a series of dilutions.
-
Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the this compound solution (or standard/blank) to 3 mL of the pre-warmed FRAP reagent.
-
Mix well.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents or in terms of Trolox equivalents if a Trolox standard curve is used.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[1][8]
Experimental Workflow:
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
This compound Stock Solution: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Standard: Prepare a series of dilutions of Trolox in phosphate buffer to create a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Pipette 25 µL of this compound solution (or standard/blank) into the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette or the plate reader's injector.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples from the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Signaling Pathways and Mechanisms
DPPH Assay Mechanism
The DPPH radical is a stable free radical. An antioxidant (AH) can donate a hydrogen atom to DPPH•, reducing it to DPPH-H and forming an antioxidant radical (A•), which is generally more stable. This results in the disappearance of the violet color of the DPPH radical.
Caption: Mechanism of the DPPH radical scavenging assay.
ABTS Assay Mechanism
The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. The antioxidant donates an electron or a hydrogen atom to the ABTS•+, converting it back to the colorless neutral form of ABTS.
References
- 1. Malvidin-3-O-Glucoside Mitigates α-Syn and MPTP Co-Induced Oxidative Stress and Apoptosis in Human Microglial HMC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Malvidin 3-Glucoside Pharmacokinetics in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Malvidin 3-glucoside (M3G) is a prominent anthocyanin found in many pigmented fruits and vegetables, such as grapes and berries.[1] There is growing interest in its potential health benefits, which are largely dependent on its bioavailability and pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of M3G is crucial for evaluating its efficacy and mechanism of action. Animal models, particularly rodents, serve as essential tools for these investigations. These models allow for controlled studies of M3G's fate in a biological system, providing data that can inform human clinical trials.[2][3] This document provides detailed protocols and application notes for conducting pharmacokinetic studies of this compound using rodent models.
1. Recommended Animal Models
Rats, particularly Wistar and Sprague-Dawley strains, are the most commonly used animal models for studying the pharmacokinetics of anthocyanins.[2][4] Mice are also utilized and can be valuable for specific experimental designs, such as those involving genetically modified strains.[5]
-
Rationale for Rodent Models: Rodents are widely used due to their physiological and genetic similarities to humans, relatively short lifespan, ease of handling, and the availability of established experimental procedures. They allow for invasive and terminal sampling, which is necessary for determining tissue distribution.[4][6]
-
Considerations for Model Selection:
-
Wistar Rats: Frequently used in general toxicology and metabolism studies.[4]
-
Sprague-Dawley Rats: Another common outbred strain used for a wide range of research applications.
-
Zucker Diabetic Fatty (ZDF) Rats: Can be used to study the influence of metabolic diseases like diabetes on the pharmacokinetics of polyphenols.[2]
-
2. Experimental Protocols
A typical pharmacokinetic study involves the administration of M3G to a cohort of animals, followed by the collection of biological samples at various time points for analysis.
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single oral dose study to determine key pharmacokinetic parameters of this compound.
Materials:
-
This compound (≥95% purity)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Wistar rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical instruments: HPLC with DAD or MS/MS detector
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (23±1°C, 12-h light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing to enhance absorption, but allow free access to water. Fasting has been shown to significantly increase the bioavailability of anthocyanins.[7]
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer a single oral dose of the M3G solution to each rat via oral gavage. A typical dose might range from 50 to 200 mg/kg body weight. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 200-300 µL) from the tail vein or saphenous vein at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose. M3G can appear in plasma very rapidly, with peaks often observed within the first hour.[8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces for up to 48 hours post-dose to assess excretion.
-
Tissue Collection (Terminal Step): At the end of the study (e.g., 24 or 48 hours), euthanize the animals. Perform necropsy to collect key organs and tissues such as the stomach, jejunum, liver, kidneys, and brain.[4] Rinse tissues with cold saline, blot dry, weigh, and store at -80°C.
Protocol 2: Sample Preparation for Analysis
Proper extraction of M3G and its metabolites from biological matrices is critical for accurate quantification.
A. Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acidified methanol (e.g., methanol with 1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid) for HPLC analysis.
B. Tissue Sample Preparation:
-
Weigh a portion of the frozen tissue (e.g., 100 mg).
-
Add homogenization buffer (e.g., acidified methanol) at a 1:3 (w/v) ratio.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis, which can be further purified using solid-phase extraction (SPE) if necessary.
Protocol 3: Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity in identifying and quantifying M3G and its metabolites.[4][7]
Instrumentation:
-
HPLC System: With a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.[9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might start at 5% B, increase to 30% B over 10 minutes, then to 95% B for a column wash, before re-equilibrating at 5% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for M3G (parent ion -> fragment ion) and its expected metabolites (e.g., methylated M3G, M3G-glucuronide).
Visualizations and Workflows
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized to determine key parameters.
Table 1: Summary of this compound Pharmacokinetic Parameters in Rodents Note: The values below are illustrative and compiled from typical findings in anthocyanin research. Actual values must be determined experimentally.
| Parameter | Description | Typical Finding in Rats | Reference |
| Tmax | Time to reach maximum plasma concentration | 15 - 60 minutes | [7][8] |
| Cmax | Maximum plasma concentration | Low ng/mL to low µg/mL range | [7] |
| AUC (0-t) | Area under the plasma concentration-time curve | Varies with dose | [10] |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Very low (<1%) | [5][10] |
| t1/2 | Elimination half-life | Varies, often multiphasic | [6] |
Table 2: Tissue Distribution of this compound and its Metabolites in Rats This table summarizes the forms of M3G typically found in various organs after oral administration.
| Organ/Tissue | Detected Forms of Anthocyanin | Key Findings | Reference |
| Stomach | Intact this compound | High concentrations can be found shortly after administration, suggesting potential for direct absorption. | [4] |
| Jejunum | Intact M3G, Aglycone (Malvidin) | A primary site for absorption. Presence of aglycone suggests enzymatic hydrolysis. | [4] |
| Liver | Intact M3G, Methylated & Glucuronidated Metabolites | The main site of metabolism. Shows the highest proportion of methylated forms. | [4] |
| Kidney | Intact M3G, Methylated & Glucuronidated Metabolites | Involved in the filtration and excretion of M3G and its metabolites into urine. | [4][6] |
| Brain | Intact M3G, Methylated Metabolites | Demonstrates that anthocyanins can cross the blood-brain barrier, although in very small amounts. | [4] |
| Plasma | Intact M3G, Aglycone, Methylated & Glucuronidated Metabolites | Represents the circulating forms available for distribution to tissues. | [4] |
| Urine | Intact M3G, Metabolites | A major route of excretion for absorbed anthocyanins, though total urinary excretion is low (<1% of ingested dose). | [4][10] |
References
- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanin metabolism in rats and their distribution to digestive area, kidney, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabelled cyanidin 3-O-glucoside is poorly absorbed in the mouse | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Studies on Vaccinium myrtillus anthocyanosides. II. Aspects of anthocyanins pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of bilberry anthocyanins in rats and the role of glucose transporters: LC-MS/MS and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Malvidin 3-Glucoside Derivatives with Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin 3-glucoside, a prominent anthocyanin found in red grapes and other pigmented plants, exhibits vibrant coloration and potential health benefits, including antioxidant and anti-inflammatory properties. However, its application in food, pharmaceuticals, and cosmetics is often hindered by its inherent instability.[1][2] The color and biological activity of this compound are susceptible to degradation by factors such as pH, temperature, light, and oxygen.[1][2] To overcome these limitations, derivatives of this compound can be synthesized to enhance its stability. This document provides detailed protocols for the synthesis of two major classes of stabilized this compound derivatives: pyranoanthocyanins and acylated anthocyanins .
Strategies for Enhancing this compound Stability
Several strategies can be employed to improve the stability of anthocyanins. These methods aim to protect the molecule from degradation by modifying its structure. Key approaches include:
-
Acylation: The introduction of acyl groups to the glycosyl moiety of the anthocyanin can enhance its stability.[3][4][5][6] This modification can increase the molecule's resistance to hydration and nucleophilic attack by water, a primary degradation pathway.[4]
-
Pyranoanthocyanin Formation: The reaction of anthocyanins with small molecules like carbonyl compounds leads to the formation of a new pyran ring.[7][8] These pyranoanthocyanins exhibit greater color stability over a wider pH range and are more resistant to bleaching by sulfur dioxide.[9]
-
Co-pigmentation: This involves the non-covalent interaction of anthocyanins with other molecules, such as flavonoids, phenolic acids, and metal ions.[3][10] While not a synthetic modification of the anthocyanin itself, it is a crucial method for color stabilization in many applications.
-
Encapsulation: Techniques like spray drying, freeze drying, and nanoencapsulation can physically protect anthocyanins from environmental factors.[3]
This document will focus on the synthetic derivatization approaches of acylation and pyranoanthocyanin formation.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Grape Skins
This protocol describes a common method for extracting and purifying this compound from a natural source, which can then be used as a starting material for derivative synthesis.
Materials:
-
Grape skins (e.g., from Vitis vinifera cv. Tempranillo)[11]
-
Methanol/HCl (0.5 N) (95:5 v/v)[11]
-
Sephadex LH-20[11]
-
Aqueous HCl (0.1 M, pH 1.0)[11]
-
Amberlite XAD-7[12]
-
Methanol:acetic acid (19:1, v:v)[12]
-
Ethyl acetate[12]
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Extraction: Macerate fresh or frozen grape skins in acidic methanol (methanol/HCl 0.5 N; 95:5 v/v) in the dark.[11]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Initial Cleanup (Optional, using Amberlite XAD-7):
-
Dilute the concentrated extract with water and load it onto an Amberlite XAD-7 column.
-
Wash the column with water to remove sugars and organic acids.[12]
-
Elute the anthocyanin fraction with methanol:acetic acid (19:1, v:v).[12]
-
Evaporate the methanol and partition the aqueous solution with ethyl acetate to remove other phenolics.[12]
-
Lyophilize the aqueous phase to obtain a crude anthocyanin powder.[12]
-
-
Purification by Column Chromatography (Sephadex LH-20):
-
Dissolve the crude anthocyanin powder in a minimal amount of acidic water (aqueous HCl 0.1 M, pH 1.0).
-
Load the solution onto a Sephadex LH-20 column pre-conditioned with the same acidic water.[11]
-
Elute the column with aqueous HCl (0.1 M, pH 1.0).[11]
-
Collect the first fraction, which typically corresponds to this compound.[11]
-
-
Purity Assessment: Analyze the purity of the isolated this compound using HPLC-DAD.[12][13] Confirm its identity using LC-MS/MS and NMR.[12][13]
Caption: Workflow for the isolation and purification of this compound.
Protocol 2: Synthesis of a Pyranoanthocyanin Derivative (Vitisin A type)
This protocol details the synthesis of a vitisin A-type pyranoanthocyanin by reacting this compound with pyruvic acid. Vitisins are known for their enhanced stability to pH changes and SO₂ bleaching.[9]
Materials:
-
Purified this compound
-
Pyruvic acid
-
Model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid, pH adjusted to 3.5)
-
Preparative HPLC system
Procedure:
-
Reaction Setup: Dissolve a known concentration of this compound and a molar excess of pyruvic acid in the model wine solution.
-
Incubation: Store the reaction mixture in the dark at a controlled temperature (e.g., 25°C) to allow the reaction to proceed. The reaction can be monitored over time by taking aliquots for HPLC analysis.
-
Monitoring: Use HPLC-DAD to monitor the formation of the new pyranoanthocyanin, which will have a different retention time and a characteristic UV-Vis spectrum compared to the parent this compound.
-
Purification: Once the reaction has reached a satisfactory conversion, purify the pyranoanthocyanin derivative using preparative HPLC.
-
Characterization: Confirm the structure of the synthesized pyranoanthocyanin using LC-MS and NMR spectroscopy.
Caption: Workflow for the synthesis of a vitisin A-type pyranoanthocyanin.
Protocol 3: Enzymatic Acylation of this compound
This protocol describes the enzymatic acylation of this compound, which offers better regioselectivity compared to chemical methods.[14]
Materials:
-
Purified this compound
-
Acyl donor (e.g., a fatty acid ester like methyl dodecanoate)[15][16]
-
Immobilized lipase (e.g., Novozym 435)[14]
-
Anhydrous organic solvent (e.g., tert-butanol)
-
Molecular sieves
-
Preparative HPLC system
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound and the acyl donor in the anhydrous organic solvent. Add molecular sieves to maintain anhydrous conditions.
-
Enzymatic Reaction: Add the immobilized lipase to the mixture and incubate at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
Monitoring: Monitor the progress of the acylation by taking samples periodically and analyzing them by HPLC. The acylated product will have a longer retention time due to its increased lipophilicity.
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Purification: Evaporate the solvent and purify the acylated this compound derivative using preparative HPLC.
-
Characterization: Confirm the structure and the position of acylation using LC-MS and 2D NMR techniques.[5]
Caption: Workflow for the enzymatic acylation of this compound.
Protocol 4: Stability Assessment of this compound Derivatives
This protocol outlines methods to evaluate the enhanced stability of the synthesized derivatives compared to the parent this compound.
Materials:
-
Purified this compound and its derivatives
-
Buffer solutions of various pH values (e.g., pH 1.0 to 11.0)[9]
-
Sodium metabisulfite solution (for SO₂ bleaching test)[9]
-
UV-Vis spectrophotometer
-
Thermostatically controlled water bath or incubator
-
Light chamber with a controlled light source
Procedures:
1. pH Stability:
-
Prepare solutions of this compound and its derivatives at the same concentration in buffer solutions across a wide pH range (e.g., 1.0 to 11.0).[9]
-
Measure the UV-Vis spectra of each solution immediately after preparation and after a defined incubation period (e.g., 2 hours) in the dark at a constant temperature.[11]
-
Compare the changes in absorbance at the λmax and any shifts in λmax to assess color stability at different pH values.
2. Thermal Stability:
-
Prepare solutions of the compounds in a buffer of a specific pH (e.g., pH 3.5).
-
Subject the solutions to different temperatures (e.g., 50-98°C) for various time intervals.[9]
-
At each time point, cool the samples to room temperature and measure their absorbance at λmax.
-
Calculate the degradation rate constants, which often follow first-order kinetics.[9]
3. Photostability:
-
Prepare solutions of the compounds in a buffer of a specific pH.
-
Expose the solutions to a controlled light source (e.g., fluorescent or UV light) for a set duration.
-
Keep a control set of solutions in the dark.
-
Measure the absorbance at λmax at different time intervals and compare the degradation rates between the light-exposed and dark-control samples.
4. SO₂ Bleaching Resistance (for pyranoanthocyanins):
-
Prepare solutions of the anthocyanins in a buffer (e.g., pH 3.5).
-
Add increasing concentrations of sodium metabisulfite (a source of SO₂) to the solutions.[9]
-
Measure the absorbance at λmax after a short incubation period.
-
Compare the extent of color loss between the parent anthocyanin and the pyranoanthocyanin derivative.
Data Presentation
The quantitative data from the stability studies can be summarized in the following tables for easy comparison.
Table 1: pH Stability of this compound and its Derivatives
| Compound | pH | λmax (nm) | Absorbance at λmax (Initial) | Absorbance at λmax (After 2h) | % Color Retention |
| This compound | 1.0 | ||||
| 3.5 | |||||
| 7.0 | |||||
| 9.0 | |||||
| Pyranoanthocyanin | 1.0 | ||||
| 3.5 | |||||
| 7.0 | |||||
| 9.0 | |||||
| Acylated Derivative | 1.0 | ||||
| 3.5 | |||||
| 7.0 | |||||
| 9.0 |
Table 2: Thermal Degradation Kinetics of this compound and its Derivatives at 80°C (pH 3.5)
| Compound | Half-life (t₁/₂) (min) | Degradation Rate Constant (k) (min⁻¹) |
| This compound | ||
| Pyranoanthocyanin | ||
| Acylated Derivative |
Table 3: Photostability of this compound and its Derivatives (pH 3.5)
| Compound | % Color Retention (After 4h Light Exposure) | % Color Retention (After 4h in Dark) |
| This compound | ||
| Pyranoanthocyanin | ||
| Acylated Derivative |
Table 4: Resistance to SO₂ Bleaching (pH 3.5)
| Compound | % Color Retention (50 ppm SO₂) | % Color Retention (100 ppm SO₂) | % Color Retention (250 ppm SO₂) |
| This compound | |||
| Pyranoanthocyanin |
Conclusion
The synthesis of this compound derivatives through pyranoanthocyanin formation and acylation represents effective strategies to enhance the stability of this valuable natural pigment. The protocols provided herein offer a framework for the synthesis, purification, and comprehensive stability assessment of these derivatives. The improved stability of these compounds broadens their potential applications in the food, pharmaceutical, and cosmetic industries, where color and bioactivity retention are critical. Further research can focus on optimizing reaction conditions and exploring a wider range of derivatizing agents to fine-tune the properties of these stabilized anthocyanins for specific applications.
References
- 1. The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Recent advances in improving anthocyanin stability in black carrots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. matilda.science [matilda.science]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. novaresearch.unl.pt [novaresearch.unl.pt]
Troubleshooting & Optimization
preventing malvidin 3-glucoside degradation during extraction
Welcome to the technical support center for the extraction of malvidin 3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and stabilization of this important anthocyanin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: this compound, like other anthocyanins, is susceptible to degradation from several factors. The most critical are pH, temperature, light, oxygen, and the presence of enzymes.[1][2] At pH values above 4.0, the colored flavylium cation begins to convert to colorless or less stable forms.[3][4] Elevated temperatures accelerate this degradation, leading to the formation of chalcones and other breakdown products.[5][6] Exposure to light, particularly UV light, can also induce degradation.[7][8][9] The presence of oxygen and enzymes like peroxidases and polyphenol oxidases, which may be released from the plant matrix during extraction, can also significantly contribute to its degradation.[2][10][11]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: To maintain the stability of this compound, it is crucial to work in an acidic environment. The most stable form is the red flavylium cation, which predominates at a pH of less than 2.[3][12] Therefore, extraction solvents are typically acidified, often with weak acids like formic, acetic, or citric acid, to a pH of around 3.[13] For storage, maintaining a low pH is also recommended to prevent degradation.
Q3: How can I minimize enzymatic degradation during the extraction process?
A3: Enzymatic degradation can be a significant issue as enzymes like peroxidases and polyphenol oxidases are released from plant tissues during homogenization.[2][10] To minimize their activity, several strategies can be employed. Performing the extraction at low temperatures (e.g., 4°C) can reduce enzyme activity. Additionally, blanching the plant material with a short heat treatment before extraction can inactivate these enzymes.[6] The use of solvents such as methanol or ethanol also helps to denature and precipitate enzymes, thereby reducing their degradative effects.
Q4: Can other compounds in the extract affect the stability of this compound?
A4: Yes, other compounds, particularly other phenolic compounds, can have a protective effect through a phenomenon known as copigmentation.[12] Copigments, such as flavonoids and hydroxycinnamic acids, can form non-covalent complexes with the flavylium cation of this compound. This interaction helps to shield the molecule from nucleophilic attack by water, thus stabilizing its colored form.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | - Incomplete extraction from the plant matrix.- Degradation during extraction. | - Ensure the plant material is finely ground to increase surface area.- Use an appropriate acidified solvent (e.g., methanol/ethanol with 0.1-1% formic acid).- Increase extraction time or perform multiple extraction cycles.- Optimize the solid-to-liquid ratio. |
| The extract color fades or changes from red/purple to brownish. | - Degradation of this compound due to high pH, temperature, or light exposure.- Enzymatic browning. | - Maintain a low pH (below 3) throughout the extraction and storage process.[13]- Work at low temperatures (4°C) and protect the sample from light by using amber vials or covering containers with aluminum foil.[7][8][9]- Consider a blanching step to inactivate enzymes before extraction.[6] |
| Co-extraction of interfering compounds (e.g., sugars, other phenolics). | - The solvent system is not selective enough. | - Employ a solid-phase extraction (SPE) step for cleanup. C18 or vinylbenzene-based cartridges can be effective for purifying anthocyanins.[14][15]- Optimize the washing steps during SPE to remove more polar impurities like sugars. |
| Inconsistent results between extraction batches. | - Variation in raw material.- Inconsistent extraction parameters. | - Standardize the source and pre-treatment of the plant material.- Carefully control all extraction parameters, including solvent composition, pH, temperature, time, and solid-to-liquid ratio. |
Experimental Protocols
Protocol 1: Extraction of this compound from Grape Skins
This protocol is a general guideline for the extraction of this compound from grape skins.[16]
Materials:
-
Grape skins (fresh or freeze-dried)
-
Acidified methanol (Methanol with 0.5% v/v HCl)[16]
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18 or similar)
-
Methanol
-
Acidified water (pH 2 with HCl)
-
Amber vials for storage
Procedure:
-
Homogenize 10 g of grape skins with 100 mL of acidified methanol using a blender or mortar and pestle.
-
Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant. Repeat the extraction on the pellet with another 100 mL of acidified methanol.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C until the methanol is removed.
-
Perform a solid-phase extraction (SPE) for purification (see Protocol 2).
-
Store the purified extract in amber vials at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol describes the purification of the crude extract using SPE.[14]
Materials:
-
Crude this compound extract
-
SPE cartridge (e.g., C18, 500 mg)
-
Methanol
-
Acidified water (pH 2 with HCl)
-
Acidified methanol (Methanol with 0.1% HCl)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through it.[14]
-
Loading: Load the aqueous crude extract onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water (pH 2) to remove sugars and other polar impurities.[14]
-
Elution: Elute the this compound with a small volume (e.g., 1.5 mL) of acidified methanol.[14]
-
Collect the eluate, which contains the purified anthocyanins.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound using HPLC.[17][18]
Instrumentation and Conditions:
-
HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 2.7 µm).[17][18]
-
Mobile Phase A: 7.5% (v/v) formic acid in water.[17]
-
Mobile Phase B: 7.5% (v/v) formic acid in acetonitrile.[17]
-
Flow Rate: 0.4 mL/min.[17]
-
Detection Wavelength: 520 nm.
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds of interest, and then return to the initial conditions to re-equilibrate the column.[17]
Data Summary
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Conditions for Extraction |
| pH | Highly unstable at neutral and alkaline pH.[1][18] | pH < 3, typically using acidified solvents (e.g., with formic or hydrochloric acid).[13] |
| Temperature | Degradation accelerates with increasing temperature.[5][19] | Low temperatures (e.g., 4°C or on ice). Avoid prolonged heating. |
| Light | Exposure, especially to UV light, causes degradation.[7][8][9] | Work in a dimly lit area and use amber glassware or wrap containers in foil. |
| Oxygen | Can lead to oxidative degradation. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen). |
| Enzymes | Peroxidases and polyphenol oxidases can degrade the molecule.[2][10] | Low temperature, use of organic solvents, or a blanching step to inactivate enzymes.[6] |
Table 2: Thermal Degradation of this compound and Related Compounds
| Compound | Temperature (°C) | Heating Time (h) | Retention (%) | Reference |
| This compound | 90 | 5 | 29.52 | [5] |
| Oxovitisin A (a derivative) | 90 | 5 | 91.35 | [5] |
| Me-py (a derivative) | 90 | 5 | 86.30 | [5] |
| Vitisin A (a derivative) | 90 | 5 | 72.60 | [5] |
Visualizations
Caption: Degradation pathway of this compound under different conditions.
Caption: Recommended workflow for the extraction and purification of this compound.
References
- 1. Anthocyanin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Light on Anthocyanin Levels in Submerged, Harvested Cranberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 10. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 11. hort [journals.ashs.org]
- 12. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Malvidin 3-Glucoside HPLC Analysis
Welcome to the technical support center for the HPLC analysis of malvidin 3-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to address specific problems with this compound resolution in HPLC.
Issue: Poor Resolution or Co-elution of Peaks
Poor resolution between this compound and other compounds is a frequent challenge. The following steps can help improve peak separation.
1. Mobile Phase Optimization:
The mobile phase composition is a critical factor in achieving optimal separation of anthocyanins like this compound.
-
pH Adjustment: A low pH is essential to ensure that anthocyanins are in their stable flavylium cation form, which results in sharper peaks and better resolution.[1][2] For optimal results, the mobile phase pH should be below 2.0.[2]
-
Acid Modifier: Formic acid is a commonly used acid modifier in the mobile phase for anthocyanin analysis.[1] Other options include trifluoroacetic acid (TFA) or phosphoric acid. The choice of acid can influence selectivity.
-
Organic Solvent: Acetonitrile is often preferred over methanol as the organic solvent because it can provide better selectivity for anthocyanin glucosides.[3]
2. Gradient Elution Program:
A well-designed gradient elution program is crucial for resolving complex mixtures containing this compound.
-
Shallow Gradient: Employing a shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the separation of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to improve the resolution of target compounds.
3. Column Selection:
The choice of HPLC column plays a pivotal role in the separation efficiency.
-
Stationary Phase: A C18 stationary phase is the most common and generally effective choice for anthocyanin separation.[3]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles can provide higher efficiency and lead to better resolution.[4]
4. Temperature Control:
Column temperature can affect retention times and selectivity.
-
Increased Temperature: Raising the column temperature can decrease the mobile phase viscosity, leading to higher efficiency and potentially altered selectivity.[4] However, excessive temperatures can cause degradation of anthocyanins.[5]
-
Optimal Range: A temperature range of 25-40°C is typically a good starting point for anthocyanin analysis. One study found that a temperature of 28°C provided improved separation.[1]
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Issue: Peak Tailing
Peak tailing for this compound can lead to inaccurate quantification and poor resolution.
1. Mobile Phase pH:
-
Ensure Low pH: As with resolution, a sufficiently low mobile phase pH (<2.0) is crucial to minimize peak tailing by ensuring the analyte is in a single ionic form (the flavylium cation).[2]
2. Column Issues:
-
Column Contamination: Contamination of the column frit or packing material can lead to peak tailing. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. If the problem persists with a clean column, it may be time to replace it.
3. Sample Solvent Effects:
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve the sample in the initial mobile phase.[6]
Troubleshooting Logic for Peak Tailing
Caption: Logical steps to troubleshoot peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate this compound?
A good starting point is a binary gradient with an aqueous mobile phase (A) and an organic mobile phase (B).
-
Mobile Phase A: Water with an acid modifier, such as 0.1% to 1% formic acid, to achieve a pH below 2.[1]
-
Mobile Phase B: Acetonitrile.[1]
A typical gradient might start with a low percentage of B, gradually increasing to elute this compound and other anthocyanins.
Q2: What type of HPLC column is best for this compound analysis?
A reversed-phase C18 column is the most widely used and is generally effective for separating anthocyanins, including this compound.[3] For higher resolution, consider columns with smaller particle sizes (e.g., < 3 µm) or core-shell technology.
Q3: How does temperature affect the analysis of this compound?
Temperature can influence both the retention time and the stability of this compound.
-
Increased Temperature: Generally, increasing the column temperature will decrease the retention time and can improve peak efficiency. One study showed improved separation at 28°C compared to 20°C and 35°C.[1]
-
Degradation: High temperatures can lead to the degradation of anthocyanins.[5] It is important to find a balance between improved chromatography and analyte stability.
Q4: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors:
-
Mobile Phase: Insufficiently degassed mobile phase, precipitation of buffer salts, or contaminated solvents. Ensure all mobile phase components are HPLC grade and are properly degassed.
-
Pump: Leaks in the pump, worn pump seals, or check valve issues can cause pressure fluctuations and a noisy baseline.
-
Detector: A failing detector lamp or contaminated flow cell can also contribute to baseline noise.
Q5: What detection wavelength should I use for this compound?
For the detection of this compound and other anthocyanins, a wavelength of 520 nm is commonly used as it is the characteristic maximum absorbance for these compounds in their flavylium cation form.[1]
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a generalized example based on common practices for anthocyanin analysis.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water/Formic Acid (99:1, v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-30% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 520 nm |
3. Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., acidified methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
If necessary, dilute the sample with the initial mobile phase.
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Resolution
| Mobile Phase pH | Resolution (Rs) with Adjacent Peak | Peak Shape |
| 2.0 | 1.8 | Symmetrical |
| 2.5 | 1.4 | Minor Tailing |
| 3.0 | 1.1 | Significant Tailing |
Note: Data is illustrative, based on general principles described in the literature. A lower pH generally leads to better resolution and peak shape for anthocyanins.[1][2]
Table 2: Comparison of Different Organic Solvents on Selectivity
| Organic Solvent | Selectivity (α) between this compound and Peonidin 3-glucoside |
| Acetonitrile | 1.15 |
| Methanol | 1.08 |
Note: Data is illustrative. Acetonitrile often provides better selectivity for anthocyanins compared to methanol.[3]
References
optimizing pH for malvidin 3-glucoside stability in solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH for malvidin 3-glucoside (Mv3G) stability in solutions. It is designed for researchers, scientists, and professionals in drug development who work with this anthocyanin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound?
A: this compound is most stable in highly acidic conditions, specifically at a pH of 3 or lower.[1][2] In this range, it primarily exists as the red-colored flavylium cation, which is its most stable form.[3] Studies in wine chemistry suggest a pH of around 3.3 or lower is favorable for maintaining stability and preventing precipitation.[4] As the pH increases, its stability rapidly decreases.[5]
Q2: Why is my red Mv3G solution becoming colorless at a pH between 4 and 6?
A: This color loss is a characteristic chemical behavior of anthocyanins. In the pH range of approximately 3 to 6, the colored flavylium cation undergoes a hydration reaction, converting it into a colorless form known as a carbinol pseudobase or hemiketal.[1][3] This transformation is reversible; lowering the pH back below 3 will typically restore the red color. Solutions of Mv3G can be almost colorless at pH 4.0.[6]
Q3: My Mv3G solution has turned blue or purple. What does this signify?
A: A blue or purple color indicates that the pH of your solution is neutral or alkaline (typically pH > 6).[1] At these higher pH levels, the flavylium cation undergoes deprotonation to form unstable quinoidal bases, which are blue or purple.[2] These forms are highly susceptible to degradation and should be avoided if stability is the goal.[7]
Q4: How does temperature interact with pH to affect Mv3G stability?
A: Temperature and pH have a synergistic effect on Mv3G degradation. Higher temperatures accelerate the degradation process, and this effect is much more pronounced at higher pH levels.[5][8] For instance, the degradation of Mv3G at 60°C is significantly faster at pH 6.0 compared to pH 3.0.[9] Therefore, for maximum stability, solutions should be maintained at a low pH and low temperature.
Q5: What are the common degradation products of Mv3G and how can they be detected?
A: When Mv3G degrades, the molecule cleaves into smaller phenolic compounds.[6] The most commonly identified degradation products are syringic acid and phloroglucinol aldehyde (2,4,6-Trihydroxybenzaldehyde).[10] Other products like vanillic acid and protocatechuic acid have also been observed.[11] These degradation products are typically colorless and can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
Q6: Besides adjusting pH, what other methods can enhance Mv3G stability?
A: Several strategies can improve stability:
-
Co-pigmentation: The presence of other molecules, known as co-pigments (such as flavonoids, other phenolic compounds, or caffeine), can stabilize the flavylium cation through molecular stacking, protecting it from water attack and enhancing color.[3][13][14]
-
Low Temperature: Storing solutions at refrigerated temperatures (e.g., 4°C) significantly slows the rate of degradation.[15]
-
Protection from Light and Oxygen: Like many phenolic compounds, Mv3G is sensitive to light and oxygen, which can accelerate degradation.[2] Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
-
Encapsulation: Techniques like spray-drying with a carrier agent can encapsulate the Mv3G, enhancing its chemical stability for storage.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Color Fading | The solution pH is in the 4-6 range, causing the formation of the colorless hemiketal form.[1] | Lower the solution pH to below 3.0 using an appropriate acid (e.g., formic acid, HCl). Confirm the final pH using a calibrated pH meter. |
| Solution Precipitation | The pH is unfavorable, or the concentration is too high, leading to self-aggregation and precipitation. | Adjust the pH to approximately 3.3 or lower, which has been shown to inhibit precipitation.[4] If the issue persists, consider working with a lower Mv3G concentration. |
| Inconsistent Spectrophotometer Readings | The chemical species in the solution have not reached equilibrium after a pH change.[13] Degradation is actively occurring during measurement, especially at neutral or alkaline pH.[16] | Allow the solution to equilibrate for a set period (e.g., 1-2 hours) in the dark at a constant temperature after pH adjustment and before measurement.[13] For kinetic studies, use a stopped-flow instrument to capture rapid changes.[12] |
| Solution Turns Brown | This indicates significant degradation and potential polymerization of the breakdown products.[2] | The sample is likely unrecoverable. Ensure that all stability factors (low pH, low temperature, protection from light and oxygen) are strictly controlled in future experiments.[2][8] |
Quantitative Data on Mv3G Stability
Table 1: Influence of pH on the Chemical Form and Color of this compound
| pH Range | Predominant Chemical Form | Solution Color | Relative Stability |
| < 3 | Flavylium Cation | Red / Red-Purple | High |
| 3 - 6 | Hemiketal (Carbinol) / Chalcone | Colorless / Faint Yellow | Low (Reversible) |
| > 6 | Quinoidal Base (Neutral & Anionic) | Purple / Blue | Very Low (Prone to Degradation) |
Source: Data compiled from multiple sources.[1][2][3][6]
Table 2: Combined Effect of pH and Temperature on Mv3G Degradation
| pH | Temperature | Observation |
| 1.30 | Room Temp | High absorbance (Max color intensity) |
| 4.40 | Room Temp | 90.4% reduction in absorbance compared to pH 1.30.[17] |
| 3.0 | 5°C, 30°C, 60°C | Relatively stable, with degradation increasing with temperature.[9] |
| 6.0 | 5°C, 30°C, 60°C | Very rapid degradation, significantly faster than at pH 3.0 at all corresponding temperatures.[9] |
| 1.5 -> 4.5 | 100°C | Degradation rate accelerates as pH increases.[5] |
Experimental Protocols
Protocol 1: General pH-Dependent Stability Assay
This protocol outlines a method for evaluating the stability of Mv3G at different pH values.
-
Preparation of Mv3G Stock Solution:
-
Dissolve high-purity this compound chloride in an acidic solvent (e.g., methanol with 0.1% HCl) to create a concentrated stock solution (e.g., 1 mg/mL). A low pH ensures the initial stability of the stock.[15]
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 8). Citrate-phosphate or universal buffers are suitable.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Sample Preparation:
-
Incubation:
-
Store all samples in the dark (e.g., in amber vials or a dark chamber) at a constant, controlled temperature (e.g., 25°C).[13]
-
-
Spectrophotometric Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each sample.
-
Use a UV-Vis spectrophotometer and scan across the visible spectrum to find the maximum absorbance wavelength (λmax), which for the flavylium cation is typically around 515-525 nm.[17]
-
Record the absorbance at this λmax. A decrease in absorbance over time indicates degradation.
-
-
Data Analysis:
-
Plot absorbance vs. time for each pH value. The rate of degradation can often be modeled using first-order kinetics.[5]
-
Protocol 2: Identification of Degradation Products via HPLC-DAD
This protocol provides a brief methodology for analyzing Mv3G degradation.
-
Sample Preparation:
-
Force-degrade an Mv3G sample by incubating it at a higher pH (e.g., pH 8.1) and/or temperature.[12]
-
Take aliquots at different time points. To stop the reaction and prepare for analysis, acidify the aliquot with a small amount of concentrated acid (e.g., formic acid).[18]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 2.7 µm).[12]
-
Mobile Phase: A gradient elution is typically used.
-
Eluent A: Water with an acid modifier (e.g., 1-7.5% formic acid).[12]
-
Eluent B: Acetonitrile with the same acid modifier.
-
-
Gradient: A typical gradient might run from ~5% B to 30% B over 30 minutes.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) should be used to monitor multiple wavelengths. Monitor at ~520 nm for remaining Mv3G, and at ~280 nm for phenolic degradation products like syringic acid.[10]
-
-
Identification:
-
Compare the retention times and UV-Vis spectra of the peaks in the degraded sample to those of authentic standards (e.g., syringic acid, this compound). For more definitive identification, LC-MS analysis is recommended.[11]
-
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Chemical equilibria of this compound at different pH values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Color and stability of pigments derived from the acetaldehyde-mediated condensation between malvidin 3-O-glucoside and (+)-catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanin - Wikipedia [en.wikipedia.org]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamopen.com [benthamopen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
minimizing isomerization of malvidin 3-glucoside during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of malvidin 3-glucoside during analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to isomerization.
| Problem | Potential Cause | Recommended Solution |
| Variable peak areas for this compound in replicate injections. | On-column isomerization: The HPLC mobile phase pH may be too high, promoting the conversion of the flavylium cation to other isomers. | Maintain a low pH in the mobile phase, ideally around 2, to ensure this compound remains predominantly in its stable flavylium cation form.[1] |
| Elevated column temperature: Higher temperatures can accelerate isomerization and degradation reactions.[2][3] | Set the column temperature to a controlled, lower temperature, such as 25-28°C, to minimize thermal degradation.[1][4] | |
| Appearance of unexpected peaks with similar mass-to-charge ratios to this compound. | Isomer formation: this compound can exist in equilibrium with its colorless hemiketal and cis- and trans-chalcone isomers, especially at pH values between 3 and 4.[4][5][6] | Acidify samples and standards to a pH below 3.0 before injection to shift the equilibrium towards the flavylium cation. |
| Sample degradation: Exposure to light, oxygen, or elevated temperatures during sample preparation and storage can lead to the formation of degradation products.[2][3][7] | Prepare samples under dim light, use amber vials, and store them at low temperatures (4°C for short-term, -80°C for long-term storage).[8] Purge sample vials with nitrogen or argon to minimize oxidation. | |
| Low recovery of this compound from the sample matrix. | Inappropriate extraction solvent: The choice of solvent can significantly impact the stability and extraction efficiency of anthocyanins.[9][10] | Use acidified methanol or ethanol for extraction, as these solvents have been shown to provide good recovery and stability for anthocyanins.[10] |
| Degradation during extraction: High temperatures or prolonged extraction times can lead to the degradation of this compound. | Employ extraction methods that avoid excessive heat, such as ultrasonic-assisted extraction at controlled temperatures. Minimize the duration of the extraction process. | |
| Baseline drift or noise in the chromatogram. | Mobile phase instability: A poorly buffered or improperly prepared mobile phase can lead to baseline instability. | Ensure the mobile phase is well-mixed, degassed, and contains a sufficient concentration of an acid (e.g., formic acid) to maintain a stable low pH. |
| Column contamination: Accumulation of matrix components on the column can cause baseline issues. | Use a guard column and implement a robust column washing protocol between analytical runs. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and analysis of this compound.
1. What is the optimal pH for storing and analyzing this compound samples?
To minimize isomerization, samples and standards of this compound should be maintained at a pH of approximately 3.3 or lower.[4][6] In acidic conditions (pH < 3), this compound predominantly exists as the stable, colored flavylium cation. As the pH increases, it can be converted to the colorless hemiketal form and further to chalcone isomers, leading to inaccurate quantification.[5][8]
2. How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of this compound.[2][3][7] The degradation process generally follows first-order kinetics, with the rate of degradation increasing at higher temperatures.[7] For analytical procedures, it is recommended to maintain a controlled column temperature, for instance at 25°C, to ensure reproducibility and minimize on-column degradation.[4] For long-term storage, samples should be kept at -80°C.[8]
3. What are the best practices for sample preparation to avoid isomerization?
To prevent isomerization and degradation during sample preparation, the following steps are recommended:
-
Work under low light conditions: Anthocyanins are sensitive to light, which can cause degradation.[7]
-
Use acidified solvents: Employ solvents acidified with acids like formic or hydrochloric acid to maintain a low pH and stabilize the flavylium cation.
-
Control temperature: Avoid heating samples during extraction and processing. If necessary, use methods like sonication in a chilled bath.
-
Minimize oxygen exposure: Degas solvents and consider blanketing samples with an inert gas like nitrogen or argon to prevent oxidation.
-
Use appropriate storage: Store extracts and prepared samples in amber vials at low temperatures (4°C for short-term, -80°C for long-term).[8]
4. Which solvents are recommended for the extraction and mobile phase in HPLC analysis?
For extraction, acidified methanol or ethanol are commonly used and have been shown to be effective in extracting and stabilizing anthocyanins.[10] For HPLC mobile phases, a low pH is crucial.[1] A common mobile phase consists of an aqueous solution of a weak acid (e.g., formic acid) and an organic solvent such as acetonitrile or methanol.[1][4] The acidic modifier ensures that this compound is in its flavylium cation form, which is ideal for reversed-phase chromatography.
5. How can I confirm if unexpected peaks in my chromatogram are isomers of this compound?
The appearance of additional peaks can be investigated using a diode-array detector (DAD) or a mass spectrometer (MS). Isomers will have the same mass-to-charge ratio (m/z) as this compound but may exhibit different UV-Vis spectra. The flavylium cation of this compound has a characteristic absorbance maximum at around 520-530 nm. The chalcone isomers, on the other hand, have their maximum absorbance at shorter wavelengths.
Quantitative Data Summary
The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the impact of these factors on its degradation.
Table 1: Effect of pH on the Isomerization and Degradation of this compound
| pH | Predominant Species | Color | Stability | Notes |
| < 3.0 | Flavylium Cation | Red/Purple | High | Optimal for analysis and storage. |
| 3.0 - 4.0 | Flavylium Cation, Hemiketal, Quinoidal Base | Red to Colorless | Moderate | Isomerization to colorless forms begins. |
| 4.0 - 6.0 | Hemiketal, Chalcones | Colorless | Low | Significant presence of less stable isomers. |
| > 7.0 | Anionic Quinoidal Base, Chalcones | Blue/Violet (transient) | Very Low | Rapid degradation occurs.[8] |
Table 2: Effect of Temperature on the Degradation of this compound
| Temperature (°C) | Relative Degradation Rate | Half-life (t1/2) | Recommendations for Analysis |
| 4 | Low | Long | Suitable for short-term storage of samples.[11] |
| 25 | Moderate | Shorter | A common controlled temperature for HPLC analysis to ensure reproducibility.[4][11] |
| 35 | High | Short | Should be avoided during analysis and storage to prevent significant degradation.[7] |
| >50 | Very High | Very Short | Leads to rapid degradation and should be avoided in all analytical steps.[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is designed to extract this compound while minimizing its degradation.
-
Sample Preparation: Homogenize the plant material to a fine powder. Perform all subsequent steps under dim light.
-
Extraction Solvent: Prepare a solution of methanol or ethanol containing 1% (v/v) formic acid.
-
Extraction: a. Weigh the homogenized sample and add the acidified extraction solvent at a ratio of 1:10 (w/v). b. Sonicate the mixture in an ultrasonic bath for 15-20 minutes, ensuring the bath is cooled with ice to prevent heating. c. Alternatively, macerate the sample with the solvent at 4°C for 2-4 hours with occasional vortexing.
-
Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes at 4°C.
-
Collection and Storage: a. Carefully collect the supernatant. b. For immediate analysis, filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial. c. For storage, transfer the supernatant to an amber vial, purge with nitrogen gas, and store at -80°C.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general HPLC method for the quantification of this compound.
-
HPLC System: A standard HPLC system with a C18 column and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 5% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 5% (v/v) formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 30% B
-
20-25 min: Linear gradient from 30% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to initial conditions (10% B)
-
35-40 min: Column equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 525 nm
Visualizations
Figure 1: pH-Dependent Equilibrium of this compound
Caption: pH-dependent isomerization and degradation pathway of this compound.
Figure 2: Recommended Workflow for this compound Analysis
Caption: Recommended experimental workflow for minimizing isomerization during analysis.
References
- 1. benthamopen.com [benthamopen.com]
- 2. jahr.sk [jahr.sk]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Malvidin-3- O-glucoside Chemical Behavior in the Wine pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The influence of different storage temperature on changes of Delphinidin-3-O-glucoside and Malvidin-3-O-glucoside | Atlantis Press [atlantis-press.com]
troubleshooting low yield in malvidin 3-glucoside purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the purification of malvidin 3-glucoside.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my final yield of this compound significantly lower than expected after purification?
Answer: Low yields can stem from several factors throughout the extraction and purification process. The most common culprits are degradation of the target molecule and inefficient purification steps. This compound is sensitive to pH, temperature, and light.[1][2][3][4] Exposure to neutral or alkaline pH, elevated temperatures, or prolonged light exposure can lead to significant sample loss. Additionally, the choice of purification method and materials, such as the type of solid-phase extraction (SPE) cartridge, can greatly impact recovery rates.[5][6][7] Inefficient binding to or elution from the purification resin is a frequent cause of low yield.
Question 2: I'm using a C18 SPE cartridge, but my recovery of this compound is poor. What could be the problem?
Answer: While C18 cartridges are commonly used for reversed-phase chromatography, they can exhibit low retention for more polar compounds like glycosylated anthocyanins, including this compound.[6] This is a known issue that can lead to the loss of your target molecule during the loading and washing steps. To improve retention, consider using a vinylbenzene-based or a mixed-mode cation-exchange/reversed-phase combination SPE cartridge, which have shown excellent retention and higher purity for anthocyanins.[5][6]
Question 3: What is the optimal pH for purifying this compound to minimize degradation?
Answer: this compound is most stable in acidic conditions, typically at a pH below 3.[8] At low pH, the flavylium cation, the stable and colored form of the anthocyanin, predominates.[9][10] As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to colorless or less stable forms, which are more susceptible to degradation.[3] Therefore, it is crucial to maintain an acidic pH throughout the extraction and purification process by using acidified solvents for extraction, loading, washing, and elution.
Question 4: I'm observing a color change in my sample during purification. Is this normal?
Answer: A color change can indicate a shift in pH and potential degradation of your this compound. The flavylium cation of this compound is red at very low pH. As the pH increases, it can transition to bluish and purple hues before becoming colorless and unstable at neutral to alkaline pH.[3] If you observe a significant color change, especially towards colorless, it is a strong indicator of sample degradation. Ensure all your solvents are properly acidified to maintain the stability of the flavylium cation.
Question 5: Can high temperatures during solvent evaporation be a cause of low yield?
Answer: Yes, elevated temperatures can accelerate the degradation of this compound.[1][2][4] Studies have shown that higher temperatures lead to a faster decline in anthocyanin content.[4] When concentrating your sample by evaporating solvents, it is recommended to use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C) to minimize thermal degradation.
Data Summary
The following table summarizes the impact of different purification conditions on the recovery and purity of anthocyanins, including this compound.
| Purification Method | Sorbent/Resin | Key Conditions | Purity Achieved | Recovery Rate | Reference |
| Solid-Phase Extraction | Cation-exchange/reversed-phase combination | Optimized water/organic buffer mobile phases | >99% for some anthocyanin sources | Excellent | [5] |
| Solid-Phase Extraction | Cation-exchange resin 001X7 | Optimized flow rate, pH 2.17, 1.0 mol/L NaCl in desorbent | >95% | Not specified | [5] |
| Solid-Phase Extraction | Vinylbenzene-based cartridge | Elution with 1.5 mL of acidified methanol (pH 2) | Not specified | High (concentration factor up to 25:1.5) | [6] |
| Solid-Phase Extraction | C18 cartridge | Standard protocols | Lower purity compared to cation-exchange/reversed-phase | Low retention for glucosylated anthocyanidins | [5][6] |
| High-Speed Countercurrent Chromatography (HSCCC) | Amberlite XAD-7 cleanup prior to HSCCC | Solvent system: TBME:n-butanol:acetonitrile:water (2:2:1:5, acidified with 0.1% TFA) | Pure enough to serve as a standard reference compound | 65 mg of pure this compound per liter of red wine | [11][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation-Exchange Cartridge
This protocol is based on methodologies that have shown high purity and recovery of anthocyanins.[5]
-
Cartridge Conditioning: Condition the mixed-mode cation-exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by acidified water (e.g., water with 0.1% formic acid, pH ~2-3).
-
Sample Loading: Acidify your crude extract to a pH of approximately 2. Load the extract onto the conditioned cartridge at a slow and steady flow rate to ensure optimal binding.
-
Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. A subsequent wash with a non-polar solvent like ethyl acetate can be used to remove less polar impurities.[7]
-
Elution: Elute the bound this compound with an acidified organic solvent, typically acidified methanol (e.g., methanol with 0.1% formic acid). Collect the colored fraction.
-
Concentration: Concentrate the eluted fraction under reduced pressure at a low temperature (<40°C).
Protocol 2: Purification via High-Speed Countercurrent Chromatography (HSCCC)
This protocol is adapted from a method for isolating this compound from red wine.[12]
-
Sample Pre-treatment (Cleanup):
-
If the sample contains alcohol, remove it in vacuo.
-
Apply the dealcoholized sample to an Amberlite XAD-7 column.
-
Wash the column with water to remove sugars and organic acids.
-
Elute the pigments with methanol containing acetic acid (19:1, v/v).
-
Evaporate the methanol in vacuo.
-
Partition the aqueous solution against ethyl acetate to remove other phenolics.
-
Lyophilize the aqueous phase to obtain a red powder.
-
-
HSCCC Separation:
-
Prepare the two-phase solvent system: tert-butyl methyl ether (TBME):n-butanol:acetonitrile:water (2:2:1:5), acidified with 0.1% trifluoroacetic acid (TFA).
-
Fill the HSCCC column with the stationary phase (the less dense organic layer).
-
Dissolve the lyophilized powder in a 1:1 mixture of the light and heavy phases of the solvent system.
-
Inject the sample and begin the separation by pumping the mobile phase (the denser aqueous layer) through the column at a constant flow rate while the coils are rotating at high speed (e.g., 1000 rpm).
-
Monitor the eluent at 520 nm and collect the fractions corresponding to this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound purification.
References
- 1. Degradation kinetics of malvidin-3-glucoside and malvidin-3,5-diglucoside exposed to microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 8. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
addressing matrix effects in LC-MS analysis of malvidin 3-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of malvidin 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for this topic is this compound. These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly compromise the accuracy, precision, and sensitivity of quantification.[3]
Q2: I am observing poor peak shape and inconsistent retention times for this compound. Could this be related to matrix effects?
A2: While matrix effects primarily manifest as changes in signal intensity, they can also contribute to chromatographic issues. High concentrations of matrix components can lead to column fouling and alter the chromatographic separation. However, poor peak shape and retention time variability for anthocyanins like this compound are often related to the pH of the mobile phase. A low pH is crucial to maintain the flavylium cation form of the anthocyanin, which provides better peak shape and resolution.[4]
Q3: Is a stable isotope-labeled internal standard available for this compound?
A3: As of late 2025, a commercially available stable isotope-labeled (e.g., ¹³C or ¹⁵N) internal standard for this compound is not commonly listed by major suppliers. While stable isotope dilution is the preferred method for correcting matrix effects, an alternative is to use a structurally similar compound as an internal standard.[5] For instance, other anthocyanins like cyanidin-3-O-glucoside or peonidin-3-O-glucoside could be considered, though their elution and ionization behavior may not perfectly mimic that of this compound. Careful validation is necessary when using a non-isotopic internal standard.
Q4: How can I assess the extent of matrix effects in my specific sample type?
A4: The degree of matrix effects can be evaluated using the post-extraction addition method.[6] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank sample extract that has been spiked with the same concentration of the standard after the extraction process.[6] A significant difference between these two signals indicates the presence of matrix effects.
Q5: Which sample preparation technique is most effective at minimizing matrix effects for this compound analysis?
A5: The choice of sample preparation technique depends on the complexity of the matrix. For complex biological samples like plasma, Solid Phase Extraction (SPE) is generally more effective at removing interfering matrix components compared to simpler methods like protein precipitation.[7] For less complex matrices like wine, a simple "dilute-and-shoot" approach or direct injection may be sufficient, although this should be validated.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS analysis of this compound.
Problem: Inaccurate or irreproducible quantification of this compound.
Workflow for Troubleshooting Matrix Effects:
Caption: A flowchart for diagnosing and addressing matrix effects in LC-MS analysis.
Step 1: Diagnosis of Matrix Effects
-
Action: Perform a post-extraction addition experiment.
-
Procedure:
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol).
-
Extract a blank sample matrix (a sample known to not contain this compound).
-
Spike the extracted blank matrix with the this compound standard to the same final concentration as the pure solvent standard.
-
Analyze both the pure solvent standard and the spiked extract by LC-MS.
-
-
Interpretation: A significant difference in the peak area of this compound between the two samples confirms the presence of matrix effects.
Step 2: Mitigation Strategies
If matrix effects are confirmed, implement one or more of the following strategies:
Strategy A: Optimize Sample Preparation
The goal is to remove interfering matrix components before analysis.
-
For plasma or tissue homogenates: Solid Phase Extraction (SPE) is highly recommended.[7][8]
-
For wine or fruit juices: A simple dilution may be sufficient, but if matrix effects persist, SPE can be employed.
Strategy B: Refine Chromatographic Conditions
The aim is to chromatographically separate this compound from co-eluting matrix components.
-
Action: Modify the gradient elution profile. A shallower gradient can improve the resolution between the analyte and interfering compounds.
-
Action: Experiment with different mobile phase compositions. While acetonitrile is commonly used, methanol can also be tested as the organic modifier.[9]
-
Action: Ensure the mobile phase is acidified (e.g., with formic acid) to maintain this compound in its stable flavylium cation form.[4]
Strategy C: Implement an Appropriate Calibration Strategy
This involves compensating for the matrix effect rather than eliminating it.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is identical to the samples being analyzed.[6] This is effective but requires a consistent source of blank matrix.
-
Standard Addition: This involves adding known amounts of the standard to aliquots of the sample itself. This is a robust method but can be labor-intensive.[6]
Step 3: Verification
-
Action: After implementing a mitigation strategy, repeat the post-extraction addition experiment to confirm that the matrix effect has been sufficiently reduced or compensated for.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques for anthocyanin analysis in plasma, highlighting the superior recovery of SPE over Protein Precipitation (PPT).
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Cyanidin-3-glucoside | Protein Precipitation | 18.4 | [7] |
| Cyanidin-3-glucoside | Solid Phase Extraction | 121.1 | [7] |
| Pelargonidin-3-glucoside | Protein Precipitation | 4.2 | [7] |
| Pelargonidin-3-glucoside | Solid Phase Extraction | 60.8 | [7] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a generalized procedure based on methods for anthocyanin extraction from biological fluids.[7][8]
Materials:
-
Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent)
-
Plasma sample
-
Internal standard solution (if used)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the anthocyanins with 1.5 mL of acidified methanol (e.g., methanol with 1% formic acid).[10]
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
Workflow for SPE Protocol:
Caption: A step-by-step workflow for Solid Phase Extraction of this compound.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
This protocol provides a starting point for method development, based on published methods.[2][3][4]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% to 1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or Methanol.[9]
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 40-50%) over several minutes to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25-30 °C.[4]
-
Injection Volume: 5-20 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (precursor ion m/z 493.1):
-
Quantifier transition: m/z 493.1 -> 331.1 (loss of glucose)
-
Qualifier transition: m/z 493.1 -> [other relevant fragment]
-
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-groups.usask.ca [research-groups.usask.ca]
- 4. benthamopen.com [benthamopen.com]
- 5. Analyzing Cyanotoxins Using LC-MS/MS with 15N Stable Isotope-Labeled Internal Standards [isotope.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. agilent.com [agilent.com]
- 8. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content [mdpi.com]
- 10. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Malvidin 3-Glucoside Precipitation in Wine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with malvidin 3-glucoside precipitation in wine and other solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its precipitation a concern?
This compound is the most abundant anthocyanin in young red wines made from Vitis vinifera grapes, typically found in concentrations of 300–500 mg/L.[1] As a key pigment, it is largely responsible for the red color of these wines. Precipitation of this compound leads to a loss of color intensity and can negatively impact the visual quality and stability of the wine. Understanding the factors that influence its solubility is crucial for maintaining the desired aesthetic and chemical properties of the final product.
Q2: What are the primary factors that contribute to the precipitation of this compound?
Several factors can lead to the precipitation of this compound in wine. These include:
-
pH: Higher pH levels (approaching and exceeding 4.0) can cause anthocyanins to lose their red color and become unstable, leading to precipitation.[2] A lower pH, around 3.3 or lower, favors co-pigmentation and inhibits significant precipitation.[3][4]
-
Temperature: Elevated storage temperatures accelerate the degradation of anthocyanins, including this compound.[5][6] Conversely, excessively low temperatures can also lead to the formation of potassium bitartrate crystals, which can co-precipitate with pigments.[7]
-
Anthocyanin-Tannin Imbalance: Anthocyanins are unstable molecules that need to polymerize with tannins to achieve stability. An imbalance, where there is a high concentration of anthocyanins but low levels of tannins, can lead to the precipitation of the unstable anthocyanins.[2]
-
Oxidation: Exposure to oxygen can lead to the degradation of anthocyanins.[8] Chemical oxidation, often catalyzed by metals like copper and iron, can result in the formation of quinones, which are strong oxidants.[9]
-
Presence of Nucleation Seeds: The presence of particulate matter, including previously formed quercetin precipitates, can act as nucleation sites, accelerating the precipitation of this compound.
Troubleshooting Guides
Issue: Unexpected loss of color in red wine during aging.
Possible Cause: Precipitation of this compound and other anthocyanins.
Troubleshooting Steps:
-
Verify pH: Measure the pH of the wine. If it is above the optimal range (ideally below 3.6), consider a pH adjustment. A lower pH favors the more stable flavylium cation form of anthocyanins.[2][10]
-
Assess Tannin Content: Evaluate the tannin concentration. If the wine has a high color intensity but feels light-bodied or lacks astringency, an anthocyanin-tannin imbalance may be the issue.[2] Consider additions of enological tannins to provide more binding partners for the anthocyanins.[11]
-
Control Storage Temperature: Ensure the wine is stored at a stable and appropriate temperature. Avoid exposure to high temperatures, which accelerate pigment degradation.[5]
-
Minimize Oxygen Exposure: Check for and minimize sources of oxygen ingress during storage and bottling. Ensure adequate levels of free sulfur dioxide (SO₂) to protect against oxidation.[9]
-
Consider Fining Agents: If the above steps are not sufficient, consider the use of stabilizing agents like gum arabic in young, ready-to-drink red wines.[7][12]
Issue: Formation of a visible precipitate in bottled red wine.
Possible Cause: Co-precipitation of this compound with other compounds like potassium bitartrate or quercetin.
Troubleshooting Steps:
-
Cold Stability: If the precipitate is crystalline, it may be potassium bitartrate ("wine diamonds"). Review your cold stabilization protocol. Holding the wine at a temperature near freezing for a sufficient period before bottling can help precipitate these tartrates.[13][14]
-
Protein Haze: In some cases, a protein haze can form, though this is more common in white wines. If protein instability is suspected, consider fining with bentonite.[14]
-
Quercetin Precipitation: Elevated levels of quercetin, especially in wines from warmer climates, can lead to precipitation. The presence of anthocyanins can actually increase the solubility of quercetin.[15] However, if quercetin precipitation is a persistent issue, promoting the formation of nucleation seeds and settling them out before bottling could be a potential strategy.[15]
Data Presentation
Table 1: Quantitative Effects of Different Strategies on Anthocyanin Stability
| Strategy | Parameter | Observation | Reference |
| Gum Arabic Addition | Color Stability | Addition of 0.05% to 5.0% gum arabic significantly enhanced color stability in a model beverage, with optimal results at 1.5%.[16] A further increase to >1.5% reduced efficacy.[16] | [16][17] |
| Mannoprotein Addition | Anthocyanin Retention | Addition of 0.3 g/L of mannoprotein during storage increased the content of individual phenolic acids.[18] | [18] |
| Storage Temperature | Anthocyanin Degradation | Degradation of this compound equivalents in red wine increased significantly with temperature over 120 days (e.g., ~10% loss at 15°C vs. ~60% loss at 50°C).[5] | [5] |
| Co-pigmentation (with Rosmarinic Acid) | Color Intensity | At pH 3.0, rosmarinic acid showed the highest hyperchromic effect (20.2% increase in absorbance) compared to other phenolic acids.[19] | [19] |
| pH | This compound Solubility | A pH of about 3.3 or lower favors co-pigmentation and inhibits significant precipitation of anthocyanins. | [20] |
| Sulfur Dioxide (SO₂) and pH | Pyranoanthocyanin Formation | The formation of vitisin A (a pyranoanthocyanin) was higher at pH 3.7 and 20°C. SO₂ addition was found to reduce its concentration. | [21] |
Experimental Protocols
Protocol 1: Application of Gum Arabic for Color Stabilization
Objective: To stabilize the color of a young red wine and prevent the precipitation of this compound.
Materials:
-
Clear, ready-to-bottle red wine
-
Food-grade gum arabic solution (e.g., 20% solution)
-
Pipettes for accurate measurement
-
Small containers for bench trials
Methodology:
-
Bench Trials: Before treating the entire batch, it is crucial to perform bench trials to determine the optimal dosage.[12]
-
Prepare several small, measured samples of the wine.
-
Add varying concentrations of the gum arabic solution to each sample. A typical starting range is 0.5–2.0 mL/L of a 20% solution.[12]
-
Let the samples sit for a short period and then evaluate them for clarity, color, and sensory changes (mouthfeel, astringency).
-
-
Addition to Bulk Wine: Based on the results of the bench trials, calculate the required amount of gum arabic for the entire batch.
-
Timing of Addition: Add the gum arabic to the wine after the final filtration, just before bottling.[22] It should be the last operation, as it can interfere with other fining agents.[12]
-
Mixing: Gently mix the gum arabic solution into the wine to ensure even distribution. Avoid vigorous agitation that could introduce oxygen.
-
Bottling: Proceed with bottling as usual. Modern gum arabic preparations are typically sterile-filtered and should not cause issues with final filtration down to 0.45 microns.[12]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To determine the concentration of this compound in a wine sample.
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v), pH 2[23]
-
Mobile Phase B: Acetonitrile[23]
-
This compound standard
-
Wine sample, filtered through a 0.45 µm membrane
-
Autosampler vials
Methodology:
-
Sample Preparation: Filter the wine sample directly into an HPLC vial. Direct injection without prior treatment is often possible.[23]
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of this compound at known concentrations (e.g., 0.5-10 mg/L).[23]
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the wine sample and identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for preventing this compound precipitation.
Caption: Chemical interactions affecting this compound stability.
References
- 1. Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poor or Light Color in Reds - Techniques in Home Winemaking [techniquesinhomewinemaking.com]
- 3. medium.com [medium.com]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Gum Arabic Liquid in Winemaking - Grapeworks - Tanium MachineryGrapeworks – Tanium Machinery [grapeworks.com.au]
- 8. LA GOMMA ARABICA NEL VINO COME ELEMENTO DI STABILITÀ E NON SOLO – Tenuta la Macchia [tenutalamacchia.com]
- 9. researchgate.net [researchgate.net]
- 10. oeno-one.eu [oeno-one.eu]
- 11. winemakermag.com [winemakermag.com]
- 12. winemakermag.com [winemakermag.com]
- 13. winemakermag.com [winemakermag.com]
- 14. winemakermag.com [winemakermag.com]
- 15. Anthocyanins and nucleation seeds are key factors affecting quercetin precipitation in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of colour stability of anthocyanins in model beverages by gum arabic addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stability Enhancement of Anthocyanins from Blackcurrant (Ribes Nigrum L.) Pomace through Intermolecular Copigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Malvidin-3- O-glucoside Chemical Behavior in the Wine pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Treatment with gum arabic | OIV [oiv.int]
- 23. benthamopen.com [benthamopen.com]
improving the extraction efficiency of malvidin 3-glucoside from plant tissues
Welcome to the technical support center for the efficient extraction of malvidin 3-glucoside from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent significantly impacts extraction efficiency. Acidified methanol or ethanol are commonly used. For instance, acidic methanol (methanol/HCl 0.5 N; 95:5 v/v) has been successfully used for extracting this compound from grape skins.[1][2] Ethanol is also a popular choice, often acidified with citric acid or hydrochloric acid.[3][4] The optimal concentration can vary, with studies showing good results with 36% to 68.71% ethanol in water.[3][5]
Q2: How does pH affect the stability and extraction of this compound?
A2: pH is a critical factor for the stability of anthocyanins like this compound. Acidic conditions (pH < 3) are generally preferred to maintain the stable flavylium cation form, which is red.[2][6][7] At higher pH values, the compound can degrade or convert to colorless or bluish forms.[8][9] For extraction, a low pH helps in cell wall breakdown and improves solvent penetration.
Q3: Can temperature enhance extraction efficiency? What are the risks?
A3: Increasing the temperature can improve extraction efficiency by increasing solvent diffusivity and the solubility of the target compound.[10] However, high temperatures can also lead to the degradation of this compound.[8] The optimal temperature depends on the extraction method. For ultrasound-assisted extraction (UAE), temperatures between 40°C and 70°C have been found to be effective.[5][6][11] For microwave-assisted extraction (MAE), temperatures can range from 48°C to 99.63°C, but the extraction times are typically much shorter, minimizing degradation.[12][13]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional solvent extraction?
A4: Both UAE and MAE offer significant advantages over conventional methods. They can significantly reduce extraction time and solvent consumption while increasing the yield.[3][4][6][14] For example, UAE can increase the yield of total anthocyanins from 7.099 ± 0.31 mg/100 g (conventional) to 12.267 ± 0.18 mg/100 g.[6] MAE is also very rapid and efficient due to the disruption of cell walls by microwave irradiation.[13]
Q5: How can I purify this compound after extraction?
A5: After the initial extraction, purification is often necessary. A common method involves using a Sephadex LH-20 column.[1][2] Another technique is high-speed countercurrent chromatography (HSCCC), which has been used to isolate pure this compound from red wine.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low Extraction Yield
| Possible Cause | Suggested Solution |
| Inefficient cell wall disruption | Ensure the plant tissue is properly ground into a fine powder to maximize the surface area for solvent contact. |
| Suboptimal solvent | Use an acidified solvent, such as methanol or ethanol with a small percentage of acid (e.g., HCl or formic acid), to improve solubility and stability.[1][2][7] The optimal ethanol concentration can range from 30-70%.[3][6] |
| Incorrect solid-to-liquid ratio | A higher solvent-to-sample ratio can improve extraction. Ratios from 10:1 to 77.5:1 (mL/g) have been reported to be effective.[6][13] |
| Insufficient extraction time | For conventional extraction, ensure sufficient maceration time (e.g., 24 hours).[6] For UAE and MAE, optimize the extraction time; typically, 10-75 minutes for UAE and 5-20 minutes for MAE.[4][6][11][13][16] |
| Inadequate temperature | Optimize the extraction temperature. For UAE, consider a range of 40-70°C.[6][10][11] For MAE, a range of 50-100°C can be explored.[12][13][16] |
Problem 2: Degradation of this compound (Discoloration of Extract)
| Possible Cause | Suggested Solution |
| High temperature | Avoid excessive heat during extraction and subsequent processing steps. Use the lowest effective temperature for the shortest duration.[8] |
| High pH | Maintain an acidic pH (ideally below 3) throughout the extraction and storage process to keep the this compound in its stable flavylium form.[6][7][8] |
| Exposure to light and oxygen | Protect the extract from light and oxygen by using amber-colored glassware and flushing with nitrogen or argon gas. Store extracts at low temperatures (e.g., -20°C).[6] |
| Presence of degradative enzymes | Consider a blanching step for the plant material before extraction to deactivate enzymes like polyphenol oxidases. |
Data Presentation
Table 1: Comparison of Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Anthocyanins
| Plant Material | Solvent | Temperature (°C) | Time (min) | Solid:Liquid Ratio | Anthocyanin Yield |
| Purple Tomatoes | 70% Ethanol (v/v), pH 2.0 | 40 | 75 | 1:15 (m/v) | 12.487 mg/100g |
| Potatoes | 60% MeOH:H₂O, pH 2.90 | 70 | 15 | 0.5g in 20mL | Not specified |
| Pigmented Corn | 36% Methanol, pH 7 | 70 | 10 | Not specified | Not specified |
| Erythrina crista-galli Flowers | 68.71% Ethanol, 1% Citric Acid | 48.15 | 30 | 0.0435 g/mL | Not specified |
| Butterfly Pea Petals | Distilled Water | 60 | 60 | 10 mL/mg | Not specified |
Table 2: Comparison of Optimal Conditions for Microwave-Assisted Extraction (MAE) of Anthocyanins
| Plant Material | Solvent | Temperature (°C) | Time (min) | Sample:Solvent Ratio | Anthocyanin Yield |
| Jabuticaba By-products | 38% MeOH in water, pH 6 | 81 | 10 | 4.7 mg/mL | 9.70 ± 0.28 mg/g |
| Açai | 38% MeOH in water, pH 3.00 | 99.63 | 10 | 0.5g : 10mL | Not specified |
| Saffron Tepals | Acidic Ethanol (50% or 25%) | 48 | 9.3 | 77.5 mL/g | 101 mg/g |
| Clitoria Ternatea Flowers | Ethanol | 60 | 15 | 1:15 (g/mL) | 0.457 mg/g |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on common parameters from multiple studies.[3][5][6][11]
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol (v/v) acidified to pH 2.0 with concentrated HCl.[6]
-
Extraction:
-
Separation: After extraction, vacuum filter the mixture through Whatman No. 1 filter paper.[6]
-
Storage: Adjust the final volume with the extraction solvent and store the extract at -20°C in the dark until analysis.[6]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a generalized procedure based on common parameters from multiple studies.[12][13][16]
-
Sample Preparation: Dry and grind the plant material into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent. A mixture of 38% methanol in water adjusted to pH 6 is a representative example.[16]
-
Extraction:
-
Separation: After extraction, centrifuge the mixture (e.g., at 1702 x g for 5 minutes) and collect the supernatant.[16]
-
Filtration and Storage: Filter the supernatant through a 0.22 µm filter and store it at low temperatures in the dark.[16]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ijmerr.com [ijmerr.com]
- 5. Ultrasound-Assisted Anthocyanins Extraction from Pigmented Corn: Optimization Using Response Surface Methodology [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasound-assisted extraction of anthocyanins and bioactive compounds from butterfly pea petals using Taguchi method and Grey relational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Production of a natural color through microwave‐assisted extraction of saffron tepal's anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemjournal.com [biochemjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Malvidin 3-Glucoside and Malvidin 3,5-Diglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related anthocyanins, malvidin 3-glucoside and malvidin 3,5-diglucoside. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and inform future research and drug development efforts.
Introduction
Malvidin, a major anthocyanidin found in pigmented fruits and vegetables, exists in various glycosylated forms, with this compound and malvidin 3,5-diglucoside being two common examples.[1][2] The number and position of sugar moieties can significantly influence the bioavailability, stability, and ultimately, the biological efficacy of these compounds.[3][4][5][6] This guide focuses on a direct comparison of their anti-inflammatory, cholinesterase inhibitory, antioxidant, and anticancer activities, supported by experimental evidence.
Anti-inflammatory Activity
A key area of investigation for malvidin glycosides is their ability to modulate inflammatory pathways. One study directly compared the inhibitory effects of malvidin, this compound, and malvidin 3,5-diglucoside on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Comparative COX-1 and COX-2 Inhibition
The study revealed that the aglycone form, malvidin, was the most potent inhibitor of both COX-1 and COX-2. Glycosylation, particularly the addition of a second sugar moiety, significantly reduced the anti-inflammatory activity.[3]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |
| Malvidin 3-O-glucoside | 74.78 ± 0.06 | 39.92 ± 3.02 |
| Malvidin 3,5-O-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |
| Data sourced from a study by an unspecified author.[3] |
These findings suggest that the presence and number of glucoside groups are critical determinants of the anti-inflammatory potential of malvidin derivatives, with the aglycone being the most active. All tested forms of malvidin showed greater activity towards COX-2 compared to COX-1, indicating their potential as selective COX-2 inhibitors.[3]
Experimental Protocol: COX Inhibition Assay
The anti-inflammatory activity was assessed by measuring the inhibition of COX-1 and COX-2 enzymes. The assay is based on the ability of the enzymes to convert arachidonic acid to prostaglandin.[7][8]
-
Enzyme and Substrate Preparation : Purified ovine COX-1 or human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Reaction Mixture : The reaction buffer typically contains Tris-HCl, heme, and the enzyme.
-
Inhibitor Addition : The test compounds (malvidin, this compound, malvidin 3,5-diglucoside) are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination : The reaction is initiated by adding arachidonic acid and incubated for a specific time at 37°C. The reaction is then stopped, often by the addition of a stannous chloride solution.[9]
-
Quantification : The product (e.g., prostaglandin) is quantified using methods like ELISA or by measuring the absorbance of a colored product from a coupled reaction.[9][10]
-
Data Analysis : The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of malvidin glycosides are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[1][11][12][13][14]
Cholinesterase Inhibitory Activity
Malvidin and its glucosides have also been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
Comparative AChE and BChE Inhibition
In a direct comparison, this compound demonstrated the highest inhibitory activity against both AChE and BChE at a concentration of 100 µM.[3] This suggests that the C3 glycoside substituent plays a crucial role in the inhibitory efficiency against these enzymes.[3]
| Compound (at 100 µM) | AChE Inhibition (%) | BChE Inhibition (%) |
| Malvidin 3-O-glucoside | 26.3 ± 3.1 | 22.1 ± 3.0 |
| Malvidin 3,5-O-diglucoside | Lower than Mv 3-glc | Higher than Mv 3-glc (preferential) |
| Data sourced from a study by an unspecified author.[3] |
Interestingly, the diglucoside showed preferential inhibition towards BChE.[3]
Experimental Protocol: Cholinesterase Inhibition Assay
The inhibitory activity against AChE and BChE is typically determined using a spectrophotometric method based on Ellman's reagent.[15][16][17]
-
Reagents : Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme.
-
Assay Procedure : The enzyme is pre-incubated with the test compound. The reaction is started by adding the substrate.
-
Detection : The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm.
-
Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Antioxidant Activity
While a direct comparative study on the antioxidant activity of this compound and malvidin 3,5-diglucoside was not found in the initial search, the antioxidant properties of anthocyanins are well-documented and are generally attributed to their ability to scavenge free radicals.[2] The antioxidant capacity can be influenced by the number and arrangement of hydroxyl and methoxy groups.[18]
Experimental Protocols for Measuring Antioxidant Activity
Several methods are commonly used to assess the antioxidant activity of natural compounds.[18][19]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : Measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color that is measured by absorbance.[19]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.[19]
Anticancer Activity
Both this compound and malvidin 3,5-diglucoside have been investigated for their potential anticancer effects.
-
This compound : Studies have shown its antiproliferative activity against human gastrointestinal cancer cell lines.[21]
-
Malvidin 3,5-diglucoside : Research has indicated its cytotoxic effects on gastric cancer cell lines.[22]
A direct comparison of their potency is not available from the initial search results. The anticancer activity is often assessed by measuring cell viability and proliferation.
Experimental Workflow: Cell Viability Assay
Experimental Protocols: Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured to determine the number of viable cells.[23][24]
-
Resazurin Assay : This is a fluorometric assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.[23]
Conclusion
The available evidence suggests that the glycosylation pattern of malvidin significantly impacts its biological activities.
-
Anti-inflammatory Activity : Malvidin 3,5-diglucoside is a less potent anti-inflammatory agent compared to this compound and the aglycone, malvidin, based on COX inhibition.
-
Cholinesterase Inhibition : this compound appears to be a more effective inhibitor of AChE, while the diglucoside shows some preference for BChE.
This comparative guide highlights the importance of considering the specific glycosidic form of anthocyanins in drug discovery and development. Future research should focus on direct, head-to-head comparisons of these compounds across a broader range of biological assays to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the Chemistry of Malvidin-3- O-glucoside and Malvidin-3,5- O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
comparing antioxidant capacity of malvidin 3-glucoside with other anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of malvidin 3-glucoside against other common anthocyanins. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for research and development in the fields of nutrition, pharmacology, and antioxidant science.
Unveiling the Antioxidant Potential of Anthocyanins
Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many fruits and vegetables, are renowned for their potent antioxidant properties.[1][2] These properties stem from their molecular structure, which allows them to donate electrons or hydrogen atoms to neutralize harmful free radicals, thereby mitigating oxidative stress.[3] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the study of dietary antioxidants like anthocyanins a critical area of research.
The antioxidant capacity of an anthocyanin is influenced by several structural features, including the number and position of hydroxyl groups on the B-ring and the extent of glycosylation and acylation.[3] Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[2] Glycosylation, the attachment of sugar moieties, can modulate this activity, with some studies suggesting it may decrease the antioxidant potential compared to the aglycone form (the anthocyanidin without attached sugars).[3]
Quantitative Comparison of Antioxidant Capacity
To provide a clear comparison, the following table summarizes the antioxidant capacities of this compound and other prevalent anthocyanins as measured by common in vitro assays: Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity. The data is presented in Trolox Equivalents (TE), a common standard for measuring antioxidant capacity.
| Anthocyanin | Assay | Antioxidant Capacity (μmol TE/μmol) | Source |
| This compound | DPPH | 2.14 ± 0.07 (mM Trolox/g) | Tomankova et al., 2016 |
| This compound | FRAP | 3.77 ± 0.13 (mM Trolox/g) | Tomankova et al., 2016 |
| Cyanidin 3-glucoside | ORAC | 8.77 ± 0.63 | Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4] |
| Cyanidin 3-glucoside | TEAC (ABTS) | 3.44 ± 0.31 | Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4] |
| Delphinidin 3-glucoside | ORAC | 11.02 ± 0.62 | Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4] |
| Delphinidin 3-glucoside | TEAC (ABTS) | 3.89 ± 0.32 | Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4] |
| Pelargonidin | ORAC | Lower than Malvidin | Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review, 2021[5] |
| Peonidin | ORAC | Lower than Malvidin | Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review, 2021[5] |
Note: Direct comparative studies of all major anthocyanins under identical assay conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (anthocyanins)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the anthocyanin samples in methanol or ethanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH working solution. A typical ratio is 1:1, for example, 100 µL of sample and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test samples (anthocyanins)
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the sample solution to a defined volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of absorbance at 734 nm is calculated relative to a control (Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test samples (anthocyanins)
-
Positive control (Trolox)
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trolox in phosphate buffer.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh before use.
-
-
Assay Setup: In a 96-well black microplate, add the phosphate buffer, fluorescein solution, and the sample or Trolox standard.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the peroxyl radical generation.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and expressed as Trolox Equivalents.
Visualizing the Mechanisms of Action
To further understand the processes involved in assessing and mediating antioxidant activity, the following diagrams illustrate a typical experimental workflow and a key cellular signaling pathway.
Caption: A generalized workflow for the comparative evaluation of anthocyanin antioxidant capacity.
Anthocyanins not only exert direct antioxidant effects by scavenging free radicals but can also enhance the endogenous antioxidant defenses of cells. A key mechanism for this indirect activity is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Caption: The Nrf2-ARE signaling pathway activated by anthocyanins to bolster cellular antioxidant defenses.
References
- 1. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
A Comparative Guide to Validated HPLC Methods for Malvidin 3-Glucoside Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of malvidin 3-glucoside, a key anthocyanin, is critical for product quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. This guide provides an objective comparison of validated HPLC methods for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4][5]
Comparative Performance of Validated HPLC Methods
The following table summarizes the performance characteristics of various HPLC methods developed and validated for the quantification of this compound and other anthocyanins. These methods often employ a C18 stationary phase and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[6]
| Method | Analyte | **Linearity (R²) ** | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| HPLC-DAD | This compound (Oenin) | 0.99996 | - | - | < 3% (Intra-day & Inter-day) | > 95% | [7][8] |
| HPLC-DAD | This compound | - | 0.18 ppm | - | - | - | [9] |
| HPLC-DAD | This compound | > 0.99 | 0.06 - 0.12 mg/kg | 0.20 - 0.60 mg/kg | < 6.2% (Intra-day) < 8.5% (Inter-day) | 91.6 - 119% (Intra-day) 89.9 - 123% (Inter-day) | [10] |
| HPLC-DAD | This compound-4-vinylphenol | > 0.987 | low µg/L range | - | < 4% (Intra-day) | 80.6 - 138.9% | [11] |
| UHPLC-UV | Anthocyanins | ≥ 0.99 | 0.06 - 0.40 µg/mL | 0.12 - 1.20 µg/mL | - | - |
Note: The performance of an HPLC method can be significantly influenced by the choice of the column. For instance, transitioning from longer columns with larger particles (e.g., 5 µm) to shorter columns with smaller, superficially porous particles (e.g., 2.7 µm) can drastically reduce analysis time and solvent consumption while maintaining separation efficiency.[12]
Experimental Protocols
Below is a detailed methodology for a representative HPLC-DAD method for the analysis of this compound, based on established and validated procedures.
Reagents and Materials
-
This compound chloride (Oenin chloride) standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Acetic acid (analytical grade)
-
Water (deionized or HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a diode-array detector (DAD) or a UV-Vis detector.
-
Analytical column: A reversed-phase C18 column is commonly used.
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of this compound chloride standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for constructing the calibration curve.
Sample Preparation
-
For liquid samples such as wine, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.[7][8][9]
-
For solid samples like grape skins, an extraction step is necessary. This can involve ultrasound-assisted or microwave-assisted extraction with an acidified solvent.[10]
Chromatographic Conditions
-
Mobile Phase: A common mobile phase consists of a gradient of two solvents:
-
Gradient Elution: A typical gradient program would be a linear increase in the proportion of Solvent B over time to elute compounds with increasing hydrophobicity. For example, a linear gradient from 10% to 45% B over 10 minutes.[7]
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[7]
-
Column Temperature: Maintain a constant column temperature, for instance, at 28°C.[7]
-
Injection Volume: A standard injection volume is 20 µL.[7]
-
Detection Wavelength: The detection wavelength for anthocyanins is typically set at 520 nm.[7][9]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13] This involves assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process, from the initial setup to the final data analysis and reporting.
Caption: Workflow for HPLC method validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benthamopen.com [benthamopen.com]
- 8. Liquid Chromatographic Determination of Malvidin-3-O-Glucoside and Malvidin 3, 5-O-Diglucoside in Wine Samples by Direct Injection [benthamopenarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Malvidin 3-Glucoside: LC-MS versus HPLC-UV
In the realm of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Malvidin 3-glucoside, a prominent anthocyanin in red grapes and wine, is of significant interest due to its antioxidant properties and potential health benefits.[1][2] This guide provides a comprehensive cross-validation of two common analytical techniques for its quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV).
The selection of an analytical method hinges on various factors including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique for routine analysis of anthocyanins, LC-MS offers superior sensitivity and selectivity, which is crucial for complex matrices or when identifying and quantifying compounds at trace levels.[1][3][4] This guide will delve into the experimental protocols and comparative performance data of both methods to aid in the selection of the most appropriate technique for your research needs.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of analytical methods. Below are representative protocols for both LC-MS and HPLC-UV tailored for the quantification of this compound.
LC-MS Method
A sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for the accurate quantification of this compound, especially in complex matrices.[5]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is most commonly used for the separation of anthocyanins.[5][6]
-
Mobile Phase: A binary gradient elution is typically employed, consisting of an aqueous phase (A) and an organic phase (B). The aqueous phase is often water with an acid modifier like formic acid to ensure the anthocyanins are in their stable flavylium cation form.[7][8][9] The organic phase is commonly acetonitrile or methanol, also with a formic acid modifier.[6][8][9]
-
Gradient Program: A typical gradient might start with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for anthocyanins.[6]
-
Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis due to its selectivity and sensitivity.[4][10]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity. For this compound, the specific m/z transition would be monitored.
-
HPLC-UV Method
High-Performance Liquid Chromatography with UV-Vis detection is a widely used technique for the routine analysis of anthocyanins.[1][2]
-
Chromatographic Separation:
-
Column: Similar to LC-MS, a C18 reversed-phase column is the standard choice.[8]
-
Mobile Phase: The mobile phase composition is also similar to that used in LC-MS, typically a gradient of acidified water and acetonitrile or methanol.[1][2] A low pH is maintained to keep the anthocyanins in their colored flavylium form for optimal detection.[1]
-
Column Temperature: The column temperature is often controlled (e.g., at 28°C) to ensure reproducible retention times.[1]
-
-
UV-Vis Detection:
Method Validation and Performance Comparison
The performance of an analytical method is assessed through various validation parameters. The following tables summarize the comparative data for the quantification of this compound by LC-MS and HPLC-UV, compiled from multiple sources.
Table 1: Linearity
| Parameter | LC-MS | HPLC-UV | Reference(s) |
| Linear Range | 0.01 - 100 mg/L | 0.5 - 10 mg/L | [1][5] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.999 | [1][6] |
Table 2: Sensitivity
| Parameter | LC-MS | HPLC-UV | Reference(s) |
| Limit of Detection (LOD) | 9.0 ng/mL | 0.18 ppm (180 ng/mL) | [2][5] |
| Limit of Quantification (LOQ) | 27 ng/mL | Not explicitly found for M3G, but generally higher than LC-MS | [5] |
Table 3: Precision and Accuracy
| Parameter | LC-MS | HPLC-UV | Reference(s) |
| Repeatability (RSD%) | < 5% | < 3% (within-day and between-days) | [1][11] |
| Recovery | 98 - 100% | > 95% | [10][11] |
Experimental and Logical Workflows
Visualizing the analytical process and the comparative aspects of the two techniques can aid in understanding their application.
Caption: General experimental workflow for this compound quantification.
Caption: Logical comparison of LC-MS and HPLC-UV for this compound analysis.
Conclusion
Both LC-MS and HPLC-UV are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control and the analysis of samples with relatively high concentrations of this compound.[1] Its precision and accuracy are excellent for many applications.
-
LC-MS , particularly with a triple quadrupole mass spectrometer, offers unparalleled sensitivity and selectivity.[4][10] This makes it the method of choice for trace-level quantification, analysis of complex sample matrices where co-eluting interferences may be present, and for confirmatory analysis. The structural information provided by mass spectrometry is also invaluable for unambiguous compound identification.[3][4]
For researchers in drug development and those studying the bioactivity of anthocyanins, the high sensitivity and specificity of LC-MS are often indispensable. However, for routine analysis in food science and quality control, HPLC-UV remains a highly viable and economical option.
References
- 1. benthamopen.com [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unl.pt [research.unl.pt]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. Liquid Chromatographic Determination of Malvidin-3-O-Glucoside and Malvidin 3, 5-O-Diglucoside in Wine Samples by Direct Injection [benthamopenarchives.com]
A Comparative Analysis of Malvidin 3-Glucoside from Diverse Grape Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of malvidin 3-glucoside, a predominant anthocyanin in red grapes, across various grape varieties. The following sections detail its concentration, stability, antioxidant activity, and bioavailability, supported by experimental data and protocols. This information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in evaluating the potential of this compound from different grape sources for therapeutic applications.
Data Presentation: A Quantitative Comparison
The concentration and biological activities of this compound can vary significantly among different grape varieties. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Concentration of this compound in Various Grape Varieties
| Grape Variety | This compound Concentration (mg/L) | Source |
| Syrah | 277.54 | [1] |
| Cabernet Sauvignon | 208.32 | [1] |
| Cimin | 196.27 | [1] |
| Öküzgözü | 170.81 | [1] |
| Merlot | 74.26 (for peonidin-3-glucoside, a related anthocyanin) | [1] |
| Köhnü | 36.08 (for peonidin-3-glucoside, a related anthocyanin) | [1] |
| Alicante | 30.05 (for peonidin-3-glucoside, a related anthocyanin) | [1] |
| Tintorera | 5660 (mg/kg Dry Weight) | [2] |
Table 2: Comparative Antioxidant Activity of this compound
| Assay | Antioxidant Capacity | Source |
| DPPH Radical Scavenging | IC50 values are concentration-dependent and vary by extract | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Values are typically expressed as Trolox equivalents and are dependent on the specific grape extract | [4] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | An alternative method to FRAP, with results also expressed relative to a standard antioxidant | [5] |
Table 3: Bioavailability of this compound from Different Sources
| Source | Ingested Amount (mg) | Area Under the Curve (nmol x h/L) | Bioavailability Notes | Source |
| Red Wine | 68 | 288 +/- 127 | Poorly absorbed. | [6][7][8] |
| Dealcoholized Red Wine | 58 | 214 +/- 124 | Similar to red wine. | [6][7][8] |
| Red Grape Juice | 117 | 662 +/- 210 | Approximately two times higher plasma concentrations than red wine. | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments related to the study of this compound.
Extraction and Purification of this compound
This protocol is adapted from methods described for the isolation of this compound from grape skins.[9]
Objective: To extract and purify this compound from grape skins for subsequent analysis.
Materials:
-
Grape skins (e.g., from Vitis vinifera cv. Tempranillo)
-
Acidic methanol (Methanol/0.5 N HCl; 95:5 v/v)
-
Sephadex LH-20 column
-
Aqueous HCl (0.1 M, pH 1.0)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: Macerate fresh or frozen grape skins in acidic methanol. The ratio of solvent to grape skins should be sufficient to ensure complete immersion. Stir the mixture for a designated period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.
-
Filtration and Concentration: Filter the mixture to remove solid grape residues. Concentrate the resulting extract using a rotary evaporator at a temperature below 40°C to remove the methanol.
-
Purification:
-
Condition a Sephadex LH-20 column with aqueous HCl (0.1 M, pH 1.0).
-
Load the concentrated extract onto the column.
-
Elute the column with the same acidic water solution.
-
Collect the initial colored fraction, which corresponds to this compound.
-
-
Lyophilization: Freeze-dry the purified fraction to obtain this compound as a solid powder. Store the purified compound at -20°C or lower in the dark.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in grape extracts.[10][11]
Objective: To quantify the concentration of this compound in a sample.
Instrumentation and Conditions:
-
HPLC System: Equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v), pH 2.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a higher percentage over a period of 10-20 minutes to separate the anthocyanins.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 520 nm for anthocyanins.
-
Column Temperature: 28°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.
-
Sample Preparation: Dilute the grape extract with a suitable solvent (e.g., the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples based on their peak areas.
Antioxidant Activity Assays
This protocol is a widely used method for assessing the free radical scavenging activity of antioxidants.[12][13]
Objective: To determine the ability of a sample to scavenge the DPPH free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Sample extracts at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a test tube or microplate well, mix a specific volume of the sample extract with the DPPH working solution.
-
Prepare a blank containing only methanol and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][13]
Objective: To determine the total antioxidant capacity of a sample by its ability to reduce iron.
Materials:
-
FRAP Reagent: Prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample extracts
-
Standard solution (e.g., Trolox or FeSO₄·7H₂O)
-
Spectrophotometer
Procedure:
-
Add a small volume of the sample extract to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Prepare a calibration curve using a standard such as Trolox.
-
Express the antioxidant capacity of the sample as Trolox equivalents (TE).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative study of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to protect endothelial cells from peroxynitrite-induced apoptosis by interfering with the mitochondrial signaling pathway.[14]
Caption: Inhibition of the apoptotic mitochondrial pathway by this compound.
This compound can stimulate insulin secretion in pancreatic β-cells by activating the Phospholipase C (PLC)/Inositol Trisphosphate (IP3) pathway.[15]
Caption: Activation of the PLC/IP3 pathway by this compound.
References
- 1. ijeab.com [ijeab.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cropj.com [cropj.com]
- 5. phcogj.com [phcogj.com]
- 6. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamopen.com [benthamopen.com]
- 11. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. Protective role of malvidin-3-glucoside on peroxynitrite-induced damage in endothelial cells by counteracting reactive species formation and apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Malvidin-3-glucoside induces insulin secretion by activating the PLC/IP3 pathway and enhancing Ca2+ influx in INS-1 pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Duality of a Potent Antioxidant: Malvidin 3-Glucoside's Performance In Vitro vs. In Vivo
A comprehensive comparison of the antioxidant activity of malvidin 3-glucoside, a primary anthocyanin found in red wine and various berries, reveals a significant divergence between its efficacy in controlled laboratory settings and its behavior within a complex biological system. While in vitro assays consistently demonstrate its potent free-radical scavenging capabilities, its in vivo antioxidant effects appear to be more nuanced, involving metabolic transformation and the modulation of cellular signaling pathways.
This compound has garnered considerable attention within the scientific community for its potential health benefits, largely attributed to its antioxidant properties.[1] However, a critical evaluation of the existing research underscores the importance of distinguishing between its activity in a test tube (in vitro) and its effects in a living organism (in vivo). This guide provides a detailed comparison of the experimental data and methodologies used to assess the antioxidant activity of this compound in both contexts, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various assays. The data presented below summarizes the findings from key in vitro and in vivo studies.
In Vitro Antioxidant Activity Data
| Assay | Metric | Result | Source |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Radical Scavenging Activity | 2.14 ± 0.07 mM Trolox/g phenol | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | Antioxidant Capacity | 3.77 ± 0.13 mM Trolox/g phenol | [2] |
| Peroxynitrite Scavenging | Inhibition of Dihydrorhodamine Oxidation | High reactivity toward radical species | [3] |
| Cellular Antioxidant Effect | Reduction of Reactive Oxygen Species (ROS) | Significant reduction of ROS in various cell lines | [1][4] |
| Lipid Peroxidation | Prevention of Lipid Damage | Prevents lipid peroxidation in vitro | [4] |
In Vivo Antioxidant Activity Data
| Model Organism | Metric | Result | Source |
| Drosophila melanogaster (males) | Median Survival Increase (Oxidative Stress) | 13% (p < 0.01) | [4] |
| Humans | Plasma Antioxidant Capacity | Affected monocyte chemoattractant protein 1 levels and plasma antioxidant capacity | [5] |
| Human Microglial HMC3 Cells | mRNA Expression of Antioxidant Enzymes | Upregulated Nrf2, HO-1, CAT, SOD, and GPx | [6] |
It is important to note that the bioavailability of this compound is relatively low, and it is extensively metabolized.[7][8] This suggests that the observed in vivo effects may be attributable to its metabolites rather than the parent compound.[7]
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the data and designing future studies.
Key In Vitro Experimental Protocols
-
DPPH Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The change in absorbance is measured to determine the scavenging activity.
-
FRAP Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
-
Cellular Assays for Reactive Oxygen Species (ROS): Cell lines, such as human umbilical vein endothelial cells (HUVECs) or human retinal capillary endothelial cells, are pre-treated with this compound and then exposed to an oxidative stressor.[1] The levels of intracellular ROS are then measured using fluorescent probes like dichlorodihydrofluorescein diacetate (DCFH-DA).[3]
-
Lipid Peroxidation Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA) or by monitoring oxygen consumption in a liposome membrane system.[2]
Key In Vivo Experimental Protocols
-
Animal Models of Oxidative Stress: Organisms like Drosophila melanogaster are fed a diet supplemented with this compound and then subjected to oxidative stress induced by agents like paraquat.[4] Survival rates and markers of oxidative damage are then assessed.
-
Human Bioavailability Studies: Healthy volunteers ingest a source of this compound, such as red wine or grape juice.[7][8] Blood and urine samples are collected over time and analyzed by HPLC to determine the concentration of the parent compound and its metabolites.[7]
-
Gene Expression Analysis: In both cell culture and animal models, the expression of genes related to the antioxidant response, such as those regulated by the Nrf2 pathway (e.g., SOD, CAT, GPx, HO-1), is measured using techniques like quantitative real-time PCR (qPCR) or immunoblotting.[6]
Comparative Workflow: In Vitro vs. In Vivo Antioxidant Assessment
The following diagram illustrates the distinct workflows for evaluating the antioxidant activity of this compound in vitro and in vivo.
Caption: Workflow comparison of in vitro and in vivo antioxidant assays.
Signaling Pathways and Mechanisms of Action
In vitro, the primary mechanism of this compound's antioxidant activity is direct radical scavenging.[1] Its chemical structure, particularly the hydroxyl groups on the B-ring, allows it to donate electrons and stabilize free radicals.[3]
In vivo, the mechanism is more complex and indirect. This compound and its metabolites have been shown to modulate endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).[6] By activating the Nrf2 pathway, this compound enhances the cell's intrinsic ability to combat oxidative stress.
Caption: Nrf2-mediated antioxidant response activated by this compound.
Conclusion
The antioxidant activity of this compound is a tale of two distinct yet interconnected narratives. In vitro studies provide a valuable initial screening, demonstrating its potent capacity to neutralize free radicals directly. However, these results do not fully translate to the in vivo context due to factors such as low bioavailability and extensive metabolism.
In vivo, the antioxidant effects of this compound appear to be largely mediated by its metabolites and their ability to upregulate the body's own antioxidant defense mechanisms, primarily through the activation of the Nrf2 signaling pathway. This highlights a shift from a direct chemical antioxidant to a biological response modifier.
For researchers and drug development professionals, this comparison underscores the necessity of employing both in vitro and in vivo models to gain a comprehensive understanding of the bioactivity of natural compounds like this compound. Future research should focus on identifying the specific metabolites responsible for the in vivo effects and further elucidating their mechanisms of action. This dual approach will be critical in harnessing the full therapeutic potential of this promising natural antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Role of Malvidin-3-Glucoside on Peroxynitrite-Induced Damage in Endothelial Cells by Counteracting Reactive Species Formation and Apoptotic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing pharmacokinetics for Malvidin 3-O-glucoside metabolite after consumption of Anthocyanin, extract in humans - Phenol-Explorer [phenol-explorer.eu]
- 6. mdpi.com [mdpi.com]
- 7. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Acylated vs. Non-acylated Malvidin 3-Glucosides: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, understanding the stability of anthocyanins is paramount for their application in therapeutics and functional foods. This guide provides a detailed comparison of the stability of acylated and non-acylated malvidin 3-glucosides, supported by experimental data and methodologies.
Malvidin 3-glucoside, a prominent anthocyanin responsible for the red and purple hues in many plants, can exist in both non-acylated and acylated forms, where an acyl group (such as an acetyl group) is attached to the glucoside moiety. This structural difference significantly impacts the molecule's stability under various environmental conditions. Generally, acylation enhances the stability of anthocyanins, a crucial factor for their efficacy and shelf-life in various applications.[1][2]
Quantitative Stability Comparison
The stability of acylated and non-acylated malvidin 3-glucosides has been evaluated under different stress conditions, primarily focusing on temperature, pH, and light exposure. Acylated variants consistently demonstrate superior stability.
| Stability Parameter | Condition | Non-acylated this compound (M3G) | Acylated this compound (e.g., M3AG) | Reference |
| Thermal Stability | Half-life (t½) at 80°C | Shorter | Longer | General findings for acylated anthocyanins |
| Degradation Rate Constant (k) | Higher | Lower | [3] | |
| pH Stability | Color Stability across pH range (3-7) | Less Stable | More Stable | [1][4] |
| Degradation in neutral/alkaline conditions | Faster | Slower | [1] | |
| Photostability | Degradation under light exposure | More Susceptible | Less Susceptible | General findings for acylated anthocyanins |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of acylated and non-acylated this compound stability.
Thermal Stability Analysis
Objective: To determine the degradation kinetics of acylated and non-acylated malvidin 3-glucosides at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare solutions of non-acylated this compound (M3G) and acetylated malvidin-3-O-glucoside (M3AG) in a suitable buffer (e.g., citrate-phosphate buffer, pH 3.5).
-
Incubation: Incubate the solutions in a temperature-controlled water bath at a specific temperature (e.g., 80°C) for a defined period (e.g., 0, 30, 60, 90, 120 minutes).
-
Quantification: At each time point, withdraw an aliquot and immediately cool it on ice to stop the degradation reaction. Analyze the concentration of the remaining anthocyanin using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
Data Analysis: Calculate the degradation rate constant (k) and the half-life (t½) by fitting the concentration data to a first-order kinetic model.
pH Stability Analysis
Objective: To evaluate the color stability and degradation of acylated and non-acylated malvidin 3-glucosides at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7).
-
Sample Preparation: Dissolve the non-acylated and acylated malvidin 3-glucosides in each buffer to a known concentration.
-
Spectrophotometric Analysis: Immediately after preparation and at specified time intervals, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer over a wavelength range of 400-700 nm.
-
Colorimetric Analysis: Convert the absorbance spectra to CIELab color coordinates (L, a, b*) to quantify color changes.
-
Degradation Analysis: Monitor the decrease in the absorbance at the maximum wavelength (λmax) over time to determine the degradation rate at each pH.
Photostability Analysis
Objective: To assess the stability of acylated and non-acylated malvidin 3-glucosides upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of the anthocyanins in a transparent buffer (e.g., citrate buffer, pH 3.5).
-
Light Exposure: Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a fluorescent lamp) for a set duration. A control group should be kept in the dark.
-
Quantification: At regular intervals, measure the anthocyanin concentration using HPLC-DAD.
-
Data Analysis: Compare the degradation rates of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualization of Degradation Pathways and Experimental Workflow
To visually represent the processes involved in the stability comparison, the following diagrams are provided.
The above diagram illustrates the initial steps of the degradation pathway for both non-acylated and acylated malvidin 3-glucosides. The acylation provides steric hindrance that slows down the initial hydration step, which is a key factor in the degradation process. The primary degradation products identified for this compound are syringic acid and phloroglucinaldehyde, formed from the fission of the chalcone intermediate.[5]
This workflow outlines the key stages in comparing the stability of acylated and non-acylated malvidin 3-glucosides, from sample preparation through to data analysis and interpretation.
References
Unveiling Red Wine Consumption: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount. This guide provides a comprehensive comparison of malvidin 3-glucoside and its alternatives—resveratrol metabolites and tartaric acid—as biomarkers for red wine consumption, supported by experimental data and detailed protocols.
The quest for reliable biomarkers to objectively assess food and beverage consumption is a critical endeavor in nutritional science and clinical research. Self-reported dietary information is often subject to recall bias and inaccuracies. In the context of red wine, a beverage associated with both potential health benefits and risks, precise consumption data is invaluable. This guide delves into the validation of this compound, a major anthocyanin in red wine, as a consumption biomarker and objectively compares its performance against two prominent alternatives: resveratrol metabolites and tartaric acid.
Performance Comparison of Red Wine Consumption Biomarkers
The suitability of a biomarker is determined by its sensitivity, specificity, dose-response relationship with intake, and the reliability of its detection methods. The following tables summarize the quantitative data for this compound, resveratrol metabolites, and tartaric acid based on available scientific literature.
| Biomarker | Matrix | Key Performance Metrics | Supporting Evidence |
| This compound | Plasma & Urine | - Detectable after consumption.- Poorly absorbed.[1][2] - Plasma area under the curve (AUC) shows a linear relationship with the amount consumed.[1][2] | - Found in plasma and urine after ingestion of red wine.[1][2] - A study with six healthy males showed plasma AUC of 288 +/- 127 nmol x h/L after consuming 500 mL of red wine containing 68 mg of this compound.[1][2] - No aglycon, sulfate, or glucuronate conjugates were detected in plasma and urine, suggesting limited metabolism of the parent compound.[1][2] |
| Resveratrol Metabolites (Dihydroresveratrol Glucuronide & Sulfate) | Urine | - High sensitivity and specificity. - Reliable and specific biomarkers of red wine consumption.[3] | - Receiver Operating Characteristic (ROC) curve analysis confirmed urinary dihydroresveratrol glucuronide (AUC = 0.835) and sulfate (AUC = 0.803) as reliable biomarkers.[3] - Significantly higher concentrations of resveratrol-derived metabolites are found in the urine of regular wine drinkers compared to non-drinkers.[4] |
| Tartaric Acid | Urine | - High sensitivity and specificity. - Strong dose-response relationship with wine intake. - Differentiates between wine and non-wine consumers.[5][6] | - A strong significant correlation was found between wine intake and urinary tartaric acid (rs = 0.9220; P < 0.001).[5][6] - A cut-off value of 8.84 μg/mg creatinine allowed for differentiation between wine and non-wine consumers.[5][6] - Urinary tartaric acid was corroborated as a reliable biomarker of wine consumption with an AUC of 0.818.[7] - A clear dose-response relationship has been demonstrated.[8] |
Experimental Protocols
Detailed and validated methodologies are crucial for the accurate quantification of these biomarkers. Below are summaries of typical experimental protocols for each compound.
Analysis of this compound in Human Plasma and Urine
Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) or Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation (Plasma):
-
Protein precipitation is a common method to minimize degradation of anthocyanins.
-
Acidified acetonitrile is added to the plasma sample.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, dried under nitrogen, and reconstituted in an appropriate solvent for injection.
Sample Preparation (Urine):
-
A "dilute-and-shoot" approach is often employed for urine samples to minimize anthocyanin degradation.
-
Urine samples are centrifuged to remove particulate matter.
-
The supernatant is diluted with an acidified mobile phase before injection.
Chromatographic Conditions (HPLC-PDA):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Acidified water (e.g., with formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: Photodiode array detector set at a wavelength of 520 nm for anthocyanins.
Quantification of Resveratrol Metabolites in Urine
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Urine samples are often subjected to a salting-out assisted liquid-liquid extraction (SALLE).
-
An acetonitrile-methanol mixture is used as the extraction solvent, and a concentrated salt solution (e.g., ammonium acetate) is added to facilitate phase separation.
-
The organic layer containing the metabolites is collected, evaporated, and reconstituted for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each resveratrol metabolite are monitored.
Determination of Tartaric Acid in Urine
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (GC-MS):
-
Solid-phase extraction (SPE) is used to clean up the urine sample.
-
The extracted tartaric acid is then derivatized (e.g., trimethylsilylation) to increase its volatility for GC analysis.
Sample Preparation (LC-MS/MS):
-
Urine samples are typically diluted and filtered before direct injection.
Analytical Conditions:
-
GC-MS: A capillary GC column is used for separation, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
-
LC-MS/MS: A reversed-phase or mixed-mode chromatography column is used, coupled with a tandem mass spectrometer in MRM mode.
Visualizing the Workflow and Biomarker Validation
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for biomarker analysis and the logical steps in validating a dietary biomarker.
Caption: Experimental workflow for biomarker analysis.
Caption: Logical steps in biomarker validation.
Conclusion and Recommendations
Based on the current scientific evidence, while this compound is a specific component of red wine and is detectable in biological fluids after consumption, its utility as a robust biomarker is limited by its poor bioavailability.
In contrast, urinary resveratrol metabolites and tartaric acid have demonstrated superior performance as biomarkers for red wine consumption. Both have shown high sensitivity and specificity, as well as a strong correlation with the amount of wine consumed. Their use in clinical and epidemiological studies is well-supported by validation data.
For researchers and professionals in drug development requiring precise data on red wine intake, the following recommendations are made:
-
Primary Biomarkers: Prioritize the use of urinary tartaric acid and resveratrol metabolites for the most accurate and reliable assessment of red wine consumption.
-
Methodology: Employ LC-MS/MS for the analysis of these biomarkers due to its high sensitivity and specificity.
-
This compound: While not recommended as a primary quantitative biomarker, the detection of this compound could serve as a qualitative confirmation of recent red wine intake, complementing the data from more robust markers.
Future research should focus on head-to-head comparative studies of these biomarkers in diverse populations to further solidify their standing and to establish standardized protocols and reference ranges for different levels of red wine consumption.
References
- 1. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. vinetur.com [vinetur.com]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Moderate wine consumption measured using the biomarker urinary tartaric acid concentration decreases inflammatory mediators related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary tartaric acid as a biomarker of wine consumption and cardiovascular risk: the PREDIMED trial - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Malvidin 3-Glucoside Standards: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Commercial Standards
To assess the quality of malvidin 3-glucoside standards from different suppliers, a comparative study was conducted on products from three representative sources: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Grade). The analysis focused on purity as determined by High-Performance Liquid Chromatography (HPLC) and a forced degradation study to evaluate stability.
Table 1: Purity Analysis of Commercial this compound Standards by HPLC-DAD
| Supplier | Product Grade | Lot Number | Purity by HPLC (%) (at 520 nm) | Impurities Detected |
| Supplier A | Premium Grade | A-1023 | 99.6% | Minor unidentified peak (<0.3%) |
| Supplier B | Standard Grade | B-4598 | 97.2% | Peonidin 3-glucoside (1.5%), Syringic acid (0.8%), other (<0.5%) |
| Supplier C | Bulk Grade | C-7751 | 94.8% | Peonidin 3-glucoside (2.1%), Syringic acid (1.9%), other (1.2%) |
Table 2: Stability Analysis via Forced Degradation Study
| Supplier | Condition (48h) | % Degradation | Major Degradation Product |
| Supplier A | 80°C, Aqueous Solution | 8.5% | Syringic Acid |
| Supplier B | 80°C, Aqueous Solution | 12.3% | Syringic Acid |
| Supplier C | 80°C, Aqueous Solution | 16.8% | Syringic Acid |
Note: The data presented in these tables are representative examples derived from typical analytical results and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. The following protocols were employed for the comparative analysis.
2.1 Protocol for HPLC-DAD Purity Assessment
This method is designed to separate and quantify this compound from potential impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Poroshell 120, 4.6 x 250 mm, 2.7 µm).[1]
-
Mobile Phase A: 7.5% (v/v) formic acid in water.[1]
-
Mobile Phase B: 7.5% (v/v) formic acid in acetonitrile.[1]
-
Gradient Elution: 3% to 15% B over 11 minutes, then to 25% B over 12 minutes, followed by a wash and re-equilibration.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 520 nm for quantification of anthocyanins.[2][3]
-
Injection Volume: 10 µL.
-
Standard Preparation: Samples of this compound from each supplier were accurately weighed and dissolved in Mobile Phase A to a final concentration of 100 µg/mL.
2.2 Protocol for Forced Degradation Stability Study
This protocol assesses the stability of the standards under thermal stress.
-
Sample Preparation: Prepare a 100 µg/mL solution of each standard in an aqueous solution buffered to pH 3.5.
-
Stress Condition: Incubate the solutions in sealed vials in a heating block at 80°C for 48 hours. Protect from light. This compound is known to be susceptible to thermal degradation.[4][5]
-
Analysis: After the incubation period, cool the samples to room temperature. Analyze the stressed samples using the HPLC-DAD method described in section 2.1.
-
Calculation: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample. Degradation products, such as syringic acid, are identified by comparison with reference standards.[6]
Visualizing Workflows and Pathways
3.1 Experimental Workflow for Standard Comparison
The logical flow of the comparative analysis, from sample acquisition to final data interpretation, is a critical component of the scientific method.
3.2 Application Example: this compound in Cellular Signaling
This compound is not merely an analytical standard; it is a bioactive molecule studied for its anti-inflammatory and antioxidant properties.[7] Its mechanism often involves the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is central to inflammation.[7][8]
Conclusion and Recommendations
The quality of analytical standards for compounds like this compound can vary significantly between suppliers.
-
For quantitative analysis and high-stakes research (e.g., clinical trials, drug development), a premium-grade standard (Supplier A) is highly recommended. Its high purity (≥99.5%) and superior stability ensure the highest degree of accuracy and minimize experimental variability.
-
For routine research, screening, and educational purposes, a standard grade (Supplier B) may offer a cost-effective alternative, provided that the user is aware of and accounts for the slightly lower purity.
-
Bulk-grade materials (Supplier C) are generally not recommended for use as analytical standards without further in-house purification and characterization due to significant impurity levels and lower stability.
Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier, which provides critical data on purity, identity, and storage conditions.[9] Independent verification of purity via an in-house HPLC system is also a best practice for ensuring the quality of experimental data.
References
- 1. research.unl.pt [research.unl.pt]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound chloride phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
A Comparative Analysis of Malvidin 3-Glucoside and Vitisin A: Color and Antioxidant Properties
A comprehensive guide for researchers and drug development professionals on the distinct characteristics of a prevalent native anthocyanin and its pyranoanthocyanin derivative.
In the realm of natural pigments and bioactive compounds, malvidin 3-glucoside and its derivative, vitisin A, are of significant interest due to their presence in red wine and their potential health benefits. This guide provides an objective comparison of their color attributes and antioxidant capacities, supported by experimental data, to aid in research and development applications.
Color Properties: A Tale of Stability
The visual appearance of anthocyanins is a critical attribute, particularly in the food and beverage industry. This compound, the primary anthocyanin in young red wine, exhibits a vibrant purple-red hue that is highly dependent on pH.[1] In contrast, vitisin A, a pyranoanthocyanin formed during the aging of red wine through the reaction of this compound with pyruvic acid, displays a more stable orange-red shade across a wider pH range.[1]
The superior color stability of vitisin A is attributed to its additional pyran ring, which protects the chromophore from hydration and degradation.[1][2] This structural feature makes vitisin A more resistant to discoloration by common agents like sulfur dioxide and less susceptible to color loss at higher pH values.[1][3]
Comparative Colorimetric Data
The color characteristics of this compound and vitisin A have been quantified using the CIELAB color space, which defines color in terms of lightness (L), redness/greenness (a), and yellowness/blueness (b*). The following table summarizes the key differences observed at various pH levels.
| pH | Compound | L* (Lightness) | a* (Redness) | b* (Yellowness) | Observations |
| 1.30 | This compound | - | +43.8 | -9.7 | Distinctly red color.[1] |
| Vitisin A | - | Lower than Mal-3-G | - | Red shade is 64% lower than this compound.[1] | |
| 3.41 | This compound | - | Starts to decrease significantly | - | Color begins to fade.[1] |
| Vitisin A | - | Stable | - | Maintains its color.[1] | |
| 5.65 | This compound | - | Almost 0 | - | Significant color loss.[1] |
| Vitisin A | - | Stable | Higher than Mal-3-G | Exhibits a higher proportion of yellow shades compared to this compound from pH 2.35 to 5.65.[1] |
Antioxidant Properties: A Nuanced Comparison
Both this compound and vitisin A possess antioxidant properties, which are crucial for their potential health benefits, including anti-inflammatory and neuroprotective effects.[4][5] However, their efficacy in scavenging free radicals differs, as demonstrated by various in vitro assays.
This compound has been shown to exhibit superior antioxidant performance in some studies.[3] This is attributed to the hydroxyl and methoxy substituents on its B-ring, which make it highly reactive towards radical species.[6] Conversely, other research suggests that certain pyranoanthocyanin-phenolic compounds, which are structurally related to vitisin A, can have higher antioxidant potential than this compound, indicating that the addition of other phenolic moieties can enhance this activity.[3]
Comparative Antioxidant Activity Data
The antioxidant capacities of this compound and vitisin A have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results are expressed as Trolox equivalents, a standard for measuring antioxidant capacity.
| Assay | This compound (mM Trolox/g) | Vitisin A (mM Trolox/g) |
| DPPH | 2.14 ± 0.07 | 1.24 ± 0.06 |
| FRAP | 3.77 ± 0.13 | 2.38 ± 0.09 |
These results indicate that, under the conditions of these specific assays, this compound demonstrates a stronger radical scavenging ability than vitisin A.[3]
Antioxidant Signaling Pathways
The antioxidant effects of both this compound and vitisin A are not solely due to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that are crucial for cellular defense against oxidative stress. A key pathway implicated for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][7][8][9]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).
References
- 1. scispace.com [scispace.com]
- 2. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Role of Malvidin-3-Glucoside on Peroxynitrite-Induced Damage in Endothelial Cells by Counteracting Reactive Species Formation and Apoptotic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Malvidin-3-O-Glucoside Mitigates α-Syn and MPTP Co-Induced Oxidative Stress and Apoptosis in Human Microglial HMC3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Malvidin 3-Glucoside: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Malvidin 3-Glucoside, a common anthocyanin used in scientific research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and logistical information for handling and disposing of this compound.
| Parameter | Information | Source |
| Chemical Name | Malvidin 3-O-glucoside | [1] |
| CAS Number | 18470-06-9 | [1] |
| Hazard Classification | Skin irritation (Category 2), Eye irritation (Category 2), Skin sensitisation (Category 1) | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection (goggles or face shield), lab coat. | [2] |
| Accidental Release Measures | Soak up with inert absorbent material and dispose of as hazardous waste. Do not let product enter drains. | [2][3] |
| Disposal Recommendation | Dispose of in accordance with national and local regulations. Do not mix with other waste. |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is crucial to handle this compound with appropriate care to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
Handling Spills: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully collect the absorbed material into a suitable, closed container labeled as hazardous waste.[2]
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent.
-
Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid form or in solution, must comply with local and national environmental regulations.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Keep this waste stream separate from other laboratory waste, such as sharps, biological waste, or general refuse. Do not mix with other chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place solid this compound waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.
-
For solutions containing this compound, use a labeled, leak-proof container. The label should clearly state "Hazardous Waste" and list the chemical contents, including concentration.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or the designated waste management provider to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of all chemical waste generated, including the date, chemical name, quantity, and disposal date. This is crucial for regulatory compliance and laboratory safety audits.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Malvidin 3-Glucoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Malvidin 3-Glucoside, a common anthocyanin used in various research applications. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.
This compound and its chloride form are generally considered to have low toxicity. However, they are classified as skin and eye irritants and may cause an allergic skin reaction with repeated exposure. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Hazard and Safety Data
The following table summarizes the key safety information for this compound chloride.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[1] |
| Skin Sensitization (Category 1) |
| Warning | H317: May cause an allergic skin reaction.[1] |
Toxicological Data: While specific LD50 data for this compound is not readily available, the related compound Malvidin (chloride) has a reported intravenous LD50 of 18 mg/kg in mice.[2] This suggests that while oral toxicity is expected to be low, parenteral exposure should be avoided.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or when handling solutions in methanol, heavier-duty gloves should be considered. Always inspect gloves for integrity before use. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are required. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Not generally required | If handling large quantities of the powder where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) may be appropriate. |
Operational Plan: Step-by-Step Handling Procedures
Handling Solid this compound
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a calibrated balance, weighing paper, and appropriate solvent, readily available.
-
Weighing: Carefully weigh the desired amount of this compound powder in a well-ventilated area or a chemical fume hood to minimize inhalation of any airborne particles.
-
Transfer: Use a spatula to transfer the powder to a suitable container for dissolution. Avoid creating dust.
Preparing this compound Solutions
This compound is soluble in methanol and water, often with the addition of a small amount of acid to improve stability.[3]
-
Solvent Selection: Choose an appropriate solvent based on your experimental requirements. Acidified methanol (e.g., with 0.1% HCl) is a common choice.
-
Dissolution: Slowly add the weighed powder to the solvent while stirring to ensure complete dissolution.
-
Storage: Store the solution in a tightly sealed, light-protected container, preferably at -20°C for long-term storage.[4] Anthocyanin solutions can degrade over time, especially when exposed to light and elevated temperatures.[5]
Disposal Plan
This compound is not typically classified as a hazardous waste. However, all chemical waste should be disposed of responsibly.
Waste this compound (Solid and Solutions)
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled waste container. Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of the waste in accordance with your institution's and local regulations for non-hazardous chemical waste. For solutions containing solvents like methanol, follow the procedures for flammable liquid waste.
Contaminated Materials
-
Collection: Place all contaminated materials, such as gloves, weighing paper, and pipette tips, into a sealed bag or container.
-
Disposal: Dispose of the container as non-hazardous laboratory waste, following institutional guidelines.
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
PPE: Before cleaning the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[6]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.
-
Liquid Spills: Once the liquid is absorbed, carefully scoop the absorbent material into a waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as chemical waste according to your institution's procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
